Ulipristal Acetate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-ZHAKMVSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155294 | |
| Record name | Ulipristal acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126784-99-4 | |
| Record name | Ulipristal acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126784-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ulipristal acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126784994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ulipristal acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S, 11S, 13S, 14R, 17R)-17-acetoxy-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ULIPRISTAL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF7V70N02B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ulipristal Acetate and Uterine Fibroids: A Deep Dive into the Molecular Mechanisms of Action
For Immediate Release
[CITY, STATE] – A comprehensive technical guide released today offers an in-depth exploration of the molecular mechanisms through which ulipristal (B1683391) acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), exerts its therapeutic effects on uterine fibroids. This whitepaper, tailored for researchers, scientists, and drug development professionals, synthesizes current experimental data to elucidate the core pathways of UPA's action, from receptor binding to tissue-level remodeling.
Ulipristal acetate is a well-established oral medication for the management of uterine fibroids, the most common benign tumors in women of reproductive age.[1] It has demonstrated significant efficacy in reducing fibroid volume and controlling associated symptoms, such as heavy menstrual bleeding.[2][3] This guide delves into the intricate molecular processes that underpin these clinical outcomes.
Core Mechanism: Selective Progesterone Receptor Modulation
At the heart of UPA's action is its function as a selective progesterone receptor modulator.[4] Uterine fibroids are known to be progesterone-dependent, with progesterone receptors (PR) being expressed at higher levels in fibroid tissue compared to the normal myometrium.[5] Progesterone is understood to promote fibroid growth by upregulating growth factors and anti-apoptotic proteins.[2] UPA binds to these progesterone receptors, exhibiting a tissue-specific mix of agonistic and antagonistic activities.[4][6] In uterine fibroid cells, it primarily acts as a PR antagonist, inhibiting cell proliferation and inducing programmed cell death (apoptosis).[4][7]
This targeted action on the progesterone pathway is a key advantage, as it allows for the therapeutic benefits of progesterone antagonism without the systemic estrogen deprivation effects associated with other treatments like GnRH agonists.[5][8]
Key Signaling Pathways and Cellular Effects
The binding of UPA to the progesterone receptor initiates a cascade of downstream events that collectively lead to the shrinkage of uterine fibroids.
Inhibition of Cell Proliferation
UPA effectively halts the proliferation of fibroid cells by modulating the cell cycle. Experimental evidence shows that UPA treatment leads to an upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[9][10] These proteins act as brakes on cell cycle progression, leading to a delay in the cell cycle.[9] Concurrently, UPA has been shown to downregulate the expression of cyclin E and cyclin-dependent kinase 2 (CDK2), further contributing to the anti-proliferative effect.[9]
Induction of Apoptosis
A crucial component of UPA's mechanism is the induction of apoptosis in fibroid cells.[4] This is achieved through the downregulation of the anti-apoptotic protein Bcl-2.[1][2] By reducing the levels of Bcl-2, UPA shifts the cellular balance towards programmed cell death, contributing to a reduction in the overall tumor mass.[2] Studies have also shown an increase in the expression of cleaved caspase-3, a key executioner of apoptosis, in response to UPA treatment.[2]
Remodeling of the Extracellular Matrix
Uterine fibroids are characterized by an excessive accumulation of extracellular matrix (ECM), which contributes significantly to their bulk.[11] UPA influences the composition and integrity of this matrix. It has been shown to increase the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade ECM components.[9][12] Simultaneously, UPA can decrease the expression of tissue inhibitors of metalloproteinases (TIMPs).[1] This shift in the MMP/TIMP balance favors the breakdown of the ECM, leading to a reduction in fibroid volume.[1][12]
Furthermore, UPA treatment has been associated with a decrease in the expression of key ECM proteins like fibronectin (FN1) and versican (VCAN).[12] It also downregulates the expression of tenascin-C, another ECM protein.[13]
Anti-Angiogenic Effects
The growth of uterine fibroids is dependent on the formation of new blood vessels, a process known as angiogenesis. UPA exhibits anti-angiogenic properties by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1] This suppression of neovascularization further limits the growth and survival of fibroid cells.[1]
Quantitative Data Summary
The clinical efficacy of this compound in treating uterine fibroids has been demonstrated in numerous studies. The following tables summarize key quantitative data from these trials.
| Clinical Trial | Dosage | Treatment Duration | Median Reduction in Fibroid Volume | Control of Uterine Bleeding (Amenorrhea Rate) | Reference |
| PEARL I | 5 mg/day | 13 weeks | - | 91% | [3] |
| 10 mg/day | 92% | [3] | |||
| PEARL II | 5 mg/day | 13 weeks | 36% | 90% | [2] |
| 10 mg/day | 42% | 98% | [2] | ||
| PEARL III (after 4 courses) | 10 mg/day | 4 x 12-week courses | 72.1% | 90% | [3] |
| PEARL IV (after 2 courses) | 5 mg/day | 2 x 12-week courses | 54% | >80% (controlled bleeding) | [14] |
| 10 mg/day | 58% | >80% (controlled bleeding) | [14] | ||
| VENUS-I | 5 mg/day | 12 weeks | - | 47.2% | [15] |
| 10 mg/day | - | 58.3% | [15] |
| Gene/Protein | Effect of UPA Treatment | Fold Change | Significance (p-value) | Reference |
| Integrin subunit beta 4 | Repressed | -12.50 | < 0.001 | [13][16] |
| Tenascin-C | Downregulated (in responsive patients) | -2.50 | 0.010 | [13][16] |
| Survivin | Repressed (in short-term responsive tumors) | -7.69 | < 0.001 | [13][16] |
| Catenin delta 2 | Upregulated (in non-responsive myomas) | +7.36 | < 0.001 | [13][16] |
| VCAN (protein) | Decreased in 80% of treated specimens | - | - | [12] |
| FN1 (protein) | Decreased in 60% of treated specimens | - | - | [12] |
| MMP2 | Increased | - | p < 0.05 | [12] |
| MMP9 | Decreased | - | p < 0.05 | [12] |
Experimental Methodologies
The findings presented in this guide are based on a variety of experimental techniques. Key methodologies employed in the cited research include:
-
Cell Culture: Primary cultures of leiomyoma cells are isolated from patient myomectomy specimens and incubated with varying concentrations of UPA to assess its direct effects on cell proliferation, viability, and gene/protein expression.[9][17]
-
Quantitative Real-Time Reverse Transcriptase PCR (qRT-PCR): This technique is used to quantify the mRNA expression levels of target genes, such as those involved in cell cycle regulation (p21, p27, cyclin E, CDK2), apoptosis (Bcl-2), and ECM components (COL1A, FN1, VCAN).[9][12]
-
Western Blotting: This method is employed to measure the protein levels of key targets to confirm that changes in gene expression translate to changes in protein abundance.[12]
-
Immunohistochemistry: This technique is used to visualize the localization and abundance of specific proteins within the fibroid tissue, providing spatial context to the molecular changes observed.[12]
-
Animal Models: Preclinical studies in animal models, such as mice, are used to investigate the in vivo effects of UPA on uterine tissue and to elucidate its mechanism of action in a whole-organism context.[18][19]
-
Clinical Trials: Randomized, double-blind, placebo-controlled clinical trials (such as the PEARL and VENUS studies) are essential for evaluating the efficacy and safety of UPA in patients with uterine fibroids.[2][3][15]
Visualizing the Pathways of Action
To further clarify the complex interplay of molecular events, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Core signaling pathways of this compound in uterine fibroid cells.
Figure 2: General experimental workflow for investigating UPA's mechanism of action.
Figure 3: Logical relationship of UPA's actions leading to clinical outcomes.
Conclusion
This compound's efficacy in the treatment of uterine fibroids is rooted in its multifaceted molecular mechanism of action. By selectively modulating the progesterone receptor, UPA orchestrates a concerted cellular response that includes the inhibition of cell proliferation, induction of apoptosis, remodeling of the extracellular matrix, and suppression of angiogenesis. This in-depth understanding of its core mechanisms is crucial for ongoing research, the development of novel therapeutic strategies, and the optimization of clinical applications for the management of uterine fibroids.
References
- 1. ijrcog.org [ijrcog.org]
- 2. Clinical utility of this compound for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. dovepress.com [dovepress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Drug safety evaluation of this compound in the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a novel pharmacological approach for the treatment of uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (this compound)-Treated Uterine Fibroids | MDPI [mdpi.com]
- 11. Uterine fibroid - Wikipedia [en.wikipedia.org]
- 12. This compound and Extracellular Matrix Production in Human Leiomyomas In Vivo: A Laboratory Analysis of a Randomized Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and safety of repeated use of this compound in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene expression changes in uterine myomas in response to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces cell cycle delay and remodeling of extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Ulipristal Acetate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with distinct pharmacokinetic and pharmacodynamic properties that underpin its efficacy in emergency contraception and the management of uterine fibroids. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of UPA, alongside a detailed exploration of its molecular mechanisms of action. Quantitative data are summarized in tabular format for ease of reference, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological effects.
Pharmacokinetics
Ulipristal Acetate exhibits a well-characterized pharmacokinetic profile following oral administration. It is rapidly absorbed, extensively metabolized, and primarily eliminated through the feces.
Absorption and Distribution
Following a single 30 mg oral dose, UPA is rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 0.5 to 3 hours.[1] The presence of a high-fat meal can delay absorption, as evidenced by a 40% to 45% decrease in Cmax and a delay in the time to maximum concentration (Tmax) by about 2.25 to 3 hours; however, the overall exposure (AUC) is increased by 20% to 26%.[2] These food-related effects are not considered clinically significant, allowing for administration with or without food.[2]
UPA is highly bound to plasma proteins (>94%), including albumin, alpha-1-acid glycoprotein, and high-density lipoprotein.[2][3]
Table 1: Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | 5 mg Dose[2] | 10 mg Dose[4] | 20 mg Dose[3] | 30 mg Dose[2][3] |
| Cmax (ng/mL) | 47.7 ± 27.7 | 42.2 | 130.9 | 176 ± 89 |
| Tmax (h) | 0.91 ± 0.98 | 0.75 | 0.89 | ~1 |
| AUC (ng·h/mL) | 112 ± 49 | 216.6 (Day 10) | 602.8 (Day 10) | 556 ± 260 |
| t½ (h) | 46.4 ± 14.0 | 38 - 49 | 38 - 49 | 32.4 ± 6.3 |
| Absolute Bioavailability | - | - | - | 27.46 ± 4.97% |
| Volume of Distribution (L) | - | - | - | 644.0 |
| Clearance (L/h) | - | - | - | 10.3 |
Data are presented as mean ± standard deviation where available.
Metabolism
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP1A2.[2][5] The major metabolic pathway is oxidative demethylation, resulting in the formation of a mono-demethylated metabolite (PGL4002) and a di-demethylated metabolite.[6] The mono-demethylated metabolite is pharmacologically active.[1]
Table 2: Pharmacokinetic Parameters of Mono-demethylated this compound (PGL4002)
| Parameter | 10 mg UPA Dose[4] |
| Cmax (ng/mL) | 25.1 ± 12.0 |
| Tmax (h) | 1.0 (0.5 - 2.0) |
| AUC (ng·h/mL) | 119 ± 52 |
| t½ (h) | 35.8 ± 16.3 |
Data are presented as mean ± standard deviation or median (range).
Excretion
The primary route of elimination for UPA and its metabolites is through the feces.[4] A mass balance study using radiolabeled UPA demonstrated that approximately 73% of the administered dose was recovered in the feces, with about 6% recovered in the urine.[4][6] The terminal half-life of UPA is approximately 32.4 to 46.4 hours.[2][3][7]
Pharmacodynamics
This compound's pharmacodynamic effects are mediated through its selective modulation of the progesterone receptor (PR), where it can exert both antagonistic and partial agonistic activities depending on the target tissue and the hormonal environment.[8][9]
Mechanism of Action in Emergency Contraception
The primary mechanism of action of UPA in emergency contraception is the inhibition or delay of ovulation.[10][11] This is achieved by antagonizing the effects of progesterone on the hypothalamic-pituitary-ovarian axis, which suppresses or delays the luteinizing hormone (LH) surge required for follicular rupture.[12] UPA is effective even when administered shortly before the LH peak, a time when levonorgestrel-based emergency contraception is no longer effective.[10]
Table 3: Efficacy of this compound in Delaying Ovulation
| Timing of Administration | Follicular Rupture Delayed/Inhibited |
| Before LH surge onset | 100% |
| After LH surge onset, before LH peak | 78.6% |
| After LH peak | 8.3% |
Data from a study by Brache et al. as cited in multiple sources.
dot
Caption: UPA's antagonism of the progesterone receptor blocks the LH surge.
Mechanism of Action in Uterine Fibroids
In uterine fibroids, UPA exerts its therapeutic effect by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in the fibroid cells.[8] This leads to a reduction in the size of the fibroids and an alleviation of associated symptoms such as heavy menstrual bleeding.[8] Studies have shown that UPA downregulates the expression of angiogenic growth factors and modulates the expression of matrix metalloproteinases (MMPs), contributing to the breakdown of the extracellular matrix in leiomyoma cells.[13] In some cancer cell lines, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway.[14]
Caption: Workflow for the quantification of UPA in plasma using LC-MS/MS.
Assessment of Ovulation Inhibition in Clinical Trials
Clinical trials evaluating the efficacy of UPA as an emergency contraceptive typically involve the following methodologies:
-
Participant Selection: Healthy, regularly menstruating women are recruited.
-
Follicular Monitoring: Transvaginal ultrasonography is used to monitor the growth of the dominant ovarian follicle.
-
Hormonal Analysis: Serial blood samples are collected to measure levels of LH, estradiol, and progesterone to determine the phase of the menstrual cycle and the timing of the LH surge.
-
Drug Administration: UPA or placebo is administered at specific times relative to the follicular size or the onset of the LH surge.
-
Outcome Assessment: The primary outcome is the occurrence of follicular rupture (ovulation) within a specified timeframe (e.g., 5 days) after treatment, as confirmed by ultrasound and progesterone levels.
Evaluation of Effects on Uterine Fibroid Cells
In vitro studies to assess the impact of UPA on uterine fibroid cells often include:
-
Cell Culture: Primary leiomyoma cells are isolated from patient tissues and cultured.
-
Proliferation Assays: The effect of UPA on cell proliferation is measured using assays such as MTT or by quantifying the expression of proliferation markers like Ki-67 and PCNA via immunohistochemistry.
-
Apoptosis Assays: The induction of apoptosis is assessed by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the levels of apoptosis-related proteins like cleaved caspase-3 and Bcl-2.
-
Gene and Protein Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of target genes and proteins involved in cell growth, apoptosis, and extracellular matrix remodeling (e.g., MMPs, TIMPs).
Conclusion
This compound possesses a favorable pharmacokinetic profile that allows for effective oral administration. Its unique pharmacodynamic properties as a selective progesterone receptor modulator provide a potent mechanism for both emergency contraception through the delay of ovulation and the medical management of uterine fibroids by inducing apoptosis and inhibiting proliferation of fibroid cells. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this important therapeutic agent.
References
- 1. "Ulipristal blocks ovulation by inhibiting progesterone receptor-depend" by Shanmugasundaram Nallasamy, Jaeyeon Kim et al. [knowledgecommons.popcouncil.org]
- 2. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hub.hku.hk [hub.hku.hk]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Immediate pre-ovulatory administration of 30 mg this compound significantly delays follicular rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on gene expression profile in endometrial cells in culture and in vivo upon post-ovulatory administration in fertile women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Reactive Oxygen Species and Proinflammatory Cytokine Release by Epithelial and Stromal Cells from Human Endometrium and Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Metalloproteinase Activity Correlates With Uterine Myoma Volume Reduction After this compound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Ulipristal Acetate: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulipristal (B1683391) Acetate (B1210297) (UPA) is a synthetic steroid that acts as a selective progesterone (B1679170) receptor modulator (SPRM).[1] It is primarily utilized for emergency contraception and the management of uterine fibroids.[2][3] This technical guide provides an in-depth examination of the molecular structure, physicochemical properties, and mechanism of action of Ulipristal Acetate. It includes detailed experimental protocols for its characterization and summarizes key quantitative data in a structured format for ease of reference.
Molecular Structure and Physicochemical Properties
This compound, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate, is a derivative of 19-norprogesterone.[3][4][5] Its structure is characterized by a 4,9-diene steroid backbone with a distinctive aminophenyl substitution at the 11β position, which is crucial for its activity.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | [3] |
| Synonyms | CDB-2914, Ella, EllaOne, Esmya | [3][5] |
| CAS Number | 126784-99-4 | [3] |
| Molecular Formula | C₃₀H₃₇NO₄ | [5][6] |
| Molecular Weight | 475.6 g/mol | [5][6] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| pKa | 5.49 ± 0.24 (Predicted) | [1] |
| Melting Point | 184.0 to 188.0 °C | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol. DMSO: up to 95 mg/mL. | [1][7] |
| Bioavailability | Nearly 100% | [3] |
| Protein Binding | 97–99.5% | [3][8] |
| Metabolism | Primarily hepatic, via Cytochrome P450 (CYP3A4) | [3][9] |
| Elimination Half-life | ~32 hours | [3][8] |
| Peak Plasma Concentration (Cmax) | 176 ± 89 ng/mL (single 30 mg dose) | [10][11] |
| Time to Peak (Tmax) | ~1 hour (fasting state) | [10][11] |
| Excretion | ~90% in feces | [3] |
Mechanism of Action
This compound's primary pharmacological effect is mediated through its high-affinity binding to the progesterone receptor (PR), where it exhibits mixed agonist and antagonist activities depending on the target tissue and hormonal environment.[2][9] This selective modulation is the cornerstone of its therapeutic applications.
Emergency Contraception: Ovulation Inhibition
When used for emergency contraception, UPA's principal mechanism is the inhibition or delay of ovulation.[12][13] Progesterone, acting through the PR, is essential for the luteinizing hormone (LH) surge that triggers follicular rupture and ovulation.[8] UPA, by binding to the PR in the hypothalamus and pituitary, can block this natural progesterone action.[13] This prevents or postpones the LH surge, thereby delaying follicular rupture.[13] Notably, UPA remains effective even when administered shortly before the LH surge has begun, a period when other hormonal contraceptives like levonorgestrel (B1675169) are no longer effective.[8]
Endometrial Effects
UPA also has direct effects on the endometrium, altering the uterine lining to make it less receptive to implantation.[2] However, most studies conclude that the low dose of UPA used for emergency contraception has no significant effect on embryo attachment, with ovulation inhibition being the primary mechanism.[8]
Uterine Fibroids
In the treatment of uterine fibroids, which are progesterone-dependent benign tumors, UPA's antagonistic effects on the PR in fibroid tissue are key.[2] It inhibits cell proliferation and induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their size and associated symptoms like heavy bleeding.[2][14]
Receptor Cross-Reactivity
This compound also binds to glucocorticoid and androgen receptors, but with a much lower affinity than for the progesterone receptor.[4][15] Significant anti-glucocorticoid and anti-androgen activities are observed only at doses approximately 50 times higher than those required for its anti-progestin effects, highlighting its selectivity for the PR.[4][8]
Experimental Protocols
The following protocols are representative of standard methodologies used to characterize the activity and properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effect of UPA on a relevant cell line (e.g., uterine fibroid cells or endometrial cells).
-
Materials:
-
Target cell line (e.g., Ishikawa endometrial adenocarcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of UPA in the complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of UPA. Include a vehicle control (medium with DMSO at the same concentration as the highest UPA dose).[16]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan (B1609692) crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the UPA concentration to determine the IC50 (half-maximal inhibitory concentration) value.[16]
Quantification in Human Plasma by LC-MS/MS
This protocol describes a method for quantifying UPA in human plasma, essential for pharmacokinetic studies.
-
Materials:
-
Human plasma samples
-
This compound analytical standard and deuterated internal standard (IS), e.g., this compound-d3
-
Methanol (for protein precipitation)
-
LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)
-
ACE Excel 3 C18-PFP column or equivalent[17]
-
-
Procedure:
-
Sample Preparation: To a 50 µL aliquot of plasma, add the internal standard. Precipitate plasma proteins by adding methanol. Vortex and centrifuge to pellet the proteins.[17]
-
Chromatography: Inject the supernatant onto the LC-MS/MS system. Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).[17]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for UPA (e.g., m/z 476.2 → 134.1) and the IS (e.g., m/z 479.3 → 416.2).[17]
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify UPA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The method should be validated for linearity, accuracy, precision, and stability.[17]
References
- 1. This compound CAS#: 126784-99-4 [m.chemicalbook.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(CDB2914) | C30H37NO4 | CID 9826231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]
- 9. nbinno.com [nbinno.com]
- 10. extranet.who.int [extranet.who.int]
- 11. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. ctcsrh.org [ctcsrh.org]
- 14. This compound, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A novel LC-MS/MS method for the quantification of this compound in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Ulipristal Acetate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Selective Progesterone (B1679170) Receptor Modulator (SPRM)
Introduction
Ulipristal Acetate (UPA) is a potent, orally active selective progesterone receptor modulator (SPRM) with significant applications in reproductive health, primarily for emergency contraception and the management of uterine fibroids.[1] As a derivative of 19-norprogesterone, UPA exhibits a unique pharmacological profile, acting as a mixed progesterone agonist/antagonist depending on the target tissue and the hormonal environment.[2][3] This tissue-selective activity allows for targeted therapeutic effects while potentially minimizing unwanted side effects associated with broad-spectrum hormonal agents. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental protocols used in its characterization.
Mechanism of Action
This compound exerts its effects by binding with high affinity to the progesterone receptor (PR), where it can elicit agonist, antagonist, or partial agonist/antagonist responses.[2] This selective modulation of the PR is the foundation of its therapeutic utility. In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[1] For the treatment of uterine fibroids, UPA's antagonistic effects on the progesterone receptor in leiomyoma cells inhibit cell proliferation and induce apoptosis, leading to a reduction in fibroid volume.
Signaling Pathways
This compound's interaction with the progesterone receptor initiates a cascade of molecular events that modulate gene expression. Key signaling pathways affected by UPA include:
-
Progesterone Receptor-Dependent Ovulation Pathway: UPA's antagonist activity at the progesterone receptor in the hypothalamus and pituitary, as well as directly within the ovary, blocks the normal signaling cascade required for follicular rupture and ovulation.[4][5][6][7][8] This is a critical mechanism for its use as an emergency contraceptive.
-
STAT3/CCL2 Signaling Pathway in Uterine Sarcoma: In uterine sarcoma cells, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway, leading to decreased cell growth and induction of apoptosis. This suggests a potential therapeutic application beyond benign conditions.[9][10][11][12]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Superovulation technique [jax.org]
- 3. obgyn.columbia.edu [obgyn.columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 7. ilexlife.com [ilexlife.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Establishment and characterization of uterine sarcoma and carcinosarcoma patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. Establishment and preclinical application of a patient-derived xenograft model for uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patient-Derived Xenograft Models for Endometrial Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Selective Progesterone Receptor Modulator: An In-depth Technical Guide to the Discovery and Development of Ulipristal Acetate (CDB-2914)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulipristal Acetate (B1210297) (UPA), initially known by its development code CDB-2914, is a selective progesterone (B1679170) receptor modulator (SPRM) that has emerged as a significant therapeutic agent in women's health, primarily for emergency contraception and the management of uterine fibroids. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ulipristal Acetate. It details the preclinical and clinical journey of this compound, from its synthesis and receptor binding profile to its pharmacokinetics and clinical efficacy. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Quest for a Selective Progesterone Receptor Modulator
The development of this compound was driven by the need for a compound with a more refined interaction with the progesterone receptor (PR) than existing progestins and anti-progestins. The goal was to create a molecule with tissue-selective agonist and antagonist activities, thereby maximizing therapeutic benefits while minimizing off-target effects. UPA was designed as a derivative of 19-norprogesterone (B1209251) to enhance its specificity for the progesterone receptor.[1] This selective modulation allows UPA to exert distinct effects in different physiological contexts, a key attribute for its dual applications in emergency contraception and the treatment of uterine fibroids.[2]
Synthesis and Physicochemical Properties
This compound, chemically known as 17α-acetoxy-11β-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione, is a synthetic steroid. Several synthetic routes for UPA have been developed to optimize yield and facilitate industrial-scale production.
One common synthetic pathway involves a multi-step process starting from readily available steroid precursors. Key steps include epoxidation, cyanation, Grignard reaction, methylation, and acetylation to arrive at the final compound.[3][4] Another efficient route involves the 1,4-addition of an aryl side-chain to a steroidal epoxide intermediate, followed by hydrolysis and aromatization.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₀H₃₇NO₄ |
| Molar Mass | 475.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO |
Source: Information compiled from various chemical and pharmaceutical data sources.
Mechanism of Action: Modulating the Progesterone Receptor
This compound's primary mechanism of action is its high-affinity binding to the progesterone receptor, where it acts as a partial agonist/antagonist.[2][6] This dual activity is tissue-dependent and is the foundation of its therapeutic effects. In the context of emergency contraception, UPA's antagonistic effects are predominant. By binding to the PR in the hypothalamus and pituitary, it inhibits or delays the luteinizing hormone (LH) surge, which is essential for ovulation.[2][7] This effect is particularly notable as UPA can delay ovulation even when the LH surge has initiated.[7]
When used for the treatment of uterine fibroids, UPA's mixed agonist/antagonist properties lead to the inhibition of cell proliferation and the induction of apoptosis in the fibroid tissue.[2]
Receptor Binding Profile
This compound exhibits a high and selective affinity for the progesterone receptor. Its binding affinity for glucocorticoid and androgen receptors is significantly lower, resulting in a favorable side-effect profile compared to less selective compounds like mifepristone.[1][8]
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ligand | Assay System | Value (EC₅₀) |
| Progesterone Receptor A (PR-A) | This compound | Human | 8.5 nM |
| Progesterone Receptor B (PR-B) | This compound | Human | 7.7 nM |
| Progesterone Receptor (Uterine) | This compound | Rabbit | 13.6 nM |
| Glucocorticoid Receptor (GR) | This compound | Rabbit Thymic | 15.4 nM |
| Estrogen Receptor (ER) | This compound | Human | >10,000 nM |
Source: Bertin Bioreagent Product Information Sheet
Signaling Pathway
The binding of this compound to the progesterone receptor initiates a cascade of intracellular events that modulate gene expression.
Preclinical Development
Preclinical studies were instrumental in characterizing the pharmacological profile of this compound. These studies, conducted in various animal models, confirmed its potent anti-progestational and anti-ovulatory effects.
In Vitro Studies
In vitro assays demonstrated UPA's high binding affinity for the progesterone receptor and its ability to modulate PR-mediated gene expression.
In Vivo Studies
Animal models, particularly in rabbits and rats, were used to assess the in vivo efficacy of UPA. These studies confirmed its ability to inhibit ovulation and prevent pregnancy when administered post-coitally. For instance, in a mouse model, a 40 mg/kg intraperitoneal dose of UPA administered within 6 hours of human chorionic gonadotropin (hCG) treatment effectively inhibited ovulation.
Clinical Development
The clinical development of this compound has been extensive, focusing on its efficacy and safety for both emergency contraception and the treatment of uterine fibroids.
Pharmacokinetics
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations reached within approximately one hour. It is highly bound to plasma proteins and is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][9]
Table 3: Pharmacokinetic Parameters of this compound (30 mg single dose)
| Parameter | Value |
| Tmax (Time to Peak Concentration) | ~1 hour |
| Cmax (Peak Plasma Concentration) | 176 ± 89 ng/mL |
| Protein Binding | >98% |
| Metabolism | Primarily via CYP3A4 |
| Elimination Half-life | ~32 hours |
Source: Jadav SP, et al. J Pharmacol Pharmacother. 2012.[4]
Clinical Efficacy for Emergency Contraception
Multiple large-scale clinical trials have demonstrated the high efficacy of a single 30 mg dose of this compound for emergency contraception when taken up to 120 hours after unprotected intercourse.
Table 4: Clinical Trial Efficacy Data for this compound in Emergency Contraception
| Study/Analysis | Time Window | UPA Pregnancy Rate (95% CI) | Comparator (Levonorgestrel) Pregnancy Rate (95% CI) | Odds Ratio (95% CI) |
| Glasier et al., 2010 | Up to 72h | 1.8% (1.0-3.0) | 2.6% (1.7-3.9) | 0.68 (0.35-1.31) |
| Creinin et al., 2006 | Up to 72h | 0.9% | 1.7% | - |
| Fine et al., 2010 | 48 to 120h | 2.1% (1.4-3.1) | - | - |
| Meta-analysis | Up to 120h | 1.3% | 2.2% | 0.55 (0.32-0.93) |
Source: Glasier A, et al. Lancet. 2010; Creinin MD, et al. Obstet Gynecol. 2006; Fine P, et al. Obstet Gynecol. 2010; Brache V, et al. Contraception. 2013.
Clinical Efficacy for Uterine Fibroids
Clinical trials have also established the efficacy of this compound in reducing the size of uterine fibroids and controlling associated bleeding.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to the progesterone receptor using a radioligand competitive binding assay.
-
Preparation of Receptor Source:
-
Homogenize tissue rich in progesterone receptors (e.g., uterine tissue) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Perform ultracentrifugation to obtain a high-speed cytosol fraction containing soluble progesterone receptors.[10]
-
-
Competitive Binding Reaction:
-
Use a constant, low concentration of a radiolabeled ligand (e.g., [³H]progesterone).
-
Add a range of concentrations of the unlabeled competitor (this compound) to a series of reaction tubes.
-
Incubate the radiolabeled ligand, competitor, and receptor preparation to allow binding to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Separate receptor-bound radioligand from unbound radioligand using methods like dextran-coated charcoal adsorption or filtration.[10]
-
-
Quantification of Binding:
-
Measure the amount of radioactivity in the bound fraction using a scintillation counter.[10]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[10]
-
Microarray Analysis of Ovarian Gene Expression
This protocol provides a general outline for analyzing changes in ovarian gene expression following treatment with this compound.
-
RNA Extraction:
-
Isolate total RNA from ovarian tissue of control and UPA-treated animals using a standard RNA extraction kit.
-
-
RNA Quality Control:
-
Assess the integrity and purity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
-
cDNA Synthesis and Labeling:
-
Synthesize complementary DNA (cDNA) from the RNA samples.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
-
Microarray Hybridization:
-
Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
-
Scanning and Image Analysis:
-
Scan the microarray slide to detect the fluorescent signals.
-
Use image analysis software to quantify the intensity of each spot.
-
-
Data Normalization and Analysis:
-
Normalize the raw data to correct for experimental variations.
-
Identify differentially expressed genes between the control and UPA-treated groups using statistical analysis (e.g., t-test, ANOVA).
-
-
Functional Analysis:
-
Perform pathway analysis and gene ontology analysis to understand the biological significance of the differentially expressed genes.
-
Conclusion
The discovery and development of this compound represent a significant advancement in the field of reproductive health. Its unique profile as a selective progesterone receptor modulator allows for targeted therapeutic effects with a favorable safety profile. The comprehensive preclinical and clinical development program has robustly established its efficacy and safety for both emergency contraception and the treatment of uterine fibroids. This technical guide has provided an in-depth overview of the journey of this compound from its chemical synthesis to its clinical application, offering valuable insights for researchers and professionals dedicated to the advancement of pharmaceutical sciences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CN103601785A - Novel synthesis method of this compound - Google Patents [patents.google.com]
- 4. A new and efficient method for the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. RACGP - this compound: An update for Australian GPs [racgp.org.au]
- 8. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Preclinical Efficacy and Safety of Ulipristal Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with a dual agonist and antagonist profile depending on the target tissue.[1][2] This unique mechanism of action has positioned it as a therapeutic agent for conditions such as emergency contraception and uterine fibroids.[1][3] This technical guide provides a comprehensive overview of the preclinical data that have elucidated the efficacy and safety profile of UPA, forming the foundation for its clinical development. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Ulipristal Acetate exerts its pharmacological effects primarily by binding with high affinity to the progesterone receptor (PR), where it can act as either an antagonist or a partial agonist.[4][5] This tissue-selective activity is crucial to its therapeutic applications.
In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation.[6] When administered during the follicular phase, particularly before the luteinizing hormone (LH) surge, UPA can effectively postpone follicular rupture.[4][7] This is achieved by interfering with the normal progesterone-mediated signaling required for ovulation.[8] Studies in mice have shown that UPA can block ovulation by inhibiting PR-dependent pathways within the ovary.[8]
For the treatment of uterine fibroids, UPA's efficacy stems from its antiproliferative and pro-apoptotic effects on fibroid cells.[1][3] By acting as a PR antagonist in these benign tumors, UPA inhibits their growth and can lead to a reduction in their size.[1][9] This is accomplished by downregulating anti-apoptotic factors and growth factor expression, thereby selectively inducing apoptosis in fibroid cells.[3]
Signaling Pathway of this compound
Caption: UPA's mechanism of action.
Preclinical Efficacy
The efficacy of this compound has been evaluated in various animal models for its applications in both emergency contraception and the treatment of uterine fibroids.
Emergency Contraception Models
Preclinical studies in rats have demonstrated the antiovulatory and antifertility activities of UPA.[10][11] When administered post-coitally, UPA was effective in preventing pregnancy.[10][11] In rabbits, UPA inhibited progesterone-induced endometrial glandular proliferation, suggesting an additional mechanism that could contribute to its contraceptive effect.[10][11] The potency of UPA in inhibiting ovulation was found to be significantly higher than that of mifepristone (B1683876) in rats.[12]
Uterine Fibroid Models
While specific animal models for uterine fibroids are not extensively detailed in the provided search results, the mechanism of inhibiting cell proliferation and inducing apoptosis in fibroid cells has been established through in vitro studies and is the basis for its clinical use in treating uterine leiomyomas.[1][3][13]
Preclinical Safety and Toxicology
A comprehensive battery of toxicology studies has been conducted to establish the safety profile of this compound in various animal species.
Acute Toxicity
Single-dose toxicity studies were performed in female rats and rabbits. A single oral dose of 1250 mg/kg, which is approximately 380 and 760 times the clinical dose on a body surface area basis for rats and rabbits respectively, was administered.[12] In rats, one out of ten animals was sacrificed due to morbidity, while no treatment-related mortalities were observed in rabbits.[12]
Repeat-Dose Toxicity
Long-term toxicity studies have been conducted in mice, rats, and cynomolgus monkeys.
Table 1: Summary of Repeat-Dose Toxicity Studies
| Species | Duration | Dose Levels (mg/kg/day) | Key Findings |
| TgRasH2 Mice | 26 weeks | 15, 45, 130 | No evidence of UPA-induced carcinogenicity. Organ weight changes in liver, pituitary, thyroid/parathyroid, and epididymis at the highest dose. Minimal panlobular hepatocellular hypertrophy in both sexes at 130 mg/kg/day.[10][14] |
| Sprague Dawley Rats | 104 weeks | 1, 3, 10 | No evidence of UPA-induced carcinogenicity. Decreased incidence of fibroadenomas and adenocarcinomas in the mammary gland. Non-neoplastic findings in reproductive and endocrine systems, considered exaggerated pharmacological effects.[10][14] |
| Cynomolgus Monkeys | 39 weeks | 1, 5, 25 | UPA was well-tolerated. Dose-dependent macroscopic and microscopic observations were limited to the uterus and oviducts, which were related to the pharmacological action of UPA and showed partial reversibility.[11][14] |
Carcinogenicity
Carcinogenicity studies were conducted in transgenic TgRasH2 mice for 26 weeks and in Sprague Dawley rats for 104 weeks. In both species, there was no evidence of any UPA-induced carcinogenicity at doses up to 130 mg/kg/day in mice and 10 mg/kg/day in rats.[10][14] Notably, in rats, UPA treatment was associated with a decreased incidence of mammary gland fibroadenomas and adenocarcinomas.[10][14]
Reproductive Toxicology
Reproductive toxicity studies have been conducted to assess the effects of UPA on fertility and embryo-fetal development. In rats, UPA treatment was shown to promote follicle development at each stage but inhibited ovulation by suppressing the LH surge.[15] This resulted in an increase in atretic follicles or unruptured luteinized cysts.[15] However, the study did not find evidence of direct toxic effects on the ovary.[15] In mice, UPA administered at doses similar to those used for emergency contraception did not affect gamete transport, fertilization, or early embryo development.[16]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for key experiments.
Carcinogenicity Study in Sprague Dawley Rats
-
Animal Model: Male and female Sprague Dawley rats.
-
Study Duration: 104 weeks.
-
Dosing: this compound was administered at dose levels of 1, 3, or 10 mg/kg/day. Control groups received the vehicle and water.
-
Parameters Assessed: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all organs and tissues.
-
Rationale: To assess the long-term carcinogenic potential of UPA.
39-Week Oral Toxicity Study in Cynomolgus Monkeys
-
Animal Model: Female cynomolgus monkeys.
-
Study Duration: 39 weeks.
-
Dosing: Daily oral administration of this compound at dose levels of 1, 5, or 25 mg/kg.
-
Parameters Assessed: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic examination of tissues.
-
Rationale: To evaluate the potential toxicity of UPA following chronic administration in a non-human primate model.
Experimental Workflow for a Rodent Carcinogenicity Study
Caption: Rodent carcinogenicity study workflow.
Conclusion
The preclinical data for this compound demonstrate a well-defined mechanism of action as a selective progesterone receptor modulator. Efficacy has been established in relevant animal models for its indications in emergency contraception and uterine fibroids. The extensive toxicology program, including long-term studies in multiple species, has revealed a favorable safety profile, with no evidence of carcinogenicity and predictable, pharmacology-related effects on reproductive tissues. This robust preclinical package has provided a strong foundation for the successful clinical development and use of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. youtube.com [youtube.com]
- 6. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]
- 8. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carcinogenicity and chronic rodent toxicity of the selective progesterone receptor modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tga.gov.au [tga.gov.au]
- 13. Uterine fibroid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Ulipristal (UPA) effects on rat ovaries: Unraveling follicle dynamics, ovulation inhibition, and safety implications for prolonged use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo effects of this compound on fertilization and early embryo development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ulipristal Acetate and the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide
An In-depth Examination of the Mechanisms and Effects for Researchers and Drug Development Professionals
Affiliation: Google Research
Abstract
Ulipristal (B1683391) Acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a significant compound in reproductive health, primarily for its role in emergency contraception. Its efficacy is rooted in its profound effects on the hypothalamic-pituitary-ovarian (HPO) axis. This technical guide provides a comprehensive overview of the core mechanisms of UPA action, focusing on its interaction with the HPO axis. We present a detailed analysis of its pharmacodynamics, supported by quantitative data from key clinical trials, and outline the experimental protocols used in these seminal studies. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Ulipristal Acetate is a derivative of 19-norprogesterone (B1209251) that exhibits both antagonistic and partial agonistic activity at the progesterone receptor (PR).[1][2] This dual activity allows it to modulate the physiological processes governed by progesterone, a key hormone in the female reproductive cycle. The primary mechanism of action for UPA in emergency contraception is the inhibition or delay of ovulation.[1][3] This is achieved through its influence on the HPO axis, which regulates the menstrual cycle. Understanding the intricate effects of UPA on this axis is crucial for optimizing its clinical use and for the development of new therapeutic applications.
Pharmacodynamics of this compound on the HPO Axis
UPA's primary pharmacological target is the progesterone receptor. By binding to PRs in the hypothalamus, pituitary gland, and ovaries, UPA modulates the release of gonadotropins and directly affects ovarian function.[2][4]
Effects on the Hypothalamus and Pituitary Gland
Progesterone typically exerts negative feedback on the hypothalamus and pituitary gland, regulating the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). By acting as a PR antagonist, UPA can interfere with this feedback loop. When administered in the follicular phase, particularly before the LH surge, UPA can suppress or delay the surge, which is the direct trigger for ovulation.[1][5]
Direct Ovarian Effects
Beyond its central effects, UPA appears to have a direct inhibitory effect on follicular rupture in the ovary.[6][7] Even when administered after the LH surge has initiated, UPA can delay follicular rupture, a key advantage over other emergency contraceptives like levonorgestrel.[5][8] This suggests that UPA interferes with progesterone-dependent pathways within the ovary that are essential for the final stages of follicle maturation and ovulation.[6][7]
Endometrial Effects
While the primary mechanism of UPA for emergency contraception is the inhibition of ovulation, it also exerts effects on the endometrium.[9] Depending on the timing of administration, UPA can alter the endometrial lining, potentially making it less receptive to implantation.[1][2] Studies have shown a dose-dependent decrease in endometrial thickness when UPA is administered in the early luteal phase.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key pharmacodynamic studies of this compound.
Table 1: Effect of this compound (30 mg) on Follicular Rupture When Administered in the Advanced Follicular Phase (Leading Follicle ≥18 mm)
| Timing of Administration Relative to LH Surge | Percentage of Cycles with Follicular Rupture Delayed for at least 5 days |
| Before LH Surge Onset | 100% |
| After LH Surge Onset, Before LH Peak | 79% |
| On the Day of LH Peak | Ineffective |
Source: Brache et al. (2013)[8]
Table 2: Comparison of this compound (30 mg) and Levonorgestrel (1.5 mg) on Inhibition of Follicular Rupture
| Treatment Group | Percentage of Cycles with Follicular Rupture Delayed for at least 5 days |
| This compound | 58.8% |
| Levonorgestrel | 14.6% |
| Placebo | 4% |
Source: Brache et al. (2013)[8]
Table 3: Dose-Dependent Effects of this compound on Endometrial Thickness in the Early Luteal Phase
| UPA Dose | Mean Decrease in Endometrial Thickness |
| 10 mg | No significant delay |
| 50 mg | Significant delay in endometrial maturation |
| 100 mg | Significant delay in endometrial maturation |
Source: Stratton et al. (2010), as cited in Mechanism of Action of this compound for Emergency Contraception: A Systematic Review[1]
Table 4: Receptor Binding Affinity of this compound
| Receptor | Relative Binding Affinity | Antagonistic Activity |
| Progesterone Receptor | High | Yes (also partial agonist) |
| Glucocorticoid Receptor | Lower than Progesterone Receptor | Yes, at doses 50-fold higher than for anti-progestin effect |
| Androgen Receptor | Lower than Progesterone Receptor | Yes, at doses 50-fold higher than for anti-progestin effect |
Source: this compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC - NIH[9]
Experimental Protocols
The following sections detail the methodologies employed in key pharmacodynamic studies of this compound.
Study Design for Ovulation Inhibition Trials
-
Design: Randomized, double-blind, placebo-controlled, crossover studies were frequently employed.[8]
-
Participants: Healthy women with regular menstrual cycles (typically 24-35 days) were recruited.[9] Exclusion criteria often included the use of hormonal contraceptives in the months prior to the study.[10]
-
Intervention: A single oral dose of 30 mg this compound was administered during the late follicular phase, identified by a leading follicle size of ≥18 mm as measured by transvaginal ultrasound.[8]
-
Monitoring:
-
Follicular Development: Transvaginal ultrasonography was performed daily or every other day to monitor the diameter of the dominant follicle.[8] Follicular rupture was confirmed by the disappearance of the follicle or a significant decrease in size.
-
Hormonal Analysis: Serum levels of LH, FSH, estradiol, and progesterone were measured from blood samples collected daily.[8] The onset of the LH surge was defined by a significant increase in LH levels from baseline, and the LH peak was identified as the highest measured value.[8]
-
-
Primary Endpoint: The primary outcome was the incidence of follicular rupture within 5-6 days of treatment administration.[8]
Methodology for Endometrial Receptivity Studies
-
Design: In vitro studies using a three-dimensional endometrial co-culture system have been utilized.[11]
-
Sample Collection: Endometrial biopsies were obtained from healthy, fertile women at a specific point in their menstrual cycle (e.g., LH+4).[11]
-
Cell Culture and Treatment: Epithelial and stromal cells were isolated from the biopsies and cultured to form a 3D construct. These constructs were then treated with this compound (e.g., 200 ng/ml) or a vehicle control.[11]
-
Embryo Attachment Assay: Healthy human embryos were placed on the endometrial constructs, and the rate of attachment was assessed after a set period (e.g., 5 days).[11]
-
Gene Expression Analysis: The expression of genes associated with endometrial receptivity was analyzed using techniques such as real-time PCR.[11]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes related to this compound's effects.
Conclusion
This compound exerts its primary contraceptive effect by potently inhibiting or delaying ovulation through its modulation of the hypothalamic-pituitary-ovarian axis. Its ability to act even after the initiation of the LH surge distinguishes it from other oral emergency contraceptives. The quantitative data from rigorous clinical trials provide a clear picture of its efficacy in disrupting the ovulatory process. A thorough understanding of its pharmacodynamics and the experimental protocols used to elucidate its mechanisms is essential for the ongoing research and development of selective progesterone receptor modulators in reproductive medicine. This guide serves as a foundational resource for professionals in the field, consolidating key data and visualizing the complex interactions of this compound within the female reproductive system.
References
- 1. Mechanism of Action of this compound for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]
- 6. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ulipristal blocks ovulation by inhibiting progesterone receptor-dependent pathways intrinsic to the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hosting.sec.es [hosting.sec.es]
- 9. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on human embryo attachment and endometrial cell gene expression in an in vitro co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Ulipristal Acetate's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with a complex bioactivity profile, exhibiting both antagonistic and partial agonistic effects on the progesterone receptor (PR).[1][2] This dual activity, coupled with its interaction with other steroid receptors, underpins its therapeutic applications in emergency contraception and the management of uterine fibroids.[3][4] This technical guide provides an in-depth overview of the in-vitro characterization of UPA's bioactivity, focusing on its receptor binding affinity, cellular effects, and modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of SPRMs.
Data Presentation: Quantitative Analysis of Ulipristal Acetate's Bioactivity
The following tables summarize the key quantitative parameters that define the in-vitro bioactivity of this compound.
| Receptor | Ligand | Cell Line/Tissue Source | Assay Type | Ki (nM) | Reference |
| Progesterone Receptor (PR) | This compound | Human Uterine Fibroid Cells | Competitive Radioligand Binding | ND | |
| Glucocorticoid Receptor (GR) | This compound | Human Liver Cells (HepG2) | Competitive Radioligand Binding | ND |
ND : Not definitively reported in the searched literature. While described as having high affinity for PR and lower for GR, specific Ki values were not found.
| Cell Line | Assay Type | Endpoint Measured | IC50/EC50 (µM) | Reference |
| Ishikawa (Endometrial Cancer) | Cell Viability (MTT) | Inhibition of Proliferation | ~10 | [5] |
| Uterine Sarcoma Cells (MES-SA, SK-UT-1) | Cell Viability (MTT) | Inhibition of Growth | Dose-dependent | [6] |
| Primary Leiomyoma Cells | Cell Proliferation (EdU) | Inhibition of Proliferation | 1 - 10 | [7] |
| Ishikawa (Endometrial Cancer) | Caspase 3/7 Activity | Induction of Apoptosis | Dose-dependent | [8] |
Core Bioactivity of this compound
Progesterone Receptor Modulation
This compound's primary mechanism of action is its function as a selective progesterone receptor modulator.[1][2] It binds with high affinity to the progesterone receptor, where it can act as either an antagonist or a partial agonist, depending on the cellular context and the presence of co-regulators. This dual functionality allows UPA to inhibit progesterone-mediated signaling, which is crucial for its effects on ovulation and the endometrium.[4]
Glucocorticoid Receptor Antagonism
UPA also exhibits cross-reactivity with the glucocorticoid receptor (GR), where it functions as an antagonist.[9][10][11] This anti-glucocorticoid activity is an important consideration in its overall pharmacological profile. Studies have shown that UPA can block glucocorticoid-induced gene transcription in a dose-dependent manner in various cell types, including human liver and uterine fibroid cells.[9] This effect is direct and does not require the presence of the progesterone receptor.[9]
Key In-Vitro Effects of this compound
Anti-proliferative and Pro-apoptotic Effects
In-vitro studies have consistently demonstrated the anti-proliferative and pro-apoptotic effects of this compound in various cell types, particularly in uterine fibroid (leiomyoma) and endometrial cancer cells.
-
Inhibition of Cell Proliferation: UPA has been shown to inhibit the proliferation of uterine leiomyoma cells and endometrial cancer cell lines in a dose-dependent manner.[5][7] This effect is often associated with the up-regulation of cell cycle inhibitors like p21 and p27.[12]
-
Induction of Apoptosis: UPA promotes apoptosis, or programmed cell death, in uterine fibroid and endometrial cancer cells.[8][9] This is achieved through the modulation of key apoptotic proteins, including the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax.[8] Furthermore, UPA has been observed to increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are critical for the final stages of apoptosis.[8]
Modulation of Gene Expression
This compound significantly alters the gene expression profiles in its target cells. In uterine fibroid cells, UPA treatment leads to changes in the expression of genes related to the extracellular matrix and apoptosis.[9] In endometrial cells, UPA has been shown to down-regulate genes involved in endometrial receptivity and decidualization.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key intracellular signaling pathways.
Progesterone Receptor Signaling Pathway
As a selective modulator of the progesterone receptor, UPA directly influences the PR signaling cascade. Upon binding, UPA can either block the recruitment of co-activators, leading to transcriptional repression (antagonistic effect), or recruit a different set of co-regulators, resulting in a modified transcriptional response (partial agonistic effect).
References
- 1. What Is this compound? | EllaOne® Magazine [ellaone.co.uk]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Initial Clinical Trial Data for Ulipristal Acetate in Gynecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulipristal (B1683391) Acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a significant therapeutic agent in gynecology. Its unique mechanism of action, demonstrating both antagonistic and partial agonistic effects on the progesterone receptor, has led to its successful application in emergency contraception and the management of uterine fibroids. This technical guide provides an in-depth analysis of the initial clinical trial data that established the efficacy and safety profile of Ulipristal Acetate. It includes a detailed examination of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a comprehensive summary of pivotal clinical trial protocols and outcomes for its primary gynecological indications. Quantitative data are presented in structured tables for comparative analysis, and key physiological and experimental pathways are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effects by binding to and modulating progesterone receptors (PR), which are critical in various reproductive processes.[1] Depending on the target tissue and the physiological context, UPA can act as a progesterone antagonist or a partial agonist.[1][2][3][4]
-
For Emergency Contraception: UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[1][2][5] It can effectively disrupt follicular development and rupture even when administered shortly before the LH peak.[6][7] Additionally, UPA may alter the endometrial lining, potentially hindering implantation, although its primary effect is considered pre-ovulatory.[1][6]
-
For Uterine Fibroids: In the context of uterine fibroids, which are progesterone-dependent benign tumors, UPA acts as a progesterone receptor antagonist.[1] This action inhibits cell proliferation and induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their size.[1][2] It also effectively controls uterine bleeding associated with fibroids.[8]
Signaling Pathway of this compound
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetic drug evaluation of this compound for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of this compound for Emergency Contraception: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols: Ulipristal Acetate In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal Acetate (B1210297) (UPA) is a synthetic steroid that functions as a selective progesterone (B1679170) receptor modulator (SPRM).[1] It demonstrates both partial agonist and antagonist effects on the progesterone receptor (PR), with the specific action being tissue-dependent.[1][2] In vitro studies have established its role in inhibiting cell proliferation and promoting apoptosis in cell types sensitive to progesterone signaling.[1] This is particularly relevant in uterine fibroids (leiomyomas), where UPA inhibits the growth of fibroid cells.[2][3] Its mechanism involves modulating PR activity, which in turn stimulates apoptosis and inhibits the proliferation of myoma cells by upregulating proteins like p21 and p27, thereby causing a delay in the cell cycle.[3][4] UPA is also under investigation for its effects on various cancer cell lines, including uterine sarcoma and endometrial cancer cells.[5][6]
These application notes provide detailed protocols for two standard in vitro assays—the MTT and BrdU assays—to quantify the effects of Ulipristal Acetate on cell proliferation and viability.
Mechanism of Action & Signaling Pathways
This compound primarily exerts its effects by binding to the progesterone receptor, modulating its activity.[2] This interaction initiates a cascade of downstream signaling events that collectively suppress cell growth. In uterine sarcoma cells, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway.[5][7] It downregulates the phosphorylation and total expression of STAT3, a key transcription factor involved in cell proliferation and survival.[5] Furthermore, UPA treatment leads to the upregulation of cyclin-dependent kinase inhibitors p21 and p27, which are critical regulators that can halt the cell cycle, thus preventing cell division.[3] This multi-faceted mechanism, which includes both the induction of apoptosis and the inhibition of proliferation, makes UPA an effective agent in reducing the size of progesterone-dependent tumors like uterine fibroids.[2]
Caption: UPA modulates the Progesterone Receptor, leading to inhibition of the STAT3/CCL2 pathway, upregulation of p21/p27, cell cycle arrest, and induction of apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the observed effects of this compound on various cell lines from published research. Concentrations and outcomes are provided to guide experimental design.
| Cell Line | Cell Type | Assay | UPA Concentration | Incubation Time | Observed Effect | Citation(s) |
| MES-SA, SK-UT-1, SK-LMS-1 | Human Uterine Sarcoma | MTT, Caspase-3 | Dose-dependent | Not Specified | Inhibited cell growth and increased apoptosis. | [7][8] |
| Ishikawa Cells | Human Endometrial Adenocarcinoma | Cell Viability, Apoptosis | 10, 40 µM | Not Specified | Decreased cell viability and growth, induced apoptosis. | [1][6] |
| Primary Leiomyoma Cells | Human Uterine Fibroid | Autophagy Assay | 0.1 - 5 µM | 96 hours | Stimulation of autophagy. | [1] |
| Primary Leiomyoma Cells | Human Uterine Fibroid | Proliferation Assay | Various | Not Specified | Upregulated p21/p27, downregulated Cyclin E/CDK2. | [4] |
| Good Response Leiomyomas | Human Uterine Fibroid | Immunohistochemistry | In vivo treatment | 3 months | Decreased Ki67 & PCNA positive cells, increased apoptosis. | [3] |
General Experimental Workflow
A typical in vitro experiment to assess the effect of this compound on cell proliferation follows a standardized workflow, from initial cell culture preparation to final data analysis and interpretation.
Caption: Standard workflow for assessing this compound's impact on cell proliferation.
Experimental Protocols
Protocol 1: MTT Cell Viability and Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Materials:
-
Cells of interest (e.g., SK-UT-1, Ishikawa)
-
Complete cell culture medium
-
This compound (UPA)
-
DMSO (for UPA stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO).
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of UPA in DMSO.
-
Perform serial dilutions of UPA in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UPA. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9] A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each UPA concentration relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the UPA concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of UPA that inhibits 50% of cell proliferation).
Protocol 2: BrdU Cell Proliferation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay is a method for quantifying cell proliferation based on the incorporation of this thymidine (B127349) analog into newly synthesized DNA during the S-phase of the cell cycle.[12][13] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[10] This assay directly measures DNA synthesis and is a robust indicator of cell division.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (UPA) and DMSO
-
96-well flat-bottom tissue culture plates
-
BrdU Labeling Solution (typically 10 µM)
-
Fixing/Denaturing Solution (e.g., acid-based or heat-based)
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 1M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with various concentrations of UPA for the desired duration.
-
-
BrdU Labeling:
-
After the UPA treatment period, add BrdU labeling solution to each well to a final concentration of 1X.[14]
-
Incubate the plate for 2-24 hours at 37°C. The incubation time depends on the cell division rate; rapidly dividing cells may only need 1-4 hours, while slower-growing primary cells may require up to 24 hours.[10][13]
-
-
Fixation and DNA Denaturation:
-
Carefully remove the labeling medium.
-
Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[14] This step simultaneously fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.
-
-
Antibody Incubation:
-
Remove the Fixing/Denaturing solution and wash the wells three times with Wash Buffer.
-
Add 100 µL of the diluted anti-BrdU primary antibody to each well.
-
Incubate for 1 hour at room temperature.[14]
-
Remove the primary antibody solution and wash the wells three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 30-60 minutes at room temperature.[10]
-
-
Detection:
-
Remove the secondary antibody solution and wash the wells three times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[10]
-
Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of proliferation for each UPA concentration relative to the vehicle-treated control cells.
-
% Proliferation = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of proliferation against the UPA concentration to generate a dose-response curve and determine the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces cell cycle delay and remodeling of extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. media.cellsignal.com [media.cellsignal.com]
Unlocking New Avenues in Uterine Fibroid Research: Application Notes and Protocols for Ulipristal Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of animal models utilized in the study of uterine fibroids and the therapeutic potential of Ulipristal (B1683391) Acetate (B1210297) (UPA). While extensive clinical data underscores the efficacy of UPA in treating uterine fibroids in humans, detailed protocols for its application in preclinical animal models are not widely published. This document synthesizes the available information on relevant animal models and the established mechanism of action of UPA to guide researchers in designing future preclinical studies.
Introduction to Ulipristal Acetate
This compound is a selective progesterone (B1679170) receptor modulator (SPRM) that has demonstrated significant efficacy in reducing the size of uterine fibroids and controlling associated symptoms, such as heavy menstrual bleeding.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of progesterone receptors, which play a crucial role in the pathophysiology of uterine fibroids.[1] UPA exerts anti-proliferative, pro-apoptotic, and anti-fibrotic effects on leiomyoma cells.[3][4]
Established Animal Models for Uterine Fibroid Research
The study of uterine fibroids has been historically challenged by the lack of spontaneous animal models that fully recapitulate the human condition. However, several models have been developed and are utilized to investigate the pathogenesis of leiomyomas and to test novel therapeutic agents.
The Eker Rat Model
The Eker rat carries a naturally occurring germline mutation in the tuberous sclerosis 2 (Tsc-2) tumor suppressor gene, leading to the development of uterine leiomyomas with high frequency. This model has been valuable for studying the genetic basis of uterine fibroids and for preclinical therapeutic studies.
Note: Despite the existence of this model, specific protocols for the administration of this compound to Eker rats for the study of uterine fibroids were not identified in the available literature.
Xenograft Models
Xenograft models involve the transplantation of human uterine fibroid tissue or cells into immunodeficient mice, typically subcutaneous or under the kidney capsule. These models are instrumental for studying the growth of human fibroid tissue in an in vivo environment and for evaluating the direct effects of therapeutic compounds on human leiomyoma cells.
Transgenic Mouse Models
Genetically engineered mouse models have been developed to study the role of specific genes and signaling pathways in the development of uterine fibroids. These models can be designed to overexpress or knockout genes implicated in leiomyoma formation, providing valuable insights into the molecular mechanisms of the disease.
Note: The current body of scientific literature lacks specific protocols detailing the use of this compound in transgenic mouse models of uterine fibroids.
Mechanism of Action of this compound on Uterine Fibroids
UPA's therapeutic effects on uterine fibroids are mediated through its interaction with the progesterone receptor, leading to a cascade of cellular events that inhibit fibroid growth and promote their shrinkage.
Signaling Pathway of this compound in Leiomyoma Cells
References
- 1. This compound as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of this compound for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a Selective Progesterone Receptor Modulator on Induction of Apoptosis in Uterine Fibroids In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Selective Progesterone Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize selective progesterone (B1679170) receptor modulators (SPRMs). The following sections cover the principles, methodologies, and data analysis for key biochemical and cell-based assays.
Introduction to Selective Progesterone Receptor Modulators (SPRMs)
Selective progesterone receptor modulators (SPRMs) are a class of compounds that bind to the progesterone receptor (PR) and exhibit tissue-specific agonist, antagonist, or mixed agonist/antagonist effects.[1] This tissue selectivity makes them promising therapeutic agents for various gynecological conditions, including uterine fibroids, endometriosis, and certain cancers, potentially with fewer side effects than full agonists or antagonists.[1][2] High-throughput screening (HTS) plays a crucial role in the discovery of novel SPRMs by enabling the rapid evaluation of large compound libraries.
Progesterone Receptor Signaling Pathway
The progesterone receptor is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperones, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, modulating their transcription. The specific co-regulators (co-activators or co-repressors) recruited to the receptor-DNA complex determine the agonist or antagonist activity of the bound ligand.
High-Throughput Screening Assays
A variety of HTS assays are available to identify and characterize SPRMs. The choice of assay depends on the specific research question, available resources, and desired throughput. Below are protocols for three commonly used assay formats.
Fluorescence Polarization (FP) Competitive Binding Assay
Principle:
This is a biochemical, homogeneous assay that measures the binding of a fluorescently labeled progesterone analog (tracer) to the progesterone receptor ligand-binding domain (PR-LBD).[3][4] In solution, the small tracer molecule rotates rapidly, resulting in low fluorescence polarization. When bound to the much larger PR-LBD, the tracer's rotation slows down, leading to a high fluorescence polarization signal.[3] Test compounds that bind to the PR-LBD will compete with the tracer, causing a decrease in the fluorescence polarization signal.[4]
Experimental Workflow:
Protocol:
Materials:
-
Progesterone Receptor Ligand-Binding Domain (PR-LBD)
-
Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Red or Green)[5][6]
-
Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4, with 0.01% BSA)
-
Test compounds and control ligands (e.g., progesterone, mifepristone)
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should not exceed 1%.
-
Reagent Preparation:
-
Prepare a working solution of PR-LBD in assay buffer.
-
Prepare a working solution of the fluorescent tracer in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.
-
Include wells for "no receptor" (tracer only) and "no competitor" (tracer and receptor) controls.
-
Prepare a premix of the PR-LBD and fluorescent tracer in assay buffer.
-
Add 15 µL of the PR-LBD/tracer premix to each well. The final volume should be 20 µL.[7]
-
-
Incubation: Gently mix the plate on a shaker for 1 minute and incubate at room temperature for 1 to 4 hours, protected from light.[7]
-
Measurement: Measure the fluorescence polarization on a compatible plate reader with appropriate excitation and emission wavelengths for the chosen tracer.
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Determine the percent inhibition for each compound concentration relative to the "no competitor" and "no receptor" controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data for Known SPRMs (FP Assay):
| Compound | IC50 (nM) | Notes |
| Progesterone | ~1-10 | Varies depending on specific tracer and assay conditions. |
| Mifepristone (B1683876) (RU486) | ~1-5 | Potent antagonist, often used as a positive control.[8] |
| Ulipristal Acetate | ~0.5-5 | High-affinity binding. |
| Asoprisnil | ~1-10 | Demonstrates high binding affinity for the progesterone receptor.[9] |
Cell-Based Reporter Gene Assay
Principle:
This assay utilizes a mammalian cell line that has been engineered to express the full-length human progesterone receptor and a reporter gene (e.g., luciferase or beta-lactamase) under the control of a progesterone-responsive promoter.[10][11] When an agonist binds to the PR, it activates the transcription of the reporter gene, leading to an increase in the reporter protein and a measurable signal (e.g., light emission for luciferase).[10] Antagonists will block this activation, while partial agonists will induce a response that is lower than that of a full agonist.
Experimental Workflow:
Protocol:
Materials:
-
PR reporter cell line (e.g., PR-UAS-bla GripTite cells)[11]
-
Cell culture medium and supplements
-
Test compounds and controls (progesterone for agonist mode, mifepristone for antagonist mode)
-
Reporter gene detection reagents (e.g., luciferase assay system)
-
White, solid-bottom, 384-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture: Culture the PR reporter cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of test compounds to the cells.
-
Antagonist Mode: Add a fixed concentration of a PR agonist (e.g., progesterone at its EC80) along with serial dilutions of the test compounds.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the reporter gene detection reagent to each well.
-
Incubate as recommended by the manufacturer.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
For agonist mode, plot the response versus the log of the compound concentration and determine the EC50.
-
For antagonist mode, plot the percent inhibition versus the log of the compound concentration and determine the IC50.
Quantitative Data for Known SPRMs (Reporter Gene Assay):
| Compound | Activity | EC50/IC50 (nM) | Cell Line | Notes |
| Progesterone | Agonist | ~1-10 | Various | Potent agonist, used as a positive control. |
| Mifepristone (RU486) | Antagonist | ~0.1-5 | Various | Potent antagonist. |
| This compound | Mixed/Antagonist | IC50 ~0.2 | CHO | Antagonist activity at human PRB.[3] |
| Asoprisnil | Mixed/Antagonist | - | T47D | Demonstrated antagonism in a PR-B transfection assay.[12] |
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle:
HTRF assays are based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[13][14] In a competitive binding assay format, a PR-LBD labeled with a donor (e.g., Europium cryptate) and a fluorescently labeled progesterone (tracer) as the acceptor are used. When the tracer binds to the PR-LBD, the donor and acceptor are in close proximity, resulting in a high FRET signal. Test compounds that compete for binding will disrupt this interaction, leading to a decrease in the FRET signal.[15]
Experimental Workflow:
Protocol:
Materials:
-
Donor-labeled PR-LBD (e.g., with Eu3+-cryptate)
-
Acceptor-labeled progesterone tracer (e.g., with d2)
-
Assay buffer
-
Test compounds and controls
-
Low-volume, white or black, 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.
-
Assay Setup:
-
Add test compounds to the microplate wells.
-
Add the donor-labeled PR-LBD.
-
Add the acceptor-labeled tracer.
-
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 1-2 hours).
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal for each well.
-
Normalize the data to the high and low controls.
-
Plot the normalized ratio versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Quantitative Data for Known SPRMs (HTRF Assay):
| Compound | IC50 (nM) | Notes |
| Progesterone | ~5-20 | Varies with specific assay reagents and conditions. |
| Mifepristone (RU486) | ~1-10 | Potent antagonist, serves as a good positive control. |
| This compound | ~1-15 | Demonstrates strong competitive binding in HTRF format. |
| Asoprisnil | ~5-25 | Effective in displacing tracer in competitive HTRF assays. |
Data Normalization and Troubleshooting
Data Normalization: For reliable HTS data, proper normalization is crucial to account for plate-to-plate and well-to-well variability.[16][17] Common normalization methods include:
-
Percentage of Control: Data is expressed as a percentage of the activity of a positive control.
-
Z-Score: This method normalizes data based on the mean and standard deviation of the entire plate, making it less sensitive to outliers.
-
B-Score: A more robust method that corrects for row and column effects on the plate.
Troubleshooting Common HTS Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z' Factor (<0.5) | High variability in controls, low signal-to-background ratio, reagent instability. | Optimize reagent concentrations, check reagent stability, ensure proper mixing, and verify instrument settings.[18] |
| High False Positive Rate | Compound autofluorescence, light scattering, compound aggregation. | Perform counter-screens without the target protein, use alternative detection methods, and check for compound solubility issues. |
| High False Negative Rate | Low compound potency, insufficient incubation time, low compound concentration. | Increase compound concentration, optimize incubation time, and ensure compound stability in the assay buffer. |
| Edge Effects | Evaporation from outer wells, temperature gradients across the plate. | Use plates with lids, ensure proper sealing, incubate plates in a humidified chamber, and avoid using the outer wells for samples. |
For more detailed troubleshooting guidance, refer to the Assay Guidance Manual.[19]
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 5. PolarScreen Progesterone Receptor Competitor Assay Kit, Red | LabX.com [labx.com]
- 6. PolarScreen™ Progesterone Receptor Competitor Assay Kit, Green 400 x 20 μL assays [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Multiparameter analysis of a screen for progesterone receptor ligands: comparing fluorescence lifetime and fluorescence polarization measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. AID 1347031 - Progesterone receptor (PR) small molecule antagonists, qHTS assay: Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Selective progesterone receptor modulators in reproductive medicine: pharmacology, clinical efficacy and safety. | Semantic Scholar [semanticscholar.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTRF Progesterone Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 16. understanding_IRS [pwilmart.github.io]
- 17. researchgate.net [researchgate.net]
- 18. rna.uzh.ch [rna.uzh.ch]
- 19. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for Designing Clinical Trials for Long-Term Ulipristal Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing robust clinical trials to evaluate the long-term safety and efficacy of Ulipristal (B1683391) Acetate (B1210297) (UPA) for the treatment of symptomatic uterine fibroids. The protocols outlined below are based on established clinical trial methodologies and findings from key studies on UPA.
Introduction
Ulipristal Acetate is a selective progesterone (B1679170) receptor modulator (SPRM) that has demonstrated significant efficacy in the short-term and long-term management of uterine fibroids by controlling bleeding, reducing fibroid volume, and improving quality of life.[1][2][3][4][5] Long-term treatment often involves intermittent courses to ensure safety, particularly concerning the endometrium and liver function.[6][7][8] Designing clinical trials for long-term UPA treatment requires careful consideration of the study population, treatment regimen, and comprehensive safety and efficacy endpoints.
Core Components of Clinical Trial Design
Study Objectives
-
Primary Objective: To evaluate the long-term efficacy and safety of intermittent UPA treatment in premenopausal women with symptomatic uterine fibroids.
-
Secondary Objectives:
-
To assess the effect of long-term UPA treatment on fibroid volume and uterine size.
-
To evaluate the impact on quality of life and pain.
-
To monitor for endometrial changes and assess their reversibility.
-
To establish a long-term safety profile, with a focus on liver function.
-
Study Design
A multi-center, randomized, double-blind, placebo-controlled design is recommended for initial long-term studies, followed by open-label extension studies for continued safety and efficacy assessment.[3][4][9]
-
Treatment Courses: Repeated 12-week or 3-month treatment courses of daily oral UPA (5 mg or 10 mg) are common.[1][3][4][6]
-
Off-Treatment Intervals: Each treatment course should be followed by a drug-free period to allow for menstruation and endometrial assessment.[6][8]
Patient Population
Inclusion Criteria:
-
Premenopausal women aged 18-50 years.[10]
-
Confirmed diagnosis of uterine fibroids with at least one fibroid of a specified size (e.g., ≥3 cm).[1]
-
Symptomatic uterine fibroids, characterized by heavy menstrual bleeding (e.g., pictorial blood loss assessment chart [PBAC] score >100 or menstrual blood loss ≥80 mL).[10]
-
Uterine size not exceeding a certain gestational week equivalent (e.g., <16-20 weeks).[1][10]
-
Candidates for surgical treatment of fibroids.[1]
Exclusion Criteria:
-
Suspicion of malignancy.
-
Significant cardiovascular, renal, or hepatic disease.[11]
-
Abnormal liver enzyme values at screening.[11]
-
Current or recent use of hormonal therapies that could interfere with the study drug.
Efficacy and Safety Endpoints
Efficacy Endpoints
| Efficacy Endpoint | Method of Assessment | Timing of Assessment |
| Control of Uterine Bleeding | Patient diaries, PBAC scores | Throughout the study |
| Amenorrhea Rate | Patient diaries (defined as no bleeding for a consecutive period, e.g., 35 days)[10] | At the end of each treatment course |
| Time to Amenorrhea | Patient diaries | During each treatment course |
| Fibroid Volume Reduction | Transvaginal ultrasonography or MRI | Baseline, and at the end of each treatment course |
| Quality of Life | Uterine Fibroid Symptom and Quality of Life (UFS-QoL) questionnaire[12] | Baseline, and at specified intervals throughout the study |
| Pain Reduction | Visual Analog Scale (VAS) for pain | Baseline, and at specified intervals |
Safety Endpoints
| Safety Endpoint | Method of Assessment | Timing of Assessment |
| Endometrial Histology | Endometrial biopsy | Screening, and at the end of specified treatment courses[1] |
| Endometrial Thickness | Transvaginal ultrasonography | Screening, and at the end of each treatment course[3] |
| Liver Function | Serum levels of ALT, AST, bilirubin (B190676) | Before, during, and after each treatment course[7] |
| Adverse Events | Patient reporting and clinical assessment | Throughout the study |
| Vital Signs and Laboratory Parameters | Standard clinical procedures | At scheduled study visits |
Experimental Protocols
Protocol for Endometrial Biopsy and Assessment
-
Biopsy Collection:
-
Sample Processing:
-
Fix the tissue sample in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section for hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
-
Histopathological Evaluation:
Protocol for Liver Function Monitoring
-
Baseline Assessment:
-
Measure serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin levels before initiating treatment.
-
-
During Treatment Monitoring:
-
Repeat liver function tests monthly during each treatment course.
-
-
Post-Treatment Follow-up:
-
Conduct a final liver function test 2-4 weeks after the cessation of each treatment course.
-
-
Actionable Thresholds:
-
Define clear stopping rules for elevated liver enzymes (e.g., ALT or AST >3 times the upper limit of normal).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the cellular level.
Experimental Workflow for a Long-Term UPA Clinical Trial
Caption: Intermittent treatment workflow for long-term UPA clinical trials.
Logical Relationship of Trial Phases
Caption: Logical progression of clinical trial phases for UPA development.
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between treatment arms and across different time points.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | UPA 5 mg (n=...) | UPA 10 mg (n=...) | Placebo (n=...) |
| Age (years), mean (SD) | |||
| Race/Ethnicity, n (%) | |||
| BMI ( kg/m ²), mean (SD) | |||
| Number of Fibroids, median (IQR) | |||
| Total Fibroid Volume (cm³), median (IQR) | |||
| PBAC Score, median (IQR) |
Table 2: Efficacy Outcomes After Four Treatment Courses
| Outcome | UPA 5 mg | UPA 10 mg |
| Amenorrhea Rate (%) | ||
| Course 1 | ||
| Course 2 | ||
| Course 3 | ||
| Course 4 | ||
| Median Fibroid Volume Reduction from Baseline (%) | ||
| After Course 1 | ||
| After Course 2 | ||
| After Course 3 | ||
| After Course 4 | ||
| Mean Change in UFS-QoL Score from Baseline |
Table 3: Incidence of Key Adverse Events
| Adverse Event | UPA 5 mg (n, %) | UPA 10 mg (n, %) | Placebo (n, %) |
| Headache | |||
| Hot Flush | |||
| Nausea | |||
| ALT/AST > 3x ULN | |||
| Endometrial Thickening (>16 mm) |
Conclusion
The design of clinical trials for long-term UPA treatment requires a multi-faceted approach that balances the assessment of sustained efficacy with rigorous safety monitoring. The protocols and guidelines presented here provide a foundation for developing comprehensive studies that can further elucidate the long-term role of this compound in the management of uterine fibroids. Adherence to these principles will ensure the generation of high-quality data to inform clinical practice and regulatory decisions.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Pharmacokinetic drug evaluation of this compound for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term medical management of uterine fibroids with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment of uterine fibroids with this compound ☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety after extended repeated use of this compound for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for uterine fibroids: EMA recommends restricting use | European Medicines Agency (EMA) [ema.europa.eu]
- 8. journals.plos.org [journals.plos.org]
- 9. Efficacy and safety of repeated use of this compound in uterine fibroids [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medical Therapy for Fibroids: What Next for this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomised trial of treating fibroids with either embolisation or myomectomy to measure the effect on quality of life among women wishing to avoid hysterectomy (the FEMME study): study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Ulipristal Acetate on Extracellular Matrix Remodeling: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing effort to understand the therapeutic mechanisms of Ulipristal Acetate (B1210297) (UPA) in the treatment of uterine fibroids and other related conditions, a comprehensive set of application notes and protocols has been developed. This documentation provides researchers, scientists, and drug development professionals with detailed methodologies to assess the effect of UPA on extracellular matrix (ECM) production. Uterine fibroids are characterized by an excessive accumulation of ECM components, and UPA has been shown to effectively reduce fibroid volume, in part by modulating this matrix.[1][2]
These detailed protocols offer a standardized approach to investigating the molecular and cellular changes within the ECM following UPA treatment. The provided methodologies cover quantitative gene expression analysis, protein quantification and localization, and histological assessment of collagen deposition.
Understanding Ulipristal Acetate's Mechanism of Action
This compound, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated efficacy in reducing the size of uterine leiomyomas.[3] Its mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis in fibroid cells.[4] Furthermore, a significant aspect of its therapeutic effect lies in its ability to remodel the extensive fibrosis characteristic of these benign tumors.[2] UPA has been observed to decrease the production of key ECM proteins, including collagen type I, fibronectin, and versican.[1] This reduction in ECM components is thought to be mediated through the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), as well as through the attenuation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[5][6]
Data Presentation: Summary of Expected Quantitative Changes
The following table summarizes the anticipated quantitative changes in key ECM components and related signaling molecules in uterine fibroid tissue or cells following treatment with this compound, based on published studies.
| Analyte | Methodology | Expected Change with UPA Treatment | Reference |
| Gene Expression | |||
| Collagen 1A1 (COL1A1) | Quantitative PCR (qPCR) | Decrease | [1] |
| Fibronectin (FN1) | Quantitative PCR (qPCR) | Decrease | [1] |
| Versican (VCAN) | Quantitative PCR (qPCR) | Decrease | [1] |
| Protein Levels | |||
| Collagen Type I | Western Blot / IHC | Decrease | [5] |
| Fibronectin | Western Blot / IHC | Decrease | [1][5] |
| Versican | Western Blot / IHC | Decrease | [1][5] |
| Active TGF-β3 | Western Blot | Decrease | [5] |
| Phosphorylated Smad2/3 | Western Blot | Decrease | [5] |
| Enzyme Activity/Levels | |||
| Matrix Metalloproteinase-1 (MMP-1) | Zymography / IHC | Increase | [6] |
| Matrix Metalloproteinase-2 (MMP-2) | Zymography / IHC | Increase | [2][6] |
| Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | Western Blot / IHC | Decrease | [6] |
| Histological Assessment | |||
| Total Collagen | Masson's Trichrome / Sirius Red Staining | Decrease | [1] |
Experimental Protocols
Detailed protocols for the key experimental procedures are provided below to ensure reproducibility and accuracy in assessing the effects of UPA on ECM production.
Quantitative Real-Time PCR (qPCR) for ECM Gene Expression
This protocol details the steps for quantifying the mRNA expression levels of key ECM genes (COL1A1, FN1, VCAN) in uterine fibroid cells or tissues treated with UPA.
a. RNA Extraction:
-
Homogenize uterine fibroid tissue or lyse cultured cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Follow the manufacturer's instructions for incubation times and temperatures.
c. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (COL1A1, FN1, VCAN) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified products.
d. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the data to the reference gene and comparing the UPA-treated samples to the vehicle control.
Western Blotting for ECM Protein Quantification
This protocol outlines the procedure for detecting and quantifying the protein levels of collagen type I, fibronectin, and versican.
a. Protein Extraction:
-
Homogenize tissue samples or lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against collagen type I, fibronectin, or versican overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for ECM Protein Localization
This protocol describes the staining of paraffin-embedded uterine fibroid tissue sections to visualize the distribution of fibronectin and versican.
a. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount on positively charged slides.
b. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) to water.
c. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
d. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with primary antibodies against fibronectin or versican overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
e. Imaging:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine and capture images using a light microscope.
Sirius Red Staining for Collagen Quantification
This colorimetric assay is used to quantify total collagen content in cell culture supernatants or tissue lysates.
a. Sample Preparation:
-
For cell culture, collect the supernatant.
-
For tissue, homogenize and extract soluble collagen.
b. Staining:
-
Add Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) to the samples.
-
Incubate for 1 hour at room temperature.
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet with 0.1 M HCl to remove unbound dye.
c. Quantification:
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluate at 540 nm using a microplate reader.
-
Calculate the collagen concentration based on a standard curve generated with known concentrations of purified collagen.[7]
Masson's Trichrome Staining for Collagen Visualization
This histological stain is used to differentiate collagen from other tissue components.
a. Staining Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain cytoplasm and muscle fibers red with Biebrich scarlet-acid fuchsin.
-
Differentiate with phosphomolybdic-phosphotungstic acid.
-
Stain collagen blue with aniline (B41778) blue.[4][8]
b. Imaging and Analysis:
-
Dehydrate, clear, and mount the sections.
-
Visualize under a light microscope, where collagen will appear blue, nuclei black, and cytoplasm/muscle red.[9] The area of blue staining can be quantified using image analysis software.
Visualizing the Molecular Pathways
To further elucidate the mechanisms of UPA action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: UPA's signaling pathway in reducing ECM.
Caption: Experimental workflow for assessing UPA's effects.
References
- 1. This compound and Extracellular Matrix Production in Human Leiomyomas In Vivo: A Laboratory Analysis of a Randomized Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. med.emory.edu [med.emory.edu]
- 5. This compound decreases active TGF-β3 and its canonical signaling in uterine leiomyoma via two novel mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Evidence of biomechanical and collagen heterogeneity in uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the In Vitro Impact of Ulipristal Acetate on Embryo Attachment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2] Its primary mechanism in emergency contraception is the delay or inhibition of ovulation.[3][4][5][6][7][8][9] However, its potential post-ovulatory effects on the endometrium and embryo implantation remain a subject of extensive research.[3][4][5][6][7] These application notes provide a detailed overview of in vitro methodologies to assess the impact of UPA on the crucial step of embryo attachment to the endometrium. The protocols described herein are designed to offer a robust framework for investigating the molecular and cellular interactions that govern implantation and how they may be modulated by UPA.
Core Methodologies and Experimental Protocols
Several in vitro models have been developed to mimic the complex process of embryo implantation. These models are indispensable for studying the effects of compounds like UPA on endometrial receptivity and embryo attachment, given the ethical and technical challenges of in vivo human studies.[5]
Three-Dimensional (3D) Endometrial Co-Culture System with Human Embryos
This advanced model provides a more physiologically relevant environment by co-culturing primary human endometrial epithelial and stromal cells in a three-dimensional collagen matrix, simulating the architecture of the human endometrium.[3][4][5]
Protocol:
-
Cell Isolation and Culture:
-
Construction of the 3D Co-Culture:
-
Ulipristal Acetate Treatment and Embryo Co-culture:
-
Divide the 3D constructs into a control group (vehicle only) and a treatment group.
-
Treat the designated group with UPA at a clinically relevant concentration (e.g., 200 ng/mL).[3][4][5]
-
Introduce healthy, viable human blastocysts to the surface of both control and treated endometrial constructs.[3][4][5]
-
Continue the co-culture for a period of 5 days to allow for embryo attachment.[3][4][5]
-
-
Assessment of Embryo Attachment:
-
Visually inspect the co-cultures daily using light microscopy to monitor for embryo attachment to the epithelial layer.
-
At the end of the co-culture period, quantify the number of attached embryos in each group.
-
-
Molecular Analysis of Endometrial Receptivity Markers:
JAr Spheroid-Endometrial Cell Co-Culture Model
This model utilizes a choriocarcinoma cell line (JAr) that forms spheroids to mimic the blastocyst and a human endometrial adenocarcinoma cell line (Ishikawa) or primary endometrial cells to represent the endometrium. It offers a higher throughput and more readily available alternative to using human embryos.[10]
Protocol:
-
Cell Culture:
-
Culture JAr cells and Ishikawa cells (or primary endometrial cells) in their respective recommended media.
-
-
JAr Spheroid Formation:
-
Generate JAr spheroids of a uniform size by seeding a known number of cells in non-adherent culture plates.
-
-
Endometrial Cell Monolayer Preparation:
-
Seed Ishikawa cells or primary endometrial cells in culture plates and grow them to confluence to form a monolayer.
-
-
This compound Treatment:
-
Treat the confluent endometrial cell monolayers with varying concentrations of UPA (e.g., 0.04, 0.4, 4 µM) or vehicle control for 24 hours.[10]
-
-
Co-culture and Attachment Assay:
-
Add the pre-formed JAr spheroids to the treated endometrial cell monolayers.
-
Co-culture for a defined period to allow for spheroid attachment.
-
Gently wash the co-cultures to remove non-adherent spheroids.
-
Quantify the number of attached spheroids in each treatment group.
-
-
Molecular Analysis:
-
Following treatment, lyse the endometrial cells and extract RNA and protein.
-
Analyze the expression of relevant markers, such as progesterone receptor (PR), β-catenin, and Glycogen Synthase Kinase 3β (GSK-3β), using qRT-PCR and Western blotting.[10]
-
Data Presentation
Quantitative Analysis of Embryo and Spheroid Attachment
| In Vitro Model | Treatment Group | Control Attachment Rate | UPA Treatment Concentration | UPA Attachment Rate | P-value | Reference |
| 3D Endometrial Co-culture with Human Embryos | Human Embryos | 7 out of 10 (70%) | 200 ng/mL | 5 out of 10 (50%) | 0.650 | [3][4][5] |
| JAr Spheroid-Ishikawa Cell Co-culture | JAr Spheroids | 93.0% | 0.04 µM | 93.6% | > 0.05 | [10] |
| 93.0% | 0.4 µM | 93.4% | > 0.05 | [10] | ||
| 93.0% | 4 µM | 91.4% | > 0.05 | [10] | ||
| JAr Spheroid-Primary Endometrial Cell Co-culture | JAr Spheroids | 46.5% | 4 µM | 42.6% | > 0.05 | [10] |
Gene Expression Changes in 3D Endometrial Co-Culture Following UPA Treatment
| Gene | Function in Implantation | Effect of UPA (200 ng/mL) | Fold Change | P-value | Reference |
| Upregulated Genes | |||||
| HBEGF | Mediates blastocyst adhesion | Significant Upregulation | Not specified | 0.009 | [4][5] |
| IL6 | Cytokine involved in implantation | Significant Upregulation | 2.632 | 0.025 | [5] |
| Downregulated Genes | |||||
| HAND2 | Transcription factor, decidualization | Significant Downregulation | Not specified | 0.003 | [4][5] |
| OPN (SPP1) | Cell adhesion | Significant Downregulation | Not specified | 0.003 | [4][5] |
| CALCR | Calcitonin receptor, receptivity | Significant Downregulation | Not specified | 0.016 | [4][5] |
| FGF2 | Mediates blastocyst adhesion | Significant Downregulation | Not specified | 0.023 | [4][5] |
| PGR | Progesterone Receptor | Significant Downregulation | Not specified | < 0.001 | [5] |
| No Significant Change | |||||
| IL1A | Cytokine | No significant difference | 1.262 | 0.065 | [5] |
| LIF | Cytokine crucial for implantation | No significant difference | -1.391 | 0.107 | [5] |
| PRL | Decidualization marker | No significant difference | - | - | [7] |
| IGFBP1 | Decidualization marker | No significant difference | - | - | [7] |
| FOXO1 | Transcription factor, decidualization | No significant difference | - | - | [7] |
| SGK1 | Kinase, decidualization | No significant difference | - | - | [7] |
| COUP-TFII | Transcription factor | No significant difference | - | - | [7] |
| HOXA10 | Homeobox gene, receptivity | No significant difference | - | - | [7] |
| MUC1 | Anti-adhesion molecule | No significant difference | - | - | [7] |
Visualizations
Experimental Workflow: 3D Endometrial Co-Culture Model
Caption: Workflow for the 3D endometrial co-culture model.
Progesterone Receptor Signaling and UPA Intervention
Caption: UPA's modulation of progesterone receptor signaling.
Conclusion
The in vitro models and protocols detailed in these application notes provide a robust framework for elucidating the effects of this compound on embryo attachment. The 3D endometrial co-culture system, while complex, offers a high-fidelity representation of the in vivo environment. The JAr spheroid co-culture model serves as a valuable, higher-throughput alternative.
Current in vitro evidence suggests that UPA, at concentrations relevant to emergency contraception, does not significantly inhibit the physical attachment of human embryos or trophoblastic spheroids to endometrial cells.[3][4][5][10] However, UPA does induce significant changes in the gene expression profile of endometrial cells, downregulating key markers of endometrial receptivity and decidualization such as HAND2, OPN, and the progesterone receptor itself.[4][5] These molecular alterations suggest a potential, more subtle impact on the quality and progression of implantation that warrants further investigation.
These methodologies are critical for the continued evaluation of SPRMs and other compounds that may interact with the implantation process, contributing to a deeper understanding of reproductive biology and the development of future contraceptive and fertility treatments.
References
- 1. Frontiers | this compound Interferes With Actin Remodeling Induced by 17β-Estradiol and Progesterone in Human Endometrial Stromal Cells [frontiersin.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of this compound on human embryo attachment and endometrial cell gene expression in an in vitro co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro and in vivo effects of this compound on fertilization and early embryo development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound and mifepristone at emergency contraception dose on the embryo-endometrial attachment using an in vitro human trophoblastic spheroid and endometrial cell co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosage Determination of Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal (B1683391) Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with antagonistic and partial agonist effects on the progesterone receptor.[1][2] It is utilized in the management of uterine fibroids and as an emergency contraceptive.[1][2] In the context of uterine fibroids, UPA has demonstrated efficacy in reducing tumor size and controlling bleeding by inhibiting cell proliferation and inducing apoptosis in fibroid cells.[2][3] These application notes provide a comprehensive guide for determining the appropriate dosage of Ulipristal Acetate in preclinical research settings, covering efficacy, pharmacokinetic, and safety pharmacology studies.
Data Presentation
Table 1: this compound Dosages in Preclinical Efficacy and Toxicity Studies
| Animal Model | Study Type | Dosage Range | Key Findings | Reference(s) |
| Mouse | Ovulation Inhibition | 40 mg/kg (single dose) | Inhibition of ovulation | [4] |
| Rat | Carcinogenicity | 1, 3, 10 mg/kg/day | Decreased incidence of mammary fibroadenomas and adenocarcinomas. | [5] |
| Rat | Acute Toxicity | 1250 mg/kg (single dose) | Low order of acute toxicity. | [1] |
| Rabbit | Acute Toxicity | 1250 mg/kg (single dose) | No treatment-related mortalities. | [1] |
| Cynomolgus Monkey | Long-term Oral Toxicity (39 weeks) | 1, 5, 25 mg/kg/day | Well-tolerated with dose-dependent effects on the uterus and oviducts. | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value | Conditions | Reference(s) |
| Tmax (median) | ~1 hour | Single 30 mg oral dose | [6] |
| Cmax (mean) | 176 ± 89 ng/mL | Single 30 mg oral dose | [6] |
| AUC0-inf (mean) | 556 ± 260 ng·h/mL | Single 30 mg oral dose | [6] |
| Terminal Half-life | ~32.4 ± 6.3 hours | Single 30 mg oral dose | [6] |
Signaling Pathway
The primary mechanism of action for this compound in uterine fibroids involves the modulation of the progesterone receptor, leading to an anti-proliferative and pro-apoptotic state.
Experimental Protocols
Experimental Workflow for Preclinical Dosage Determination
Dose-Response Efficacy Study for Uterine Fibroids (Rodent Model)
Objective: To determine the dose-dependent efficacy of this compound in reducing uterine fibroid volume in a suitable rodent model (e.g., Eker rat or a xenograft model).
Materials:
-
Female Eker rats or immunodeficient mice for xenografts
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Dosing gavage needles
-
High-frequency ultrasound imaging system
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model Acclimatization: House animals in a controlled environment for at least one week before the study.
-
Tumor Induction/Implantation (if applicable): For xenograft models, implant human uterine fibroid tissue subcutaneously into the flank of immunodeficient mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Low-dose UPA (e.g., 1 mg/kg/day)
-
Group 3: Mid-dose UPA (e.g., 3 mg/kg/day)
-
Group 4: High-dose UPA (e.g., 10 mg/kg/day)
-
Note: Doses should be selected based on literature review and preliminary dose-ranging studies.
-
-
Treatment Administration: Administer UPA or vehicle orally via gavage once daily for a predetermined period (e.g., 4-12 weeks).
-
Tumor Volume Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²) or more accurately with a high-frequency ultrasound imaging system.
-
Body Weight and Clinical Observations: Monitor body weight and general health of the animals daily.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and excise the tumors.
-
Measure final tumor weight and volume.
-
Collect tissue samples for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and molecular analysis.
-
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine dose-response relationships.
Pharmacokinetic (PK) Study in Rats
Objective: To characterize the pharmacokinetic profile of this compound in rats after a single oral dose.
Materials:
-
Male or female Sprague-Dawley rats with jugular vein cannulas
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling. House them individually and allow for recovery from surgery.
-
Dosing: Administer a single oral dose of UPA (e.g., 10 mg/kg) via gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[6]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 13,000 g for 10 minutes at 4°C) to separate the plasma.[7]
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples.[7] Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Chromatography: Use a C18 column with a gradient elution of a suitable mobile phase (e.g., acetonitrile and water with 0.1% formic acid).[7]
-
Mass Spectrometry: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify UPA and its major metabolites.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Core Battery Safety Pharmacology Study
Objective: To assess the potential adverse effects of this compound on the central nervous, cardiovascular, and respiratory systems in accordance with ICH S7A guidelines.[8]
a) Central Nervous System (CNS) Assessment (modified Irwin test in rats):
-
Administer a single oral dose of UPA at three dose levels (e.g., therapeutic, supra-therapeutic, and a dose causing mild toxicity) and a vehicle control to different groups of rats.
-
Observe each animal for a comprehensive set of behavioral and physiological parameters at regular intervals (e.g., 30, 60, 120, 240 minutes post-dose).
-
Parameters to observe include, but are not limited to:
-
Behavioral: alertness, grooming, motor activity, posture, gait.
-
Neurological: reflexes (pinna, corneal), muscle tone, tremor, convulsions.
-
Autonomic: pupil size, salivation, piloerection.
-
b) Cardiovascular System Assessment (telemetry in conscious, unrestrained dogs or monkeys):
-
Surgically implant telemetry transmitters in the animals to continuously monitor cardiovascular parameters.
-
After a recovery period, administer single oral doses of UPA and vehicle in a crossover design with an adequate washout period.
-
Continuously record electrocardiogram (ECG), blood pressure, and heart rate before and for at least 24 hours after dosing.
-
Analyze the data for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT/QTc).
c) Respiratory System Assessment (whole-body plethysmography in conscious, unrestrained rats):
-
Place rats in plethysmography chambers to measure respiratory parameters.
-
Administer single oral doses of UPA and vehicle to different groups.
-
Measure respiratory rate, tidal volume, and minute volume at regular intervals post-dose.
-
Analyze the data for any significant changes in respiratory function compared to the control group.
Conclusion
The determination of an appropriate preclinical dose for this compound requires a systematic approach that integrates efficacy, pharmacokinetic, and safety data. The protocols outlined above provide a framework for conducting these essential studies. Researchers should adapt these methodologies to their specific research questions and animal models, ensuring compliance with all relevant ethical and regulatory guidelines. The resulting data will be crucial for establishing a safe and effective dose to advance to further stages of drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ijrcog.org [ijrcog.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo effects of this compound on fertilization and early embryo development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 8. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
Application of Ulipristal Acetate in Endometrial Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) primarily used for uterine fibroids and emergency contraception.[1] Its mechanism of action involves modulating the progesterone receptor (PR), leading to tissue-specific agonist or antagonist effects.[1] Recent in vitro studies have explored the therapeutic potential of UPA in endometrial cancer, focusing on its effects on cell proliferation, apoptosis, and underlying molecular mechanisms. These application notes provide a comprehensive overview of the use of UPA in endometrial cancer cell line studies, including detailed experimental protocols and a summary of key findings.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Ulipristal Acetate on the Ishikawa endometrial cancer cell line.
Table 1: Effect of this compound on Cell Viability and Proliferation
| Parameter | Cell Line | UPA Concentration (μM) | Incubation Time | Observed Effect | Reference |
| Cell Viability | Ishikawa | 10, 40 | 72 hours | Dose-dependent decrease in cell viability. | [2][3] |
| Colony Formation | Ishikawa | 10, 40 | 10 days | Dose-dependent suppression of cancer cell growth. | [2][3] |
Table 2: Effect of this compound on Cell Migration and Invasion
| Assay | Cell Line | UPA Concentration (μM) | Incubation Time | Observed Effect | Reference |
| Migration Assay | Ishikawa | 40 | 48 hours | Dose-dependent decrease in cell migration. | [2][3] |
| Invasion Assay | Ishikawa | 40 | 48 hours | Inhibition of cell invasion. | [2][3] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Cell Line | UPA Concentration | Incubation Time | Method | Observed Effect | Reference |
| Bax | Ishikawa | Not specified | 24 hours | Western Blot | Increased expression | [3] |
| Bcl-2 | Ishikawa | Not specified | 24 hours | Western Blot | Decreased expression | [3] |
| Cleaved PARP | Ishikawa | Not specified | 48 hours | Western Blot | Increased expression | [3] |
| p53 | Ishikawa | Not specified | 24 hours | Western Blot | Increased expression | [3] |
Table 4: Effect of this compound on Proinflammatory Cytokine Expression
| Cytokine | Cell Line | UPA Treatment | Observed Effect | Co-treatment | Effect of Co-treatment | Reference |
| Oncostatin M | Ishikawa | Stand-alone | Increased expression | Estrogen receptor antagonist (ICI 182,720) | Decreased expression | [2][3] |
| IL-6 | Ishikawa | Stand-alone | Increased expression | Estrogen receptor antagonist (ICI 182,720) | Decreased expression | [2][3] |
| IL-8 | Ishikawa | Stand-alone | Increased expression | Estrogen receptor antagonist (ICI 182,720) | Decreased expression | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is based on the methodology described by Kanda et al. (2021).[3]
Materials:
-
Ishikawa endometrial cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (UPA) stock solution (in DMSO)
-
96-well microplates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed Ishikawa cells in a 96-well microplate at a density of 1 x 10³ cells/well.
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with varying concentrations of UPA (e.g., 0, 10, 40 μM). Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 μL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This is a general protocol for assessing apoptosis by flow cytometry.
Materials:
-
Ishikawa cells treated with UPA
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture Ishikawa cells and treat with desired concentrations of UPA for the specified duration.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 μL of the cell suspension to a flow cytometry tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blotting
This protocol is based on the methodology described by Kanda et al. (2021).[3]
Materials:
-
Ishikawa cells treated with UPA
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat Ishikawa cells with UPA for 24 hours (for Bax, Bcl-2, p53) or 48 hours (for cleaved PARP).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: β-actin (1:200), Bax (1:200), cleaved PARP (1:1000), Bcl-2 (1:200), p53 (1:500).[3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: UPA-induced apoptotic signaling pathway in endometrial cancer cells.
Caption: Dual effect of UPA on proinflammatory responses.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Immunohistochemistry protocols for detecting Ulipristal Acetate's effect on tissue samples
Application Notes: Immunohistochemical Analysis of Ulipristal (B1683391) Acetate's Effects
Introduction Ulipristal Acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with mixed agonist and antagonist effects.[1][2] It is clinically utilized for emergency contraception and the management of uterine fibroids.[2][3] Its primary mechanism of action involves binding to the progesterone receptor (PR), thereby inhibiting or modulating progesterone-dependent gene expression.[2][4] In the context of uterine leiomyomas (fibroids), UPA has been shown to reduce tumor volume by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and remodeling the extracellular matrix.[2][5][6]
Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the cellular and molecular changes induced by UPA in tissue samples. By using specific antibodies to target proteins of interest, researchers can assess the in-situ effects of UPA on key biological processes. This document provides detailed protocols and data for the IHC-based analysis of UPA's therapeutic effects, focusing on markers for proliferation, apoptosis, and hormone receptor status in uterine fibroids and endometrial tissue.
Key Biomarkers for Assessing UPA's Effects
-
Proliferation Markers (e.g., Ki-67, PCNA): UPA treatment has been demonstrated to significantly reduce the expression of proliferation markers like Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) in uterine fibroid cells.[5][6] This indicates a potent anti-proliferative effect.
-
Apoptosis Markers (e.g., Cleaved Caspase-3, TUNEL): The induction of apoptosis is a key mechanism for UPA-mediated fibroid reduction. IHC for cleaved caspase-3, an executioner caspase in the apoptotic pathway, and TUNEL assays can quantify this effect.[5][7]
-
Apoptosis Regulators (e.g., Bcl-2): UPA has been shown to decrease the expression of the anti-apoptotic protein Bcl-2, further promoting cell death in leiomyoma cells.[7]
-
Steroid Receptors (e.g., ER, PR): Studies have shown that a good response to UPA treatment in fibroids can be associated with a significant decrease in estrogen receptor (ER) and progesterone receptor (PR) immunoexpression.[6]
-
Extracellular Matrix (ECM) Components (e.g., Fibronectin, Versican): UPA can also impact the extensive ECM of fibroids. IHC studies have shown decreased amounts of fibronectin (FN1) and versican (VCAN) in leiomyoma specimens after UPA treatment, suggesting an effect on ECM protein concentration.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing the effect of Ulipristal Acetate on various biomarkers in uterine leiomyoma tissue using immunohistochemistry.
Table 1: Effect of UPA on Proliferation and Apoptosis Markers in Uterine Leiomyomas
| Biomarker | Effect of UPA Treatment | Method of Quantification | Reference |
| Ki-67 | Significant decrease in positive cells | Percentage of total cells | [5][6] |
| PCNA | Significant decrease in positive cells | Percentage of positive cells | [6] |
| Cleaved Caspase-3 | Significant increase in positive cells | Percentage of total cells | [5] |
| TUNEL Assay | Significant increase in positive cells | Percentage of total cells | [6] |
| Bcl-2 | Decrease in expression | Immunoexpression analysis | [7] |
Table 2: Effect of UPA on Hormone Receptors and ECM Proteins in Uterine Leiomyomas
| Biomarker | Effect of UPA Treatment | Method of Quantification | Reference |
| Estrogen Receptor (ER) | Significant decrease in immunoexpression | Immunoexpression analysis | [6] |
| Progesterone Receptor (PR) | Significant decrease in immunoexpression | Immunoexpression analysis | [6] |
| Fibronectin (FN1) | Decreased amount observed | Immunohistochemical analysis | [8][9] |
| Versican (VCAN) | Decreased amount observed | Immunohistochemical analysis | [8][9] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the standard workflow for an immunohistochemistry experiment.
Caption: UPA binds to the progesterone receptor, inhibiting proliferation and inducing apoptosis.
Caption: Standard experimental workflow for immunohistochemistry on paraffin-embedded tissues.
Detailed Experimental Protocols
This section provides a general protocol for immunohistochemical staining of paraffin-embedded tissue sections, which is applicable for most of the key biomarkers mentioned.
Protocol: IHC Staining of Paraffin-Embedded Sections
1. Materials and Reagents
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Solution (e.g., 10% Normal Goat Serum with 1% BSA in TBS)
-
Primary Antibody (specific to the target protein, e.g., Rabbit anti-Ki-67)
-
Biotinylated Secondary Antibody (e.g., Goat anti-Rabbit)
-
Enzyme Conjugate (e.g., HRP-Streptavidin)
-
Chromogen Substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting Medium
2. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 10 minutes each.[10]
-
Immerse slides in 100% Ethanol: 2 changes for 10 minutes each.[10]
-
Immerse slides in 95% Ethanol: 1 change for 5 minutes.[10]
-
Immerse slides in 70% Ethanol: 1 change for 5 minutes.[10]
-
Rinse slides briefly in running tap water.[11]
3. Antigen Retrieval
-
This step is crucial for unmasking epitopes that have been cross-linked by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is commonly used.[12]
-
Immerse slides in a staining dish filled with Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath. A typical protocol is to heat to 95-100°C for 20-30 minutes.[11]
-
Allow slides to cool to room temperature (approx. 20-30 minutes).
-
Rinse slides in PBS or TBS wash buffer for 5 minutes.
4. Peroxidase Blocking (if using HRP-conjugate)
-
Incubate sections in 3% Hydrogen Peroxide (H₂O₂) in PBS or methanol (B129727) for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[13]
-
Rinse slides with PBS/TBS wash buffer 2 times for 5 minutes each.
5. Blocking Non-Specific Binding
-
Incubate sections with a blocking solution (e.g., 10% normal serum from the species the secondary antibody was raised in) for at least 1 hour at room temperature in a humidified chamber.[13] This step minimizes non-specific antibody binding.
-
Drain the blocking solution. Do not rinse.
6. Primary Antibody Incubation
-
Dilute the primary antibody in antibody diluent (e.g., TBS with 1% BSA) to its optimal concentration.
-
Apply the diluted primary antibody to the sections, ensuring complete coverage.
-
Incubate overnight at 4°C in a humidified chamber for optimal results.[13] Alternatively, incubate for 1-2 hours at room temperature.
-
Rinse slides with wash buffer 3 times for 5 minutes each.
7. Secondary Antibody and Detection
-
Apply a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit) diluted in antibody diluent.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[14]
-
Rinse slides with wash buffer 3 times for 5 minutes each.
-
Apply the enzyme conjugate (e.g., HRP-Streptavidin).
-
Incubate for 30 minutes at room temperature.[11]
-
Rinse slides with wash buffer 3 times for 5 minutes each.
8. Chromogen Development
-
Prepare the chromogen substrate (e.g., DAB) according to the manufacturer's instructions.
-
Apply the substrate to the sections and incubate until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.[13]
-
Stop the reaction by rinsing slides in deionized water.
9. Counterstaining
-
Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain cell nuclei.
-
"Blue" the sections by rinsing in running tap water.
-
Differentiate briefly in 1% acid alcohol if overstaining occurs, followed by rinsing.
10. Dehydration and Mounting
-
Dehydrate the sections through graded ethanol solutions (e.g., 95% then 100%).[10]
-
Clear in xylene.[10]
-
Apply a coverslip using a permanent mounting medium.
11. Analysis
-
Examine the slides under a light microscope. Positive staining will appear as a colored precipitate (e.g., brown for DAB) at the site of the target antigen.
-
Quantitative analysis can be performed by counting the percentage of positively stained cells in multiple high-power fields or by using digital image analysis software.[12][15]
Marker-Specific Considerations
-
Ki-67: This is a nuclear protein. Positive staining should only be observed in the nucleus of proliferating cells. The MIB-1 antibody clone is commonly used.[12] Scoring is typically expressed as the percentage of positively stained malignant cells.[12]
-
Cleaved Caspase-3: Staining is primarily cytoplasmic. It is a marker for cells undergoing apoptosis.
-
Bcl-2: This is an anti-apoptotic protein, and its expression is typically cytoplasmic. In normal endometrium, Bcl-2 expression is hormone-dependent, peaking in the follicular phase and disappearing at the onset of secretory activity.[16]
References
- 1. Endometrial changes during this compound use: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Clinical utility of this compound for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Extracellular Matrix Production in Human Leiomyomas In Vivo: A Laboratory Analysis of a Randomized Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Extracellu... preview & related info | Mendeley [mendeley.com]
- 10. genscript.com [genscript.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Ki-67 in endometrial cancer: scoring optimization and prognostic relevance for window studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 15. Characterization of Molecular Changes in Endometrium Associated With Chronic Use of Progesterone Receptor Modulators: this compound Versus Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bcl-2 expression in normal endometrium during the menstrual cycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ulipristal Acetate Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Ulipristal Acetate (B1210297) (UPA) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Ulipristal Acetate and why is its solubility a concern?
A1: this compound is a selective progesterone (B1679170) receptor modulator (SPRM) used in emergency contraception and for the treatment of uterine fibroids.[1][2][3] It is a lipophilic molecule, characterized as poorly soluble in water.[4][5] This low aqueous solubility can lead to challenges in preparing stock solutions, precipitation in aqueous-based experimental media (e.g., cell culture media), and can impact the accuracy and reproducibility of experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro studies.[1][6][7][8][9] Ethanol is another potential solvent.[6] Some sources also mention chloroform, ethyl acetate, and methanol (B129727) as solvents, though quantitative solubility data is less readily available for these.[10] UPA is practically insoluble in water.[6]
Q3: I'm seeing conflicting information about UPA's solubility in DMSO. What is the correct value?
A3: You may encounter a range of reported solubility values for UPA in DMSO, from 5 mg/mL to as high as 95 mg/mL.[1][6] This variability can be attributed to factors such as the purity of the UPA, the quality and water content of the DMSO (hygroscopic DMSO can reduce solubility), the temperature at which dissolution is performed, and the use of physical methods like warming or sonication to aid dissolution.[6][7] It is crucial to use fresh, anhydrous DMSO for the best results.[6]
Q4: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Pre-warm the media: Adding the stock solution to media that has been pre-warmed to 37°C can help maintain solubility.[11]
-
Rapid mixing: Add the UPA stock solution dropwise to the vortexing media to ensure rapid and even dispersion, avoiding localized high concentrations that can trigger precipitation.[11]
-
Optimize final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[11] Maintaining a slightly higher (but non-toxic) final DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[11]
-
Use a serum-containing medium for dilution: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help to keep them in solution.[11]
-
Consider solubility enhancers: For specific applications, co-solvents like PEG300 and Tween80 or hydrotropic agents like niacinamide have been used to improve UPA's aqueous solubility.[5][6]
Troubleshooting Guides
Problem: Difficulty Dissolving this compound Powder
| Symptom | Possible Cause | Suggested Solution |
| Powder does not fully dissolve in DMSO at room temperature. | Insufficient solvent volume or low ambient temperature. | Increase the solvent volume to achieve a lower concentration. Gently warm the solution (e.g., in a 37°C water bath) with intermittent vortexing.[1][9] Use of an ultrasonic bath can also aid dissolution.[7] |
| A clear solution is initially formed, but crystals appear upon standing. | The solution is supersaturated. The DMSO may have absorbed moisture. | Prepare a fresh solution at a slightly lower concentration. Ensure you are using fresh, anhydrous DMSO.[6] Store stock solutions in small, single-use aliquots to minimize exposure to air and moisture. |
Problem: Precipitation in Cell Culture Media
| Symptom | Possible Cause | Suggested Solution |
| Immediate cloudiness or precipitate formation upon adding UPA stock to media. | Localized high concentration of UPA and DMSO, causing it to crash out of solution. Temperature shock. | Add the stock solution slowly and dropwise into the media while vigorously vortexing or stirring.[11] Ensure the media is pre-warmed to 37°C before adding the UPA stock.[11] |
| Precipitate forms over time in the incubator. | Evaporation of media leading to increased compound concentration. Instability of the compound in the media over time. | Ensure proper humidification of the incubator and that culture vessels are well-sealed to prevent evaporation.[11] Prepare fresh media with UPA for longer-term experiments or perform media changes more frequently. |
| The final concentration of UPA in media is inconsistent. | Loss of compound due to precipitation and subsequent removal during filtration. | Address the root cause of precipitation before sterile filtering. Do not attempt to filter out the precipitate as this will lower the effective concentration of your compound.[11] |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Conditions/Notes | Reference |
| DMSO | 5 mg/mL | Warmed | [1] |
| DMSO | 10 mM | at 25°C | [8] |
| DMSO | ≥21.3 mg/mL | With gentle warming | [9] |
| DMSO | 33.33 mg/mL | Requires ultrasonic treatment. Hygroscopic DMSO can significantly impact solubility. | [7] |
| DMSO | 83 mg/mL | Use fresh DMSO as moisture absorption reduces solubility. | [6] |
| DMSO | 95 mg/mL | Use fresh DMSO. | [6] |
| Ethanol | 14 mg/mL | [6] | |
| Water | Insoluble | [6] | |
| Chloroform | Soluble | Quantitative data not specified. | [10] |
| Ethyl Acetate | Soluble | Quantitative data not specified. | [10] |
| Methanol | Soluble | Quantitative data not specified. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 475.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 475.62 g/mol = 0.0047562 g = 4.76 mg
-
Weigh out 4.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes, with intermittent vortexing.[1][9] Alternatively, place the tube in an ultrasonic bath for 5-10 minutes.[7]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO if required for your application.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[8][11]
-
Protocol 2: Dilution of this compound Stock into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile conical tube
-
Vortex mixer
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 1 µM).
-
Calculate the volume of the 10 mM stock solution needed. For 10 mL of media with a final concentration of 1 µM: V1 = (C2 * V2) / C1 = (1 µM * 10 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Place the 10 mL of pre-warmed cell culture medium in a sterile conical tube.
-
Turn on the vortex mixer to a medium speed to create a vortex in the media.
-
Carefully pipette the calculated volume (1 µL) of the UPA stock solution and dispense it dropwise directly into the vortex of the swirling media.[11] This ensures rapid dilution and minimizes the risk of precipitation.
-
Continue vortexing for another 10-15 seconds to ensure the solution is thoroughly mixed.
-
Immediately use the prepared media for your experiment.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for preparing and using this compound solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound CAS#: 126784-99-4 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Optimizing Ulipristal Acetate Dosage: A Technical Guide to Minimizing Off-Target Effects
IV. Technical Support Center: Optimizing Ulipristal (B1683391) Acetate (B1210297) Dosage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of ulipristal acetate (UPA) dosage and minimize off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target receptor for this compound?
A1: The primary off-target receptor for this compound is the glucocorticoid receptor (GR).[1][2][3][4] While UPA is a selective progesterone (B1679170) receptor (PR) modulator, it exhibits significant binding affinity for the GR, where it acts as an antagonist.[1][3] This cross-reactivity is a critical consideration in experimental design, as it can lead to unintended biological effects.
Q2: How does this compound's binding affinity for the progesterone receptor compare to the glucocorticoid receptor?
A2: this compound has a higher binding affinity for the progesterone receptor than for the glucocorticoid receptor. However, its affinity for the GR is still significant and can lead to antagonistic effects, especially at higher concentrations. One study noted that UPA has a 50% lower binding affinity for the rabbit GR compared to the well-known GR antagonist RU-486 (mifepristone).
Q3: What are the known downstream effects of this compound's off-target activity on the glucocorticoid receptor?
A3: The antagonistic effect of this compound on the glucocorticoid receptor can inhibit the normal signaling pathway of glucocorticoids. This includes blocking GR phosphorylation, preventing its translocation from the cytoplasm to the nucleus, and reducing its binding to DNA. Consequently, the transcription of glucocorticoid-responsive genes, such as PER1, FKBP5, and GILZ, is suppressed.[1][5][6]
Q4: At what concentrations do the off-target effects of this compound on the glucocorticoid receptor become significant in vitro?
A4: The off-target effects of this compound on the glucocorticoid receptor are dose-dependent. In cell-based assays, concentrations of 100 nM UPA can begin to show inhibition of glucocorticoid-induced gene expression, with complete blockage observed at 1 µM.
Q5: Are there specific cell lines that are recommended for studying the off-target effects of this compound?
A5: Yes, researchers commonly use human hepatocyte-derived cells (e.g., HepG2) and human uterine fibroid cells (e.g., UtLM) to study the off-target effects of this compound.[1][5][6] These cell lines express both the progesterone receptor and the glucocorticoid receptor, providing a relevant system to investigate both on-target and off-target activities.
Troubleshooting Guides
Issue 1: Inconsistent results in gene expression analysis of GR target genes.
| Potential Cause | Troubleshooting Step |
| Cellular Health and Confluency: | Ensure cells are healthy and in a logarithmic growth phase. Over-confluent or stressed cells may exhibit altered GR signaling. Maintain consistent seeding densities across experiments. |
| Reagent Quality and Concentration: | Verify the potency of the glucocorticoid agonist (e.g., dexamethasone) and the purity of the this compound. Prepare fresh dilutions for each experiment. Confirm the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed 0.1%. |
| RNA Integrity: | Assess RNA quality and integrity (e.g., using an Agilent Bioanalyzer or equivalent) before proceeding to reverse transcription. Degraded RNA will lead to unreliable qPCR results. |
| Primer Efficiency: | Validate the efficiency of your qPCR primers for the target genes (PER1, FKBP5, GILZ) and the reference gene(s). Poor primer efficiency can lead to inaccurate quantification. |
Issue 2: Difficulty in detecting inhibition of GR nuclear translocation.
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance: | Validate the primary antibody against the glucocorticoid receptor for immunofluorescence. Test different antibody concentrations and incubation times to optimize the signal-to-noise ratio. Include a negative control (no primary antibody) to check for non-specific binding of the secondary antibody. |
| Fixation and Permeabilization Artifacts: | Optimize the fixation and permeabilization steps. Over-fixation can mask the epitope, while insufficient permeabilization can prevent antibody access to the nucleus. Test different fixation agents (e.g., paraformaldehyde, methanol) and permeabilization buffers (e.g., Triton X-100, saponin). |
| Timing of Observation: | GR nuclear translocation is a dynamic process. Perform a time-course experiment to determine the optimal time point to observe maximal translocation in response to the glucocorticoid agonist and its inhibition by this compound. |
| Imaging and Analysis Parameters: | Ensure consistent imaging settings (e.g., laser power, exposure time) across all samples. Use a standardized and unbiased method for quantifying nuclear versus cytoplasmic fluorescence intensity. |
Issue 3: Unexpected or contradictory results in cell viability or proliferation assays.
| Potential Cause | Troubleshooting Step |
| Off-Target GR Effects: | The observed effects may be a combination of on-target PR modulation and off-target GR antagonism. To dissect these effects, use a GR-specific antagonist (e.g., RU-486) as a control. Additionally, consider using cell lines with varying levels of PR and GR expression. |
| Cell Line-Specific Responses: | Different cell lines can have varying sensitivities to this compound. Characterize the expression levels of PR and GR in your chosen cell line. Results from one cell line may not be directly translatable to another. |
| Assay Interference: | Ensure that the components of your viability/proliferation assay (e.g., MTT, resazurin) do not interact with this compound or the vehicle. Run appropriate controls to test for assay interference. |
Quantitative Data Summary
Table 1: Dose-Dependent Inhibition of Dexamethasone-Induced Gene Expression by this compound in HepG2 Cells
| This compound Concentration | Dexamethasone (100 nM) | Percent Inhibition of GILZ Expression (relative to Dexamethasone alone) |
| 0 nM | + | 0% |
| 100 nM | + | ~40-60% |
| 1000 nM (1 µM) | + | ~90-100% |
Note: The values in this table are approximate and synthesized from descriptive reports in the literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Glucocorticoid Receptor Target Gene Expression via qRT-PCR
1. Cell Culture and Treatment:
-
Plate HepG2 or UtLM cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, replace the medium with a serum-free or charcoal-stripped serum medium for at least 4 hours to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, add a glucocorticoid agonist (e.g., 100 nM dexamethasone) to the appropriate wells. Include a vehicle control group that receives neither UPA nor dexamethasone.
-
Incubate the cells for 6 hours at 37°C and 5% CO2.
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for the target genes (PER1, FKBP5, GILZ) and a stable housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Run the qRT-PCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 2: Analysis of Glucocorticoid Receptor Nuclear Translocation by Immunofluorescence
1. Cell Culture and Treatment:
-
Seed HepG2 or UtLM cells on glass coverslips in a 24-well plate.
-
Once the cells have reached 50-60% confluency, serum-starve them as described in Protocol 1.
-
Pre-treat with this compound (e.g., 1 µM) or vehicle for 1 hour.
-
Stimulate with a glucocorticoid agonist (e.g., 100 nM dexamethasone) for 30-60 minutes.
2. Immunofluorescence Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against the glucocorticoid receptor overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
3. Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the glucocorticoid receptor in a sufficient number of cells for each treatment group.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of nuclear translocation.
Visualizations
Caption: Off-target signaling pathway of this compound via glucocorticoid receptor antagonism.
Caption: Experimental workflow for assessing this compound's off-target effects.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Ulipristal Acetate In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments with Ulipristal (B1683391) Acetate (B1210297) (UPA).
Frequently Asked Questions (FAQs)
Q1: What is Ulipristal Acetate and what is its primary mechanism of action in vitro?
A1: this compound (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM).[1] In vitro, it exhibits both partial agonist and antagonist effects on the progesterone receptor (PR), depending on the cell type and experimental context.[2][3] Its primary action involves binding to progesterone receptors, which can lead to the inhibition or delay of ovulation-related processes and antiproliferative effects on cells like those in uterine fibroids.[2]
Q2: I'm observing high variability in my IC50 values for UPA across different experiments. What are the common causes?
A2: Inconsistent IC50 values are a frequent issue in cell-based assays and can be attributed to several factors. These include variations in cell health and passage number, inconsistencies in compound preparation and storage, and the specific cell viability assay used.[4][5] Even minor fluctuations in incubation times or cell seeding density can lead to significant differences in IC50 values.[6]
Q3: Can the choice of solvent for this compound affect my experimental results?
A3: Yes, the choice of solvent and its final concentration in the culture medium can impact results. UPA is often dissolved in DMSO for in vitro studies. High concentrations of DMSO can be toxic to cells and may influence their metabolic activity, potentially confounding the results of your experiment. It is crucial to use a consistent, low concentration of the solvent across all treatments and include a vehicle control (medium with the same amount of solvent) in your experimental design.
Q4: Does this compound have off-target effects that could influence my in vitro experiments?
A4: Yes, besides its primary activity on the progesterone receptor, UPA has been shown to bind to the glucocorticoid receptor (GR), where it can act as an antagonist.[7][8][9] This can be a significant factor in cells that express GR, as it may lead to unexpected effects on gene expression and cellular behavior. When designing experiments, it is important to consider the potential for GR-mediated effects.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound in Culture Medium
Question: I'm having trouble dissolving this compound, and I sometimes see precipitation in my culture wells. How can I improve its solubility?
Answer:
-
Stock Solution Preparation: this compound is sparingly soluble in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Working Dilutions: Prepare fresh serial dilutions of the UPA stock solution in your cell culture medium for each experiment. Avoid storing diluted UPA solutions for extended periods.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Gentle Mixing: When adding the UPA solution to the culture medium, mix gently to ensure even distribution and prevent localized high concentrations that could lead to precipitation.
-
Visual Inspection: Always visually inspect your culture plates under a microscope after adding the compound to check for any signs of precipitation.
Issue 2: Inconsistent Results in Cell Proliferation/Viability Assays (e.g., MTT, XTT)
Question: My cell viability results with this compound are not consistent. What could be the problem?
Answer:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.
-
Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Over-confluent or sparsely seeded cells can respond differently to treatment.
-
Incubation Time: The duration of UPA exposure can significantly impact the outcome. Ensure that the incubation time is precisely controlled and consistent across all experiments.
-
Assay-Specific Interference: Be aware that UPA could potentially interfere with the assay itself. For example, in metabolic assays like MTT, UPA might alter cellular metabolism without directly causing cell death. Consider using a complementary assay that measures a different endpoint, such as cell number (e.g., crystal violet staining) or membrane integrity (e.g., trypan blue exclusion).
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this "edge effect," consider not using the outermost wells for experimental data or filling them with sterile PBS to maintain humidity.
Issue 3: Variable Gene Expression Results (qPCR)
Question: My qPCR data for target genes after this compound treatment shows high variability. How can I improve this?
Answer:
-
RNA Quality: Ensure high-quality, intact RNA is extracted from your cells. Use a spectrophotometer (e.g., NanoDrop) to assess RNA purity (A260/A280 and A260/A230 ratios) and an Agilent Bioanalyzer or similar to check for RNA integrity (RIN value).
-
Consistent Treatment and Harvest Times: Treat and harvest all cell samples at the same time points to minimize variations due to circadian rhythms or other time-dependent cellular processes.
-
Primer/Probe Efficiency: Validate your qPCR primers to ensure they have high efficiency (90-110%) and specificity for your target gene.
-
Reference Gene Stability: Select and validate stable reference (housekeeping) genes for your specific cell line and experimental conditions. The expression of some common reference genes can be affected by experimental treatments.
-
Technical Replicates: Run all qPCR reactions in triplicate to minimize pipetting errors and identify outliers.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Cell Viability and Proliferation
| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Ishikawa | Human Endometrial Adenocarcinoma | Cell Viability | 10, 40 | Not Specified | Decreased cell viability and growth | [10] |
| MES-SA | Uterine Sarcoma | MTT | Dose-dependent | Not Specified | Inhibited cell growth | [11] |
| SK-UT-1 | Uterine Leiomyosarcoma | MTT | Dose-dependent | Not Specified | Inhibited cell growth | [11] |
| SK-LMS-1 | Uterine Leiomyosarcoma | MTT | Dose-dependent | Not Specified | Inhibited cell growth | [11] |
| HEC-6 | Endometrial Cancer | Cytotoxicity | 0.5 | 16 hours | Reduced cell viability to 30% | [12] |
Table 2: this compound's Effect on Apoptosis In Vitro
| Cell Line/Tissue | Cell Type | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Ishikawa | Human Endometrial Adenocarcinoma | Western Blot, Caspase 3/7, TUNEL, Flow Cytometry | 10, 40 | Not Specified | Induction of apoptosis | [10] |
| MES-SA, SK-UT-1, SK-LMS-1 | Uterine Sarcoma | Caspase-3 Activity | Dose-dependent | Not Specified | Increased apoptosis | [11] |
| Leiomyoma Tissue | Uterine Fibroid | TUNEL | 5 mg/day (in vivo treatment) | 3 months | Significantly higher apoptotic index in responding group | [13] |
| HEC-6 | Endometrial Cancer | Apoptosis Assay | 0.5 | 16 hours | Increased late apoptotic cells | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound
-
DMSO
-
Cell culture medium appropriate for your cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Count the cells and determine viability (e.g., using trypan blue).
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of UPA in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UPA or the vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing changes in gene expression in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated primers for target and reference genes
-
qPCR instrument
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with PBS and lyse them directly in the wells according to the RNA extraction kit protocol.
-
-
RNA Extraction and Quantification:
-
Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to one or more stable reference genes.
-
Protocol 3: Protein Expression Analysis by Western Blotting
This protocol describes the analysis of protein levels following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described for qPCR.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. The progesterone-receptor modulator, this compound, drastically lowers breast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Selective Progesterone Receptor Modulator this compound Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Addressing potential hepatotoxicity of Ulipristal Acetate in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential hepatotoxicity associated with long-term Ulipristal (B1683391) Acetate (B1210297) (UPA) administration. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the established risk of hepatotoxicity associated with long-term Ulipristal Acetate (5mg) treatment?
A1: Post-marketing surveillance has revealed a risk of rare but serious drug-induced liver injury (DILI) with long-term use of 5mg this compound for uterine fibroids.[1][2] While initial clinical trials did not indicate significant liver safety concerns, subsequent reports included cases of severe liver injury, with some requiring liver transplantation.[3][4][5] Regulatory bodies like the European Medicines Agency (EMA) concluded that the benefits of UPA for this indication did not outweigh the risks, leading to the suspension and eventual recommendation for withdrawal of its marketing authorization in the EU.[1][4][6] It is crucial to note that these concerns are not associated with the single-dose 30mg UPA formulation used for emergency contraception.[1][4]
Q2: What is the reported incidence of severe liver injury with long-term UPA use?
A2: The estimated incidence of severe DILI with UPA is low. A reassessment of the data suggests a risk of approximately 13.5 cases per 100,000 users.[7][8] The incidence of liver failure requiring transplantation is even rarer, estimated at 1 in 200,000 users.[7][8] Out of over 900,000 patients treated with UPA for fibroids by 2020, there were five reported cases that led to liver transplantation.[1]
Q3: What are the proposed mechanisms for this compound-induced liver injury?
A3: The precise mechanism of UPA-induced hepatotoxicity is not fully elucidated, but several contributing factors have been identified through pharmacological assessment.[3][9] These include:
-
Physicochemical Properties: UPA has high lipophilicity, which may facilitate its accumulation in liver cells.[3][9]
-
Pharmacokinetic Profile: The drug undergoes extensive hepatic metabolism, has a long half-life along with its active metabolite, and has been shown to inhibit liver transporters. This combination can lead to drug accumulation and hepatotoxicity with long-term treatment.[3][4][9]
-
Reactive Metabolite Formation: The metabolic pathways of UPA may lead to the formation of reactive metabolites that can cause cellular damage.[3][9]
-
Autoimmune-like Hepatitis: Some of the reported cases of severe liver injury presented with features of autoimmune hepatitis.[3][10]
Q4: What clinical signs of hepatotoxicity should be monitored in long-term UPA studies?
A4: Researchers should monitor for both clinical symptoms and biochemical markers of liver injury. Patients should be monitored for symptoms such as tiredness, loss of appetite, abdominal pain, nausea, vomiting, yellowing of the skin (jaundice), and darkening of the urine.[1] Biochemical monitoring is critical and should be a core part of any experimental protocol.
Troubleshooting Guides
Issue 1: Designing a preclinical study to assess the hepatotoxic potential of a UPA analog.
-
Problem: Difficulty in establishing a relevant in vivo model that recapitulates the idiosyncratic nature of UPA-induced liver injury seen in humans.
-
Troubleshooting Steps:
-
Model Selection: Consider using humanized liver mouse models or co-culture systems with primary human hepatocytes and immune cells to better mimic the human liver microenvironment.
-
Dosing Regimen: Design long-term studies (e.g., several weeks to months) to reflect the chronic exposure that led to liver injury in clinical use. The dosing should be selected to achieve relevant clinical exposure levels.
-
Endpoint Analysis: Incorporate a comprehensive panel of endpoints including standard liver function tests (ALT, AST, ALP, Bilirubin), liver histology, and exploratory biomarkers for oxidative stress, mitochondrial dysfunction, and immune activation (e.g., cytokine profiling).
-
Issue 2: Elevated liver enzymes are observed in an animal study with a UPA derivative, but the pathological significance is unclear.
-
Problem: Distinguishing between adaptive, transient liver enzyme elevations and early signs of significant drug-induced liver injury.
-
Troubleshooting Steps:
-
Apply Hy's Law Criteria: Assess if the observed liver enzyme elevations meet the criteria for Hy's Law (ALT or AST > 3x the upper limit of normal (ULN) and total bilirubin (B190676) > 2x ULN, without significant alkaline phosphatase elevation), which is a strong predictor of severe DILI.[11]
-
Histopathological Examination: Conduct a thorough histopathological evaluation of liver tissue by a board-certified veterinary pathologist to identify signs of hepatocellular necrosis, apoptosis, inflammation, cholestasis, or steatosis.
-
Dechallenge and Rechallenge: If ethically and scientifically justifiable within the study protocol, include dechallenge (drug withdrawal) and rechallenge arms to determine if the liver enzyme elevations are drug-dependent.
-
Quantitative Data Summary
Table 1: Incidence of Severe Liver Injury with this compound (5mg)
| Adverse Event | Estimated Incidence per 100,000 Users | Source |
| Severe Drug-Induced Liver Injury (DILI) | 13.5 | [7][8] |
| Liver Transplantation | 0.5 | [7][8] |
Table 2: Disproportionality Analysis of Hepatic Adverse Events Reported for this compound
Data from a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database.
| Hepatic Designated Medical Event | Reporting Odds Ratio (ROR) [LL95% CI] | Source |
| Autoimmune Hepatitis | 16.8 | [10][12] |
| Drug-Induced Liver Injury (DILI) | 5.9 | [10][12] |
| Acute Hepatic Failure | 9.3 | [10][12] |
A lower limit of the 95% confidence interval (LL95% CI) > 1 is considered a significant signal.
Experimental Protocols
Protocol 1: Standard Liver Function Monitoring in Clinical Studies
This protocol is based on the risk mitigation measures recommended by the EMA's Pharmacovigilance Risk Assessment Committee (PRAC) prior to the withdrawal of UPA 5mg.[2][4]
-
Baseline Assessment: Perform liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin, before initiating treatment. Treatment should not be started in patients with liver enzyme levels more than twice the upper limit of normal.[3]
-
During Treatment: Conduct LFTs monthly for the duration of the treatment course.
-
Post-Treatment: Perform a final LFT assessment 2-4 weeks after stopping treatment.[3][9]
-
Action Points: If at any point a patient's ALT or AST levels rise to more than three times the upper limit of normal, treatment should be stopped immediately, and the patient monitored closely.
Visualizations
Caption: Proposed signaling pathway for UPA-induced hepatotoxicity.
Caption: Experimental workflow for liver safety monitoring.
References
- 1. Suspension of this compound for uterine fibroids during ongoing EMA review of liver injury risk | European Medicines Agency (EMA) [ema.europa.eu]
- 2. FDA rejects Allergan's fibroids drug, citing liver safety concerns | pharmaphorum [pharmaphorum.com]
- 3. Liver Injury with this compound: Exploring the Underlying Pharmacological Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifenetwork.eu [lifenetwork.eu]
- 5. tandfonline.com [tandfonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Hepatic Safety Considerations in the Use of this compound for Symptomatic Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Hepatic Safety of this compound in Korean Women with Uterine Fibroids: A Real-World Study Using Biochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver Injury with this compound: Exploring the Underlying Pharmacological Basis | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Liver Injury with this compound: Exploring the Underlying Pharmacological Basis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Ulipristal Acetate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models in Ulipristal (B1683391) Acetate (B1210297) (UPA) studies. Our goal is to help refine methodologies for more accurate and translatable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ulipristal Acetate (UPA) that should be considered when selecting an animal model?
A1: this compound is a selective progesterone (B1679170) receptor modulator (SPRM) with both antagonistic and partial agonistic effects on the progesterone receptor (PR).[1][2][3] Its primary mechanism of action in emergency contraception is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[2][4][5] Additionally, UPA can have direct effects on the endometrium, altering its receptivity, and has been studied for its therapeutic effects on uterine fibroids by inhibiting cell proliferation and inducing apoptosis.[1][6][7] The choice of animal model should, therefore, depend on which of these effects is the primary focus of the study.
Q2: Which animal models are most commonly used for UPA studies, and what are their main advantages and limitations?
A2: Rodent models (mice and rats) and non-human primates (cynomolgus and rhesus monkeys) are the most frequently used.
| Animal Model | Advantages | Limitations |
| Mouse/Rat | - Cost-effective- Short reproductive cycle- Well-established protocols for ovulation induction[4]- Availability of transgenic strains[8] | - Significant differences in reproductive physiology compared to humans- Differences in uterine and endometrial responses[9]- Extrapolation of dose and effects to humans can be challenging[8] |
| Non-Human Primate | - Closer resemblance to human reproductive anatomy and physiology[10]- Menstrual cycle is more comparable to humans | - High cost and ethical considerations- Longer study durations- Limited availability |
Q3: What are some refined animal models that can improve the translatability of UPA research?
A3: "Humanized" mouse models are a promising refinement. These are genetically engineered mice that express human-specific genes or receptors.[11][12] For UPA studies, a mouse model with a humanized progesterone receptor could provide more accurate insights into drug-receptor interactions and downstream effects. Additionally, transgenic mouse models can be used to study specific aspects of reproductive toxicology.[13]
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Ovulation Inhibition in Rodent Models
| Possible Cause | Troubleshooting Step |
| Timing of UPA Administration: The efficacy of UPA in blocking ovulation is highly dependent on the timing of administration relative to the LH/hCG surge. In mice, UPA is a potent blocker of ovulation when administered within 6 hours of hCG treatment, but its effectiveness declines significantly when given 8 hours post-hCG.[4] | Refined Protocol: Administer UPA at various time points before and after the induced LH/hCG surge to establish a "critical window" of effectiveness in your specific model and experimental setup. |
| Dosage: The dose of UPA required to inhibit ovulation can vary between species and even strains. | Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for ovulation inhibition in your chosen rodent model. |
| Vehicle for UPA: The solubility and bioavailability of UPA can be affected by the vehicle used for administration. | Vehicle Optimization: Ensure UPA is fully dissolved in a suitable vehicle, such as sesame oil, and consider the route of administration (e.g., intraperitoneal vs. oral gavage) and its impact on absorption.[4] |
Issue 2: Difficulty in Assessing Endometrial Receptivity
| Possible Cause | Troubleshooting Step |
| Inappropriate Timing of Tissue Collection: Endometrial receptivity is a transient state. | Timed Mating and Tissue Collection: For in vivo studies, use timed mating protocols and collect uterine tissue at specific time points post-coitum corresponding to the window of implantation for that species. |
| Lack of Specific Markers: Morphological changes alone may not be sufficient to determine receptivity. | Molecular Marker Analysis: Utilize a panel of molecular markers for endometrial receptivity. This can include the analysis of gene expression (e.g., via RT-qPCR) for markers such as HOXA10, LIF, and integrins, or immunohistochemical analysis of their protein products. |
| In Vitro Model Limitations: Primary endometrial cell cultures may not fully recapitulate the complex in vivo environment. | Co-culture Systems: Consider using co-culture systems of endometrial epithelial and stromal cells to better mimic the in vivo cellular interactions. For in vitro studies of implantation, trophoblast spheroids can be used to assess attachment to the endometrial cell layer.[14] |
Experimental Protocols
Protocol 1: Superovulation and Assessment of Ovulation Inhibition in Mice
-
Animal Model: Immature female mice (e.g., CD-1 strain, 24-28 days old).
-
Superovulation Induction:
-
Administer an intraperitoneal (i.p.) injection of 5 IU of Pregnant Mare Serum Gonadotropin (PMSG) to stimulate follicular development.[4]
-
48 hours after PMSG injection, administer an i.p. injection of 5 IU of human Chorionic Gonadotropin (hCG) to induce ovulation.[4] Ovulation typically occurs 11-12 hours after hCG administration.[4]
-
-
UPA Administration:
-
Dissolve UPA in a suitable vehicle (e.g., sesame oil).
-
Administer the desired dose of UPA (e.g., 40 mg/kg body weight) via i.p. injection at specific time points before or after the hCG injection.[4]
-
-
Assessment of Ovulation:
-
18 hours after hCG administration, euthanize the mice.
-
Collect the oviducts and place them in a petri dish with saline.
-
Under a dissecting microscope, rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Count the number of oocytes to determine the ovulatory response. A significant reduction in the number of oocytes in the UPA-treated group compared to the vehicle control group indicates ovulation inhibition.
-
Protocol 2: Histological Analysis of Uterine Tissue
-
Tissue Collection:
-
Euthanize the animal at the desired time point.
-
Excise the uterus and remove any adhering fat and connective tissue.
-
-
Fixation:
-
Fix the uterine horns in 10% neutral buffered formalin for 24 hours.
-
-
Processing and Embedding:
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
-
-
Sectioning:
-
Cut 4-5 micron thick sections using a microtome.
-
-
Staining:
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope to evaluate endometrial morphology, including glandular and stromal changes.
-
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Follicle Dynamics in Rats (28-day treatment)
| UPA Dose (mg/kg) | Change in Primordial Follicles | Change in Primary and Antral Follicles |
| 4 | Increased | Tendency to increase |
| 20 | Increased | Tendency to increase |
| 100 | Increased (less than 4mg/kg group) | Tendency to increase |
| Data adapted from studies on the long-term effects of UPA on rat ovarian tissue.[15] |
Table 2: Efficacy of this compound in Inhibiting Ovulation in Mice
| Time of UPA Administration (relative to hCG injection) | Ovulation Inhibition Efficacy |
| 2 hours after | Complete blockage |
| 4 hours after | >90% |
| 6 hours after | >90% |
| 8 hours after | Sharp decline in efficacy |
| Data based on a study investigating the critical time window for UPA's antiovulatory effect in a mouse model.[4] |
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ulipristal (UPA) effects on rat ovaries: Unraveling follicle dynamics, ovulation inhibition, and safety implications for prolonged use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of Action of this compound for Emergency Contraception: A Systematic Review [frontiersin.org]
- 6. Uterine fibroid - Wikipedia [en.wikipedia.org]
- 7. imrpress.com [imrpress.com]
- 8. Carcinogenicity and chronic rodent toxicity of the selective progesterone receptor modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Non-human primate: the new frontier model of female reproductive engineering [frontiersin.org]
- 11. biocytogen.com [biocytogen.com]
- 12. biocytogen.com [biocytogen.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. In Vitro Human Endometrial Cells and In Vivo Rat Model Studies Suggest That this compound Impacts Endometrial Compatibility for Embryo Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Technical Guide to Uliprismal Acetate Research
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the complexities of translating in vitro findings on Ulipristal (B1683391) Acetate (B1210297) (UPA) to in vivo models. Discrepancies between cell culture results and animal or human studies can pose significant challenges, and this resource aims to provide clarity and practical solutions.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, offering potential explanations and solutions to bridge the in vitro-in vivo gap.
| Problem ID | Issue Encountered | Potential Causes | Suggested Troubleshooting Steps |
| UPA-T-01 | Discrepancy in Endometrial Receptivity Markers: In vitro studies using endometrial cell lines or 3D cultures show minimal or conflicting effects of UPA on implantation markers, while in vivo studies in animal models or human biopsies indicate significant alterations in the endometrial gene expression profile, suggesting a non-receptive state.[1][2][3][4][5] | 1. Model System Limitations: In vitro models may lack the complete cellular and signaling complexity of the in vivo uterine environment, including immune cell interactions and systemic hormonal influences.[5] 2. Dose and Exposure Mismatch: The UPA concentration and duration of exposure in in vitro systems may not accurately reflect the pharmacokinetic and pharmacodynamic profile in vivo. 3. Species-Specific Differences: Animal models may not perfectly recapitulate the human endometrial response to UPA. | 1. Refine In Vitro Model: Utilize more complex co-culture systems incorporating stromal, epithelial, and immune cells. Consider using primary human endometrial cells instead of immortalized cell lines. 2. Optimize Dosing: Conduct dose-response studies in vitro and correlate concentrations with in vivo plasma and tissue levels of UPA and its active metabolites.[6][7][8] 3. Cross-Species Validation: Compare findings from different animal models and, where possible, with human ex vivo tissue cultures. |
| UPA-T-02 | Contradictory Effects on Embryo Implantation: Some in vitro studies report no significant effect of UPA on embryo attachment to endometrial cells, while in vivo evidence in some animal models suggests a potential for post-fertilization effects that impair implantation.[1][5][9] | 1. Primary Mechanism of Action: The primary in vivo contraceptive effect of UPA is the inhibition or delay of ovulation, which is not modeled in post-fertilization in vitro assays.[10][11][12] 2. Indirect Systemic Effects: UPA's in vivo impact on the endometrium may be mediated by systemic hormonal changes not present in in vitro cultures. 3. Limitations of Attachment Assays: In vitro embryo attachment assays may not fully capture the complex process of implantation, which involves invasion and decidualization. | 1. Integrate Ovulation Inhibition: When interpreting in vitro data, acknowledge that the primary in vivo mechanism is being bypassed. 2. Measure Systemic Factors: In in vivo studies, correlate endometrial changes with systemic hormone levels. 3. Advanced In Vitro Models: Employ more sophisticated in vitro models that allow for the study of embryo invasion and decidualization in response to UPA. |
| UPA-T-03 | Variability in Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation: Difficulty in establishing a clear correlation between in vitro effective concentrations and in vivo plasma concentrations leading to the desired therapeutic effect. | 1. Metabolic Differences: In vitro systems may lack the full complement of metabolic enzymes (e.g., CYP3A4) present in the liver, leading to different metabolite profiles and concentrations compared to in vivo.[13] 2. Protein Binding: The high plasma protein binding of UPA in vivo is often not replicated in in vitro culture media, affecting the free drug concentration. 3. Tissue Distribution: UPA may accumulate in target tissues in vivo, resulting in higher local concentrations than predicted from plasma levels. | 1. Incorporate Metabolism: Use liver microsomes or hepatocytes in conjunction with target cell cultures to better mimic in vivo metabolism. 2. Adjust for Protein Binding: Measure and adjust for protein binding in in vitro media to better reflect the bioavailable drug concentration. 3. Tissue-Specific PK/PD: In animal studies, measure UPA concentrations in uterine tissue and correlate these with local pharmacodynamic effects. |
Frequently Asked Questions (FAQs)
Q1: Why do my in vitro results on UPA's effect on endometrial cells differ so much from published in vivo data?
A1: This is a common challenge. In vivo, UPA's primary mechanism for emergency contraception is delaying or inhibiting ovulation.[10][12] In vitro studies on endometrial cells bypass this and focus on direct post-ovulatory effects. Furthermore, the in vivo environment is a complex interplay of hormones, immune cells, and other signaling molecules that are difficult to fully replicate in cell culture.[5] Your in vitro system, while useful for studying direct cellular mechanisms, may not capture the full systemic and local effects of UPA in a living organism.
Q2: What is the most appropriate in vitro model to study UPA's effect on the endometrium?
A2: While no in vitro model is perfect, 3D co-culture systems of endometrial epithelial and stromal cells are considered more physiologically relevant than 2D monocultures.[1] These models can better mimic the tissue architecture and cell-cell interactions of the endometrium. For studying implantation, co-cultures that include a model of the blastocyst (e.g., spheroids) can provide further insights.[9]
Q3: How can I translate UPA concentrations used in my in vitro experiments to a clinically relevant dose?
A3: This requires careful consideration of UPA's pharmacokinetics. After a single oral 30 mg dose, peak plasma concentrations are approximately 176 ng/mL.[14] However, you must also consider protein binding (UPA is highly protein-bound) and the concentration of active metabolites. It is recommended to perform a dose-response curve in your in vitro system and correlate the effective concentrations with the known free plasma and tissue concentrations of UPA and its metabolites in vivo.[6][7][8]
Q4: Are there significant differences in UPA metabolism between in vitro and in vivo systems?
A4: Yes. UPA is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[13] Standard in vitro cell cultures often lack this metabolic activity. This can lead to an overestimation of the parent drug's effect and an underestimation of the role of its metabolites, some of which are also active. To address this, you can supplement your in vitro experiments with liver microsomes or use more complex models that include hepatocytes.
Q5: What are the key signaling pathways affected by UPA in the endometrium that I should investigate?
A5: UPA is a selective progesterone (B1679170) receptor modulator (SPRM) and its effects are primarily mediated through the progesterone receptor (PR).[10][15] In the endometrium, this can influence a wide range of downstream targets. Key pathways to investigate include those involved in cell proliferation, apoptosis, and the expression of genes critical for endometrial receptivity and implantation.[2][3][4]
Experimental Protocols
Protocol 1: 3D In Vitro Endometrial Co-Culture for UPA Treatment
This protocol is adapted from studies investigating the effect of UPA on embryo attachment and endometrial cell gene expression.[1][5]
Materials:
-
Primary human endometrial epithelial and stromal cells
-
Bovine collagen, Type I
-
Cell culture inserts
-
Basement membrane extract
-
Culture medium supplemented with progesterone
-
Ulipristal Acetate (UPA) stock solution
-
Human blastocyst models (e.g., spheroids) (optional)
Procedure:
-
Isolate epithelial and stromal cells from endometrial biopsies.
-
Prepare a 3D collagen gel mixed with stromal cells and cast it into cell culture inserts.
-
Coat the stromal gel with a thin layer of basement membrane extract.
-
Seed epithelial cells on top of the coated gel and culture until a confluent monolayer is formed.
-
Treat the 3D co-culture with the desired concentration of UPA or vehicle control for a specified period.
-
For implantation studies, add blastocyst models to the culture and assess attachment after a defined incubation time.
-
Harvest the 3D constructs for downstream analysis, such as RNA extraction for gene expression profiling or immunohistochemistry.
Protocol 2: In Vivo Endometrial Biopsy and Gene Expression Analysis
This protocol outlines the general steps for obtaining and analyzing endometrial tissue from in vivo studies.[2][3][4]
Materials:
-
Animal models (e.g., mice, rats) or human volunteers
-
This compound for oral administration
-
Tools for endometrial biopsy
-
RNA stabilization solution
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Administer a single oral dose of UPA or placebo to the subjects at a specific time point in the menstrual/estrous cycle.
-
At a predetermined time post-treatment (e.g., corresponding to the window of implantation), obtain an endometrial biopsy.
-
Immediately place the biopsy sample in an RNA stabilization solution to preserve RNA integrity.
-
Extract total RNA from the tissue sample using a commercial kit according to the manufacturer's instructions.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes related to endometrial receptivity using quantitative real-time PCR (qRT-PCR).
Quantitative Data Summary
| Table 1: Pharmacokinetic Parameters of this compound (Single 30 mg Oral Dose in Humans) | |
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | 176 ± 89 ng/mL |
| Tmax (Time to Peak Concentration) | ~1 hour (0.5-2.0 h) |
| AUC0-inf (Area Under the Curve) | 556 ± 260 ng.h/mL |
| Terminal Half-life (t1/2) | 32.4 ± 6.3 hours |
| Data sourced from[14] |
| Table 2: Comparison of UPA Effects on Endometrial Receptivity Markers | ||
| Marker/Gene | In Vitro Findings (Human 3D Co-culture) [1] | In Vivo Findings (Human Endometrial Biopsy) [2][3][4] |
| Embryo Attachment | No significant difference in attachment rate between UPA-treated and control groups. | Studies suggest UPA creates a non-receptive endometrial phenotype. |
| Gene Expression | Significant up-regulation of HBEGF and IL6; down-regulation of HAND2, OPN, CALCR, and FGF2. | General trend of down-regulation of genes associated with endometrial receptivity. |
Visualizations
Caption: Challenges in translating UPA findings from in vitro to in vivo models.
Caption: Troubleshooting workflow for UPA in vitro to in vivo discrepancies.
Caption: Simplified signaling pathway of this compound in endometrial cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on gene expression profile in endometrial cells in culture and in vivo upon post-ovulatory administration in fertile women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound administration at mid-cycle changes gene expression profiling of endometrial biopsies taken during the receptive period of the human menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on human embryo attachment and endometrial cell gene expression in an in vitro co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel LC-MS/MS method for the quantification of this compound in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A UPLC-MS/MS method for the quantitation of this compound in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simplified and reliable LC-tandem mass spectrometry method for determination of this compound in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. extranet.who.int [extranet.who.int]
- 15. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ulipristal Acetate Treatment Duration in Clinical Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ulipristal (B1683391) Acetate (B1210297) (UPA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Ulipristal Acetate in the context of uterine fibroids?
A1: this compound is a selective progesterone (B1679170) receptor modulator (SPRM).[1][2] In the treatment of uterine fibroids, which are progesterone-dependent tumors, UPA exerts its effects by binding to progesterone receptors.[1] This binding action inhibits cell proliferation and promotes apoptosis (programmed cell death) within the fibroid cells, leading to a reduction in their size.[1]
Q2: What are the expected outcomes for amenorrhea and fibroid volume reduction with intermittent UPA treatment?
A2: Multiple clinical trials have demonstrated the efficacy of repeated 12-week courses of UPA. Amenorrhea is typically achieved rapidly, often within the first week of treatment.[3][4] Fibroid volume reduction is progressive with successive treatment courses. For detailed quantitative outcomes from key clinical studies, please refer to the data tables below.
Q3: Are there any notable differences in efficacy between a 5 mg and 10 mg daily dose of this compound?
A3: Clinical studies have shown that both 5 mg and 10 mg daily doses of UPA are effective in controlling bleeding and reducing fibroid volume.[3][5] While some studies reported slightly higher rates of amenorrhea with the 10 mg dose, both dosages have been shown to be superior to placebo.[6][7] The choice of dose may depend on the specific patient population and treatment goals.
Q4: What is the typical timeframe for the return of menstruation after ceasing a course of UPA treatment?
A4: Menstruation generally resumes after each treatment course.[5] One study reported a median time of 25-27 days for the return of menstruation after treatment cessation.[8]
Troubleshooting Guide
Problem 1: Slower than expected onset of amenorrhea in study participants.
-
Possible Cause: Individual patient variability in response to UPA.
-
Troubleshooting Steps:
-
Verify patient adherence to the daily dosing schedule.
-
Review baseline characteristics of the patient to identify any potential confounding factors.
-
Continue to monitor the patient, as the median time to amenorrhea can have a range. The PEARL III study, for instance, noted a median onset of 4 days with an interquartile range of 2-6 days after the first course.[9][10]
-
Problem 2: Inconsistent fibroid volume reduction observed across imaging time points.
-
Possible Cause: Variability in imaging measurement techniques or the presence of adenomyosis, which may not respond to UPA in the same manner as fibroids.
-
Troubleshooting Steps:
-
Ensure standardized imaging protocols and centralized reading of scans to minimize inter-observer variability.
-
Review baseline imaging to confirm the absence of significant adenomyosis.
-
Consider the median reduction rates observed in large clinical trials as a benchmark, but expect a range of individual responses. For example, the PEARL IV study showed median reductions of 54% and 58% for 5 mg and 10 mg doses, respectively, after the second treatment course.[5]
-
Problem 3: Participants report adverse events such as headaches or hot flushes.
-
Possible Cause: These are known side effects of UPA, although they are generally mild to moderate in severity.[7][8]
-
Troubleshooting Steps:
-
Record all adverse events systematically in the case report forms.
-
Assess the severity and impact on the participant's quality of life.
-
In most cases, these side effects are transient and do not necessitate treatment discontinuation. Less than 5% of patients in the PEARL IV study discontinued (B1498344) treatment due to adverse events.[5]
-
Data Presentation
Table 1: Amenorrhea Rates in Key this compound Clinical Trials
| Clinical Trial | Treatment Group | Treatment Duration | Amenorrhea Rate |
| PEARL I [3] | 5 mg UPA | 13 weeks | 91% |
| 10 mg UPA | 13 weeks | 92% | |
| Placebo | 13 weeks | 19% | |
| PEARL II [3] | 5 mg UPA | 13 weeks | 90% |
| 10 mg UPA | 13 weeks | 98% | |
| PEARL III [9][10] | 10 mg UPA (Course 1) | 3 months | 79% |
| 10 mg UPA (Course 2) | 3 months | 89% | |
| 10 mg UPA (Course 3) | 3 months | 88% | |
| 10 mg UPA (Course 4) | 3 months | 90% | |
| PEARL IV [5] | 5 mg UPA (during both courses) | Two 12-week courses | 62% |
| 10 mg UPA (during both courses) | Two 12-week courses | 73% | |
| VENUS-I [11] | 5 mg UPA | 12 weeks | 47% |
| 10 mg UPA | 12 weeks | 58% | |
| Placebo | 12 weeks | 2% |
Table 2: Fibroid Volume Reduction in Key this compound Clinical Trials
| Clinical Trial | Treatment Group | Treatment Duration | Median Fibroid Volume Reduction from Baseline |
| PEARL II [3] | 5 mg UPA | 13 weeks | -36% |
| 10 mg UPA | 13 weeks | -42% | |
| PEARL III Extension [9][10][12] | 10 mg UPA (after Course 1) | 3 months | -45% |
| 10 mg UPA (after Course 2) | 3 months | -63% | |
| 10 mg UPA (after Course 3) | 3 months | -67% | |
| 10 mg UPA (after Course 4) | 3 months | -72% | |
| PEARL IV [5] | 5 mg UPA (after Course 2) | Two 12-week courses | -54% |
| 10 mg UPA (after Course 2) | Two 12-week courses | -58% | |
| Japanese Phase III [8] | 10 mg UPA (after Course 1) | 12 weeks | -21.5% |
| 10 mg UPA (after Course 2) | 12 weeks | -31.4% | |
| 10 mg UPA (after Course 3) | 12 weeks | -35.0% |
Experimental Protocols
PEARL III and Extension Study Protocol [9][10]
-
Objective: To assess the efficacy and safety of long-term, intermittent UPA treatment for symptomatic uterine fibroids.
-
Design: Repeated intermittent open-label UPA courses. Each 3-month course was followed by a 10-day double-blind treatment with either norethisterone acetate (NETA) or a placebo.
-
Participants: 209 women with symptomatic fibroids, including heavy menstrual bleeding.
-
Intervention: Patients received up to four 3-month courses of 10 mg of UPA daily.
-
Main Outcome Measures:
-
Amenorrhea
-
Fibroid volume
-
Endometrial histology
-
PEARL IV Study Protocol [5][13]
-
Objective: To evaluate the efficacy and safety of repeated 12-week courses of 5 mg or 10 mg of UPA daily for the intermittent treatment of symptomatic uterine fibroids.
-
Design: A double-blind, randomized administration of two 12-week courses of UPA.
-
Participants: 451 individuals with symptomatic uterine fibroids and heavy menstrual bleeding.
-
Intervention: Two repeated 12-week treatment courses of either 5 mg or 10 mg of UPA daily.
-
Main Outcome Measures:
-
Amenorrhea
-
Controlled bleeding
-
Fibroid volume
-
Quality of Life (QoL)
-
Pain
-
Visualizations
Caption: this compound Signaling Pathway in Uterine Fibroid Cells.
Caption: PEARL III and Extension Study Experimental Workflow.
Caption: Logical Relationship between UPA Dose and Clinical Outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Clinical utility of this compound for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of a short course of this compound for acute abnormal uterine bleeding in women without uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of repeated use of this compound in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. obgproject.com [obgproject.com]
- 7. This compound for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase III long-term study to evaluate the efficacy and safety of this compound in Japanese patients with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. This compound meets primary endpoint in pivotal uterine fibroids trial | MDedge [mdedge.com]
- 12. Long-term treatment of uterine fibroids with this compound ☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term medical management of uterine fibroids with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ulipristal Acetate Drug-Drug Interaction Considerations in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulipristal (B1683391) Acetate (B1210297) (UPA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Ulipristal Acetate and why is it important for drug-drug interaction (DDI) studies?
A1: this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1][2][3][4] This is a critical consideration in clinical research because co-administration of UPA with drugs that are potent inducers or inhibitors of CYP3A4 can significantly alter its plasma concentration, potentially impacting both efficacy and safety.[5][6] Therefore, a thorough evaluation of concomitant medications that affect the CYP3A4 pathway is essential when designing and conducting clinical trials with UPA.
Q2: What are the expected effects of co-administering a CYP3A4 inducer with this compound?
A2: Co-administration of a strong CYP3A4 inducer, such as rifampin, with this compound leads to a significant decrease in UPA plasma concentrations (both Cmax and AUC).[7][8][9] This reduction in exposure can decrease the therapeutic efficacy of UPA. Therefore, concomitant use of strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) with UPA is generally not recommended in clinical practice and should be a key consideration in clinical trial design and patient eligibility.[1][6]
Q3: What are the expected effects of co-administering a CYP3A4 inhibitor with this compound?
A3: The co-administration of a strong CYP3A4 inhibitor, such as ketoconazole (B1673606), with this compound results in a substantial increase in UPA plasma concentrations (both Cmax and AUC).[5][8][9] This increased exposure could potentially lead to a higher incidence or severity of adverse events. While studies have shown that this increase in exposure did not negatively impact the safety and tolerability of UPA, it is recommended to avoid concomitant use with strong or moderate CYP3A4 inhibitors.[2]
Q4: How do drugs that alter gastric pH affect the pharmacokinetics of this compound?
A4: this compound is a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has low solubility at neutral pH.[10][11] Co-administration with drugs that increase gastric pH, such as proton pump inhibitors (e.g., esomeprazole), can lead to a significant decrease in the maximum plasma concentration (Cmax) of UPA and a delay in the time to reach Cmax (tmax).[10][11][12] While the overall exposure (AUC) may not be significantly altered in the context of chronic administration, this modified absorption rate is an important factor to consider in clinical studies, especially those focusing on single-dose efficacy.[10][11][12]
Q5: Does this compound interact with P-glycoprotein (P-gp)?
A5: In vitro studies have suggested that this compound may be an inhibitor of the P-glycoprotein (P-gp) transporter at clinically relevant concentrations.[5][9] However, a clinical drug-drug interaction study involving the co-administration of UPA with fexofenadine, a known P-gp substrate, did not show any significant increase in the Cmax or AUC of fexofenadine.[8][9] This suggests that while there is potential for P-gp inhibition in vitro, it may not translate to clinically significant interactions in vivo.
Q6: Can this compound be co-administered with hormonal contraceptives in a clinical trial setting?
A6: Co-administration of this compound with hormonal contraceptives (both combined and progestin-only) is generally not recommended. UPA and progestins both bind to the progesterone (B1679170) receptor, and their concurrent use could lead to reduced efficacy for both compounds.[13] Clinical study protocols should include a washout period and the use of a reliable barrier method of contraception following UPA administration.[1][13]
Data Presentation: Quantitative Effects of Drug-Drug Interactions on this compound Pharmacokinetics
The following tables summarize the quantitative data from clinical drug-drug interaction studies with this compound.
Table 1: Effect of CYP3A4 Inducers on this compound Pharmacokinetics
| Co-administered Drug (Inducer) | UPA Dose | Inducer Dose and Duration | Change in UPA Cmax | Change in UPA AUC | Active Metabolite (PGL4002) Cmax Change | Active Metabolite (PGL4002) AUC Change | Reference(s) |
| Rifampin | 30 mg single dose | 600 mg once daily for 9 days | ↓ 90% | ↓ 93% | ↓ 84% | ↓ 90% | [7][8][9] |
Table 2: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics
| Co-administered Drug (Inhibitor) | UPA Dose | Inhibitor Dose and Duration | Change in UPA Cmax | Change in UPA AUC | Active Metabolite (PGL4002) Cmax Change | Active Metabolite (PGL4002) AUC Change | Reference(s) |
| Ketoconazole | 10 mg single dose | 400 mg once daily for 7 days | ↑ 2-fold | ↑ 5.9-fold | ↓ 47% | ↑ 2.4-fold | [5][8][9] |
| Erythromycin | 20 mg once daily | 500 mg twice daily for 9 days | ↑ 24% | ↑ 224% (AUC0-t) | Not reported | Not reported | [10] |
Table 3: Effect of Gastric pH Modifiers on this compound Pharmacokinetics
| Co-administered Drug | UPA Dose | Modifier Dose and Duration | Change in UPA Cmax | Change in UPA AUC | Change in UPA tmax | Reference(s) |
| Esomeprazole (B1671258) | 10 mg single dose | 20 mg once daily for 6 days | ↓ 65% | ↑ 15% (AUC0-t) | Delayed from 0.75 to 1.00 h | [10][11][12] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound (this compound) and positive control inhibitor (e.g., ketoconazole)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well plates
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound, positive control, and CYP3A4 substrate in an appropriate solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.[14]
-
Incubation Setup: In a 96-well plate, add the incubation buffer, HLM, and varying concentrations of the test compound or positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.
-
Initiate Reaction: Add the CYP3A4 substrate to each well to start the metabolic reaction.
-
Start Metabolism: Add the NADPH regenerating system to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-inhibition data to a suitable model (e.g., a four-parameter logistic model).
Protocol 2: Clinical Drug-Drug Interaction Study - Open-Label, Two-Period, Fixed-Sequence Design (Example: UPA and a CYP3A4 Inhibitor)
This protocol describes a typical design for a clinical study to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of this compound.
Study Design:
-
Open-label, two-period, fixed-sequence study in healthy female volunteers.
Inclusion Criteria:
-
Healthy, non-pregnant, non-lactating female subjects of reproductive age.
-
Willing to use a non-hormonal method of contraception.
Exclusion Criteria:
-
Use of any medications known to be strong inducers or inhibitors of CYP3A4 within a specified period before the study.
-
Clinically significant abnormalities in laboratory tests, ECG, or physical examination.
Procedure:
-
Period 1 (Reference):
-
Administer a single oral dose of this compound (e.g., 10 mg or 30 mg) to subjects under fasting conditions.
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals up to 72 or 96 hours post-dose) for pharmacokinetic analysis of UPA and its active metabolite.
-
-
Washout Period: A suitable washout period between the two treatment periods.
-
Period 2 (Test):
-
Administer the CYP3A4 inhibitor (e.g., ketoconazole 400 mg) once daily for a sufficient duration to achieve steady-state inhibition (e.g., 7 days).
-
On the last day of inhibitor administration, co-administer a single oral dose of this compound.
-
Collect serial blood samples for pharmacokinetic analysis as in Period 1.
-
Pharmacokinetic Analysis:
-
Plasma concentrations of UPA and its active metabolite will be determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, AUC, tmax, t1/2) will be calculated using non-compartmental analysis.
-
The geometric mean ratios and 90% confidence intervals for Cmax and AUC of UPA with and without the inhibitor will be calculated to assess the magnitude of the interaction.
Safety Monitoring:
-
Monitor subjects for adverse events throughout the study.
-
Perform clinical laboratory tests, vital sign measurements, and ECGs at regular intervals.
Visualizations
Caption: Metabolic pathway of this compound and points of drug-drug interactions.
Caption: Decision workflow for assessing potential drug-drug interactions with UPA.
Troubleshooting Guide
Issue 1: High inter-subject variability in this compound pharmacokinetic (PK) parameters.
-
Possible Causes:
-
Genetic Polymorphisms: Variations in CYP3A4 or other metabolizing enzyme genes can lead to differences in drug metabolism.
-
Concomitant Medications: Undisclosed use of over-the-counter medications or herbal supplements (e.g., St. John's Wort) that induce or inhibit CYP3A4.
-
Hormonal Fluctuations: The menstrual cycle can influence the activity of drug-metabolizing enzymes and transporters, potentially affecting UPA pharmacokinetics.[15]
-
Patient Compliance: Inconsistent adherence to dosing schedules in multiple-dose studies.
-
Sample Handling: Inconsistencies in blood sample collection, processing, or storage can introduce variability.
-
-
Troubleshooting Steps:
-
Thorough Medication Review: Obtain a detailed history of all medications, including supplements, taken by study participants.
-
Standardize Procedures: Ensure strict adherence to protocols for sample collection, handling, and storage across all sites.
-
Pharmacogenetic Analysis: Consider incorporating pharmacogenetic testing for relevant genes (e.g., CYP3A4, CYP3A5) to stratify subjects and explain variability.
-
Monitor Compliance: Implement measures to monitor and encourage patient adherence to the dosing regimen.
-
Consider Menstrual Cycle Phase: If feasible and relevant to the study design, record and consider the menstrual cycle phase of participants during PK sampling.
-
Issue 2: Unexpectedly low or high plasma concentrations of this compound.
-
Possible Causes:
-
Drug-Drug Interactions: As detailed in the FAQs, interactions with CYP3A4 modulators or drugs affecting gastric pH can significantly alter UPA concentrations.
-
Food Effects: While UPA can be taken with or without food, a high-fat meal can delay its absorption and lower Cmax.
-
Vomiting: Vomiting within three hours of administration can lead to incomplete absorption.[1]
-
Bioanalytical Issues: Problems with the analytical method, such as matrix effects or issues with sample stability, can lead to inaccurate quantification.
-
-
Troubleshooting Steps:
-
Review Concomitant Medications: Carefully review all concomitant medications for potential interactions.
-
Standardize Food Intake: For PK studies, standardize food intake around the time of UPA administration.
-
Document Vomiting Episodes: Ensure any instances of vomiting are recorded and consider re-dosing if it occurs within three hours of administration.
-
Validate Bioanalytical Method: Thoroughly validate the bioanalytical method for accuracy, precision, and stability. Conduct matrix effect evaluations.
-
Issue 3: Discrepancy between in vitro and in vivo DDI results.
-
Possible Causes:
-
Complexity of in vivo systems: In vivo drug disposition is influenced by multiple factors (e.g., transporters, multiple metabolic pathways) that may not be fully captured in a simplified in vitro system.
-
Concentration Differences: The concentrations of the drug used in in vitro assays may not be representative of the unbound concentrations at the site of interaction in vivo.
-
Metabolite Effects: Metabolites of the interacting drug may also have inhibitory or inducing effects that are not accounted for in simple in vitro models.
-
-
Troubleshooting Steps:
-
Refine in vitro models: Use more complex in vitro systems, such as human hepatocytes, to better mimic the in vivo environment.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Utilize PBPK modeling to integrate in vitro data with physiological information to better predict in vivo DDIs.
-
Careful Interpretation: Interpret in vitro DDI data with caution and consider it as a screening tool to prioritize which clinical DDI studies are necessary.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medindia.net [medindia.net]
- 3. Drug interactions between emergency contraceptive drugs and cytochrome inducers: literature review and quantitative prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recommendations for the Design of Clinical Drug–Drug Interaction Studies With Itraconazole Using a Mechanistic Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rep.bioscientifica.com [rep.bioscientifica.com]
- 7. drugs.com [drugs.com]
- 8. Combined oral contraceptive interference with the ability of this compound to delay ovulation: A prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of itraconazole, a strong CYP3A4 inhibitor, on the pharmacokinetics of the first‐in‐class ACKR3/CXCR7 antagonist, ACT‐1004‐1239 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Changes in gastric pH and in pharmacokinetics of this compound - a drug-drug interaction study using the proton pump inhibitor esomeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signalling possible drug–drug interactions in a spontaneous reporting system: delay of withdrawal bleeding during concomitant use of oral contraceptives and itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Physiological changes during the menstrual cycle and their effects on the pharmacokinetics and pharmacodynamics of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ulipristal Acetate vs. Mifepristone: A Comparative Analysis in Uterine Fibroid Treatment
A Guide for Researchers and Drug Development Professionals
Uterine fibroids, the most common benign tumors in women of reproductive age, present a significant clinical challenge due to symptoms such as heavy menstrual bleeding, pain, and pressure. This guide provides a comparative analysis of two selective progesterone (B1679170) receptor modulators (SPRMs), Ulipristal Acetate (B1210297) (UPA) and Mifepristone (B1683876), for the treatment of uterine fibroids. Both drugs have shown efficacy in reducing fibroid size and controlling symptoms, offering a non-surgical alternative for many women. This analysis is based on a review of published clinical trial data.
Mechanism of Action
Both Ulipristal Acetate and Mifepristone exert their therapeutic effects by modulating the progesterone receptor (PR). Progesterone is a key hormone implicated in the growth of uterine fibroids. By binding to the PR, these drugs inhibit the downstream signaling pathways that promote fibroid cell proliferation and survival.
This compound acts as a selective progesterone receptor modulator with partial antagonist and agonist effects.[1] In the context of uterine fibroids, its primary action is antagonistic, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in fibroid cells.[1] This results in a reduction in fibroid volume. UPA also has a direct effect on the endometrium, leading to the control of uterine bleeding.
Mifepristone is a potent progesterone receptor antagonist.[2] It competitively blocks the progesterone receptor, thereby inhibiting the growth-promoting effects of progesterone on uterine fibroids.[3] This leads to a decrease in fibroid size and a reduction in associated symptoms like heavy menstrual bleeding.[2] At higher doses, mifepristone also exhibits anti-glucocorticoid activity.[4]
Signaling Pathway Overview
The following diagram illustrates the generalized signaling pathway affected by this compound and Mifepristone in uterine fibroid cells.
Comparative Efficacy: A Summary of Clinical Trial Data
The following tables summarize the quantitative data from various comparative studies on the efficacy of this compound and Mifepristone in treating uterine fibroids.
Table 1: Reduction in Fibroid Volume
| Study (Year) | Drug & Dosage | Treatment Duration | Mean Reduction in Fibroid Volume |
| Prasad S, Sethi S (2019)[5] | This compound 5mg/day | 3 months | Size reduction observed (specific % not provided) |
| Mifepristone 25mg/day | 3 months | Greater size reduction than UPA | |
| A comparative prospective observational study (2022)[6] | This compound 5mg/day | 3 months | Significant reduction |
| Mifepristone 25mg/day | 3 months | Insignificant reduction | |
| Kale AR, et al. (2018)[7] | This compound 10mg/day | 3 months | More effective for fibroids 3-5 cm (reduction % not specified) |
| Mifepristone 25mg/day | 3 months | 40% reduction for fibroids <3 cm | |
| A study on the effect of mifepristone on uterine fibroids (2023)[8] | Mifepristone 25mg/day | 3 months | 37.5% |
| Donnez J, et al. (PEARL III Extension) (2014)[9] | This compound 10mg/day | 4 courses of 3 months | -63% after course 2, -67% after course 3, -72% after course 4 |
Table 2: Control of Uterine Bleeding and Improvement in Hemoglobin
| Study (Year) | Drug & Dosage | Treatment Duration | Control of Bleeding (Amenorrhea Rate) | Mean Increase in Hemoglobin (g/dL) |
| PEARL I[1] | This compound 5mg/day | 13 weeks | 91% (73% amenorrhea) | Significant increase (specific value not provided) |
| This compound 10mg/day | 13 weeks | 92% (82% amenorrhea) | Significant increase (specific value not provided) | |
| A comparative prospective observational study (2022)[6] | This compound 5mg/day | 3 months | Effective in reducing menorrhagia | Significant improvement |
| Mifepristone 25mg/day | 3 months | Effective in reducing menorrhagia | Significant improvement | |
| A study on the effect of mifepristone on uterine fibroids (2023)[8] | Mifepristone 25mg/day | 3 months | Mean PBAC score reduced from 90.6 to 8.9 | From 9.37 to 11.05 |
| Donnez J, et al. (PEARL III Extension) (2014)[9] | This compound 10mg/day | 4 courses of 3 months | 89% amenorrhea after course 2 | Not specified |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the clinical trials comparing this compound and Mifepristone.
Patient Selection and Randomization
-
Inclusion Criteria: Premenopausal women aged 18-50 years with symptomatic uterine fibroids confirmed by ultrasound.[10][11] Symptoms typically include heavy menstrual bleeding (defined as a Pictorial Blood Loss Assessment Chart [PBAC] score >100), and at least one fibroid of a specified size (e.g., ≥2.5 cm).[1][10]
-
Exclusion Criteria: Pregnancy or desire for pregnancy, current or recent hormonal therapy, suspected malignancy, and contraindications to the study drugs.[11]
-
Randomization: Patients are typically randomized in a double-blind, placebo-controlled, or active-comparator-controlled manner to receive either this compound or Mifepristone at specified daily doses for a defined treatment period (commonly 3 months).[1][12]
Assessment of Uterine and Fibroid Volume
-
Method: Transvaginal ultrasound is the primary imaging modality used to measure uterine and fibroid volume.
-
Procedure:
-
The longitudinal (L), anteroposterior (AP), and transverse (W) diameters of the uterus and each fibroid are measured.
-
The volume (V) is calculated using the prolate ellipsoid formula: V = 0.52 × L × W × AP.
-
Measurements are taken at baseline and at the end of the treatment period to assess the percentage change in volume.
-
-
For higher accuracy: 3D ultrasound or Magnetic Resonance Imaging (MRI) may be employed.
Assessment of Uterine Bleeding
-
Method: The Pictorial Blood Loss Assessment Chart (PBAC) is a validated, semi-quantitative tool used to assess menstrual blood loss.[2][4]
-
Procedure:
-
Patients are provided with the PBAC and instructed to record the number of sanitary products used and the degree of soiling for each day of their menstrual cycle.[13]
-
Scores are assigned based on the level of saturation of pads and tampons, as well as the presence and size of blood clots.[4]
-
A total score is calculated for the menstrual cycle. A score of ≥100 is generally considered indicative of heavy menstrual bleeding.[13]
-
PBAC scores are recorded at baseline and during the treatment period to evaluate the reduction in menstrual blood loss.
-
Endometrial Biopsy and Histopathological Analysis
-
Purpose: To assess the effect of the study drugs on the endometrium and to rule out endometrial hyperplasia or malignancy.[11]
-
Procedure:
-
An endometrial biopsy is performed at baseline and at the end of the treatment period.[11]
-
A small sample of endometrial tissue is obtained using a thin suction tube inserted through the cervix into the uterus.[14]
-
The tissue sample is fixed, processed, and embedded in paraffin.
-
Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A pathologist examines the slides under a microscope to evaluate the endometrial histology, noting features such as glandular and stromal changes, and the presence or absence of hyperplasia or atypia.
-
Assessment of Quality of Life
-
Method: The Uterine Fibroid Symptom and Quality of Life (UFS-QoL) questionnaire is a validated, self-reported instrument used to assess symptom severity and health-related quality of life in women with uterine fibroids.[6][15]
-
Procedure:
-
The questionnaire, which includes a symptom severity scale and a health-related quality of life scale, is administered to patients at baseline and at the end of the treatment period.[15]
-
Scores are calculated for each domain, with higher scores on the symptom severity scale indicating more severe symptoms and higher scores on the quality of life scale indicating better quality of life.[15]
-
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial comparing this compound and Mifepristone for the treatment of uterine fibroids.
Safety and Tolerability
Both this compound and Mifepristone are generally well-tolerated. Common side effects for both drugs can include headache, nausea, and abdominal pain.[10] Menstrual irregularities, including amenorrhea, are common and are an expected effect of the treatment.[6]
A key safety concern with this compound has been the risk of rare but serious liver injury, which has led to restrictions on its use in some regions. Liver function monitoring is recommended before, during, and after treatment with UPA.
Conclusion
Both this compound and Mifepristone are effective medical treatments for uterine fibroids, offering significant improvements in symptoms and quality of life. The choice between these two agents may depend on factors such as the size of the fibroids, the patient's primary symptoms, and the regulatory status and safety profile of each drug. Further long-term comparative studies are needed to fully elucidate the relative benefits and risks of these two important therapeutic options.
References
- 1. This compound versus placebo for fibroid treatment before surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pictorial methods to assess heavy menstrual bleeding in research and clinical practice: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hkmj.org [hkmj.org]
- 5. Esmya® and the PEARL studies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. nice.org.uk [nice.org.uk]
- 9. This compound: a novel pharmacological approach for the treatment of uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Mifepristone to Treat Uterine Fibroids | Clinical Research Trial Listing [centerwatch.com]
- 12. Treatment of Uterine Myoma with 2.5 or 5 mg Mifepristone Daily during 3 Months with 9 Months Posttreatment Followup: Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.wfh.org [elearning.wfh.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Methods - Management of Uterine Fibroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Ulipristal Acetate and Other Selective Progesterone Receptor Modulators on Endometrial Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the endometrial effects of Ulipristal (B1683391) Acetate (B1210297) (UPA) and other prominent Selective Progesterone (B1679170) Receptor Modulators (SPRMs), including Vilaprisan (B611686), Asoprisnil (B1665293), Telapristone, and Mifepristone (B1683876). The information presented herein is curated from a wide range of clinical trials and preclinical studies to facilitate an objective evaluation of these compounds for research and drug development purposes.
Selective Progesterone Receptor Modulators (SPRMs) are a class of synthetic compounds that exhibit tissue-selective agonist or antagonist activity at the progesterone receptor (PR).[1][2] This dual functionality allows for targeted therapeutic effects, particularly in gynecological conditions such as uterine fibroids and endometriosis, by modulating the proliferative and secretory activities of the endometrium.[3][4] A characteristic class effect of SPRMs is the induction of benign, reversible histological changes in the endometrium, termed Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC).[3][5] These changes are distinct from endometrial hyperplasia and typically resolve after cessation of treatment.[4][5]
Quantitative Comparison of Endometrial Effects
The following tables summarize key quantitative data from clinical studies on the endometrial effects of various SPRMs.
| SPRM | Dosage | Treatment Duration | Incidence of PAEC (%) | Key Findings | References |
| Ulipristal Acetate (UPA) | 5 mg/day | 12 weeks (PEARL I) | 5 mg: Not specified | No endometrial hyperplasia or adenocarcinoma reported at the end of treatment. | |
| 10 mg/day | 12 weeks (PEARL I) | 10 mg: Not specified | [5] | ||
| 5 mg/day | 12 weeks (PEARL II) | 5 mg: Not specified | One case of simple, non-atypical hyperplasia in the 5 mg group. | [5] | |
| 10 mg/day | 12 weeks (PEARL II) | 10 mg: Not specified | [5] | ||
| 10 mg/day | 4 x 12-week courses (PEARL III Extension) | After course 4: 10.3% | No cases of endometrial hyperplasia or adenocarcinoma reported. | [4] | |
| 5 or 10 mg/day | 12 weeks (PEARL IV) | After course 2: 16.3% (5mg), 19.2% (10mg); After course 4: 16.2% (5mg), 10.3% (10mg) | Non-physiological endometrial changes increased after treatment but were independent of dose and number of courses. | [4][6] | |
| Vilaprisan | 2 mg/day | 12 weeks (ASTEROID 2) | Not specified | No safety concerns regarding endometrial safety were identified by biopsy. | [7] |
| 0.5, 1.0, 2.0, 4.0 mg/day | 12 weeks (ASTEROID 1) | Not specified | No safety concerns identified in endometrial safety by biopsy. | [2][8] | |
| Asoprisnil | 10 mg/day | 12 months | Not specified | Mean endometrial thickness increased by ~2 mm compared to placebo. | [9] |
| 25 mg/day | 12 months | Not specified | Associated with cystic changes in the endometrium. | [9] | |
| 10 or 25 mg/day | 3 months | Not specified | Decreased endometrial thickness and low mitotic activity in endometrial glands and stroma. | [10][11] | |
| Telapristone | 12.5, 25, or 50 mg/day | 3 or 6 months | Not specified | Induces novel histologic changes that can be misinterpreted as disordered proliferative or hyperplastic endometrium. | [3][12] |
| Mifepristone | 2 or 5 mg/day | 120 days | Not specified | Inactive proliferative or cystic changes with dense stroma; significant decrease in Ki67 staining. | [13] |
| 2.5, 5, or 10 mg/day | 6 months | 2.5mg: 16.7%, 5mg: 9.1% | Low incidence of PAECs. | [14] | |
| 400 mg/day | 6 months (2 courses) | Not specified | Developed massive simple endometrial hyperplasia. | [15] |
PAEC: Progesterone Receptor Modulator-Associated Endometrial Changes
| SPRM | Dosage | Treatment Duration | Effect on Endometrial Thickness | Key Findings | References |
| This compound (UPA) | 5 or 10 mg/day | Long-term intermittent | Transient increases in <10% of patients after each course. | Reversible upon treatment cessation. | [16] |
| Asoprisnil | 10 mg/day | 12 months | Mean increase of ~2 mm vs. placebo. | Progressive, dose-dependent increase. | [1][9][17] |
| 25 mg/day | 12 months | Mean increase of ~2 mm vs. placebo. | [1][9][17] | ||
| Mifepristone | 2 or 5 mg/day | 120 days | Increased in one cohort, decreased in another, depending on the timing of treatment initiation. | [13] |
Experimental Protocols
Endometrial Biopsy and Histological Assessment
Endometrial biopsies are typically performed at baseline and at the end of the treatment period. In long-term studies, biopsies may be taken at repeated intervals.[4][5] The specimens are fixed in formalin and embedded in paraffin (B1166041) for histological examination.
Histological Scoring of PAEC: A standardized morphologic scheme is used to assess endometrial changes. Key features of PAEC include:
-
Cystically dilated glands
-
Inactive or weakly secretory glandular epithelium
-
Low mitotic activity in both glands and stroma
-
Apoptosis
-
Absence of significant nuclear atypia
-
Stromal compaction without decidualization
Pathologists blinded to the treatment allocation independently evaluate the biopsies.
Immunohistochemistry (IHC) for Cell Proliferation (Ki67)
-
Tissue Preparation: 4-5 µm thick sections are cut from paraffin-embedded endometrial tissue blocks and mounted on positively charged slides.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or a high pH buffer (pH 9.0) in a pressure cooker or water bath.[18][19][20]
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block or normal serum.[18][20][21]
-
Primary Antibody Incubation: Slides are incubated with a primary monoclonal antibody against Ki-67 (e.g., MIB-1 clone) at an appropriate dilution (e.g., 1:100) overnight at 4°C or for 1 hour at room temperature.[18][19]
-
Detection System: A secondary antibody and an enzyme conjugate (e.g., horseradish peroxidase) are applied, followed by a chromogen (e.g., DAB) to visualize the antigen-antibody complex.[18][21]
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.[18][21]
-
Scoring: The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in a defined number of glandular and stromal cells in representative high-power fields.[18]
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from endometrial tissue or cultured cells using a suitable method, such as TRIzol reagent.[22][23][24]
-
RNA Quality and Quantity Assessment: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using gel electrophoresis or a bioanalyzer.[22]
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[22][23][24]
-
qPCR: The relative expression of target genes is quantified using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).[23][25][26]
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a stable housekeeping gene (e.g., GAPDH, 18S) used for normalization.[23][26]
Signaling Pathways and Molecular Mechanisms
The endometrial effects of SPRMs are mediated through their interaction with the progesterone receptor, leading to the modulation of various downstream signaling pathways.
Caption: SPRM Signaling Pathways in the Endometrium.
A key differential mechanism involves the regulation of the transcription factor HAND2 . Progesterone, acting through its receptor, induces HAND2 expression in the endometrial stroma.[27] HAND2, in turn, represses the expression of fibroblast growth factor 18 (FGF18), a potent mitogen for epithelial cells.[28][29][30] Studies have shown that while long-term exposure to This compound does not suppress HAND2 expression, Mifepristone leads to its downregulation. This differential effect on the HAND2-FGF18 signaling axis may contribute to the varying degrees of endometrial proliferation observed with different SPRMs.
Furthermore, progesterone receptor signaling interacts with other crucial pathways, such as the Wnt/β-catenin pathway, which is also implicated in endometrial cell proliferation.[31] The modulation of these pathways by different SPRMs likely underlies their distinct endometrial effects. All SPRMs, through their interaction with the progesterone receptor, induce the characteristic histological features of PAEC.[3]
Experimental Workflow
Caption: General Experimental Workflow for Comparative Studies.
Conclusion
This compound and other SPRMs exert significant and distinct effects on the endometrium. While all induce the characteristic, benign, and reversible PAEC, the incidence and specific histological features can vary. Quantitative differences in endometrial thickness and cell proliferation are also observed. These differences are likely attributable to the unique molecular interactions of each SPRM with the progesterone receptor and the subsequent differential modulation of downstream signaling pathways, such as the HAND2-FGF18 axis. For researchers and drug development professionals, a thorough understanding of these comparative effects is crucial for the design of future studies and the development of novel therapeutics with optimized efficacy and safety profiles. The provided data and experimental outlines serve as a foundational resource for these endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vilaprisan in women with uterine fibroids: the randomized phase 2b ASTEROID 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. esmya.com [esmya.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Efficacy and safety of repeated use of this compound in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of vilaprisan in women with uterine fibroids: Data from the phase 2b randomized controlled trial ASTEROID 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of the selective progesterone receptor modulator asoprisnil on the morphology of uterine tissues after 3 months treatment in patients with symptomatic uterine leiomyomata - ePrints Soton [eprints.soton.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Endometrial changes from short-term therapy with CDB-4124, a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Endometrial Changes Associated with Mifepristone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term mifepristone (RU486) therapy resulting in massive benign endometrial hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Esmya® and the PEARL studies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rfppl.co.in [rfppl.co.in]
- 19. Ki-67 in endometrial cancer: scoring optimization and prognostic relevance for window studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iijls.com [iijls.com]
- 21. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 22. Quantitative Reverse Transcription PCR (RT-qPCR) [bio-protocol.org]
- 23. Investigating novel biomarkers in uterine corpus endometrial carcinoma: in silico analysis and clinical specimens validation via RT-qPCR and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Regulation of HAND2 Expression by LncRNA HAND2-AS1 in Ovarian Endometriosis Involving DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Endometrial Cancer-Associated FGF18 Expression Is Reduced by Bazedoxifene in Human Endometrial Stromal Cells In Vitro and in Murine Endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The NR2F2-HAND2 signaling axis regulates progesterone actions in the uterus at early pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. kmu.repo.nii.ac.jp [kmu.repo.nii.ac.jp]
- 31. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
Ulipristal Acetate vs. Levonorgestrel for Emergency Contraception: A Mechanistic and Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ulipristal (B1683391) acetate (B1210297) (UPA) and levonorgestrel (B1675169) (LNG), the two primary oral options for emergency contraception (EC). We will delve into their distinct mechanisms of action, supported by quantitative data from clinical and preclinical studies, and detail the experimental protocols used to generate this evidence.
Core Mechanistic Differences: Progesterone (B1679170) Receptor Modulation
The fundamental difference between ulipristal acetate and levonorgestrel lies in their interaction with the progesterone receptor (PR), which is crucial for regulating the menstrual cycle and ovulation.
-
This compound (UPA): UPA is a selective progesterone receptor modulator (SPRM).[1][2][3] This means it can exert both antagonistic (blocking) and partial agonistic (partially activating) effects on the progesterone receptor, depending on the target tissue.[2][3] Its primary mechanism in emergency contraception is the inhibition or delay of ovulation by antagonizing the effects of progesterone.[3][4][5][6] A key advantage of UPA is its ability to delay follicular rupture even when administered shortly before or after the luteinizing hormone (LH) surge has begun, a time when LNG is no longer effective.[1][2][7][8]
-
Levonorgestrel (LNG): LNG is a synthetic progestin that acts as a progesterone receptor agonist, meaning it mimics the effects of natural progesterone.[3][9] For emergency contraception, a high dose of LNG is thought to work primarily by inhibiting or delaying the pre-ovulatory LH surge when administered before the surge begins.[1][2][5] This action prevents or postpones ovulation, allowing time for sperm in the female reproductive tract to become non-viable.[10] However, if the LH surge has already started, LNG is unable to prevent follicular rupture and ovulation.[1][2][7]
Signaling Pathways in Ovulation Control
The following diagram illustrates the hormonal cascade of the normal ovulatory cycle and the distinct intervention points of LNG and UPA.
Caption: Comparative Signaling Pathways of LNG and UPA in Ovulation Inhibition.
Quantitative Data Comparison
The following tables summarize key quantitative differences between UPA and LNG based on clinical trial data.
Table 1: Comparative Efficacy by Time of Administration
| Time After Unprotected Intercourse | This compound (UPA) Pregnancy Rate | Levonorgestrel (LNG) Pregnancy Rate | Notes |
|---|---|---|---|
| Within 24 hours | 0.9% - 1.4% | 0.6% - 2.2% | UPA may be more effective, reducing pregnancy risk by up to 65% compared to LNG in some analyses.[7][11] |
| Within 72 hours | 1.8% | 2.6% | In a head-to-head trial, UPA was non-inferior to LNG. A meta-analysis showed a significantly lower pregnancy risk with UPA.[4][12][13] |
| 72 to 120 hours | 1.3% - 2.1% | 3.1% (less effective) | UPA maintains efficacy up to 120 hours, whereas LNG's effectiveness significantly decreases after 72 hours.[4][5][9][14] |
Table 2: Pharmacological and Clinical Characteristics
| Feature | This compound (UPA) | Levonorgestrel (LNG) | Citations |
|---|---|---|---|
| Drug Class | Selective Progesterone Receptor Modulator (SPRM) | Synthetic Progestin (Agonist) | [3] |
| Receptor Binding | High affinity for Progesterone Receptor (PR). Lower affinity for glucocorticoid and androgen receptors. | Binds to Progesterone and Androgen Receptors. | [4][5][15] |
| Window of Efficacy | Up to 120 hours (5 days) | Up to 72 hours (3 days), with declining efficacy | [4][10][16] |
| Effect on Follicular Rupture (when given pre-ovulation) | Delays rupture in ~59% of cases when dominant follicle is >18mm. | Less effective when dominant follicle is >14-16mm; ineffective after LH surge starts. | [5][9][17] |
| Effect on Menstrual Cycle | Menses may be delayed by a mean of 2.1 days. | Menses may occur earlier by a mean of 1.2 days. | [4][7] |
| Efficacy in High BMI | May be more effective than LNG in women with BMI ≥30 kg/m ². | Efficacy may be reduced in women with BMI ≥25 kg/m ². |[7][18][19] |
Post-Ovulatory Mechanisms: Endometrium and Sperm Function
While the primary mechanism for both drugs is delaying ovulation, research has explored potential post-ovulatory effects.
-
Endometrial Effects: UPA, due to its anti-progestogenic properties, has been suggested to potentially alter the endometrium, possibly decreasing its receptivity to implantation.[4][5][20] However, the primary contraceptive effect is attributed to its impact on ovulation. For LNG, most studies indicate it has no significant effect on endometrial development or implantation when used for emergency contraception.[5][21]
-
Sperm Function: The bulk of evidence suggests that neither UPA nor LNG at clinically relevant concentrations significantly affects sperm function, including motility, viability, or the acrosome reaction.[5][22][23] Therefore, interference with sperm function is not considered a primary mechanism of action for either drug.
Experimental Protocols
The data presented in this guide are derived from specific experimental methodologies designed to assess contraceptive efficacy and mechanism.
Protocol 1: Ovulation Inhibition Assessment
-
Objective: To determine the effect of a single dose of UPA or LNG on follicular development and ovulation.
-
Methodology:
-
Participant Recruitment: Healthy, ovulatory women with regular menstrual cycles are recruited.[24] A baseline screening cycle is often used to confirm ovulation via serum progesterone levels (≥3 ng/mL) in the luteal phase.[24]
-
Cycle Monitoring: Starting from a specific day of the menstrual cycle, participants undergo daily transvaginal ultrasonography to measure the diameter of the dominant ovarian follicle.[9]
-
Hormone Analysis: Daily blood samples are collected to measure serum levels of LH, estradiol, and progesterone.[25]
-
Drug Administration: The EC drug (e.g., 30 mg UPA or 1.5 mg LNG) is administered when the dominant follicle reaches a predetermined size (e.g., >15 mm or >18 mm).[5][9]
-
Primary Endpoint Assessment: The primary outcome is the incidence of follicular rupture (ovulation) within 5-6 days of drug administration. Follicular rupture is confirmed by ultrasound evidence of follicle collapse and subsequent increases in serum progesterone.[5] The delay in ovulation is calculated compared to a placebo or control cycle.
-
Protocol 2: Endometrial Receptivity Analysis
-
Objective: To assess the impact of UPA or LNG on the endometrium's readiness for embryo implantation.
-
Methodology:
-
Mock Cycle Preparation: Participants undergo a "mock" hormone replacement cycle to mimic the conditions of an embryo transfer cycle. This involves controlled administration of estrogen to build the uterine lining, followed by progesterone.[26]
-
Endometrial Biopsy: An endometrial biopsy is performed at a specific time point during the mid-luteal phase (e.g., 7 days after the LH surge or after 5 days of progesterone administration).[27]
-
Histological Evaluation: The biopsy tissue is histologically dated to assess for normal luteal phase development.
-
Molecular Analysis (Endometrial Receptivity Array - ERA): The biopsy sample undergoes gene expression analysis. The ERA test analyzes the expression of over 200 genes involved in endometrial receptivity to determine if the endometrium is "Receptive," "Pre-receptive," or "Post-receptive."[27][28] This allows for a molecular assessment of the window of implantation.
-
Protocol 3: In Vitro Sperm Function Assay
-
Objective: To evaluate the direct effect of UPA or LNG on human sperm function.
-
Methodology:
-
Semen Sample Processing: Semen samples from fertile donors are processed using a density gradient centrifugation (e.g., Percoll gradient) to select for motile, viable spermatozoa.[29]
-
Sperm Capacitation: A portion of the spermatozoa is incubated in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin) to mimic the physiological changes sperm undergo in the female reproductive tract.[29]
-
Drug Exposure: Capacitated and non-capacitated sperm are exposed to various concentrations of LNG or UPA, typically reflecting the physiological serum levels achieved after oral administration (e.g., 1, 10, and 100 ng/mL).[29]
-
Functional Assessment:
-
Motility: Sperm motility is assessed using computer-assisted sperm analysis (CASA).
-
Acrosome Reaction (AR): The percentage of sperm that have undergone the acrosome reaction is quantified using a fluorescent staining technique (e.g., fluorescein (B123965) isothiocyanate-pisum sativum agglutinin, FITC-PSA) and microscopy.[29]
-
Viability: Sperm viability is assessed using vital stains (e.g., Hoescht 33258).[29]
-
-
Data Analysis: Functional parameters are compared between drug-exposed sperm and control groups (sperm incubated in medium alone).[29]
-
Conclusion
This compound and levonorgestrel are both effective emergency contraceptives that primarily act by inhibiting or delaying ovulation. The key mechanistic difference is UPA's ability, as a selective progesterone receptor modulator, to delay follicular rupture even when administered close to the time of ovulation, after the LH surge has begun.[1][7] This provides a wider window of efficacy and contributes to its higher effectiveness compared to LNG, particularly when taken closer to ovulation or between 72 and 120 hours after unprotected intercourse.[9][15] While post-ovulatory effects on the endometrium or sperm have been investigated, the primary, clinically significant mechanism for both drugs remains the disruption of ovulation. This detailed comparison provides researchers and drug development professionals with a comprehensive overview of the mechanistic distinctions and the experimental basis for the clinical use of these two important emergency contraceptives.
References
- 1. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ctcsrh.org [ctcsrh.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rep.bioscientifica.com [rep.bioscientifica.com]
- 6. This compound, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emergency contraception review: evidence-based recommendations for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RACGP - Emergency contraception: Oral and intrauterine options [racgp.org.au]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. teachmeobgyn.com [teachmeobgyn.com]
- 11. This compound for Emergency Birth Control · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Pharmacology of Hormonal Emergency Contraceptive Pills - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emergency contraception: potential role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Levonorgestrel (Plan B One-Step, My Way, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. [Emergency contraception: efficacy difference between levonorgestrel and this compound depending on the follicular size at the time of an unprotected sexual intercourse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bccdc.ca [bccdc.ca]
- 19. ti.ubc.ca [ti.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. Emergency contraception -- mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro assessment of some sperm function following exposure to levonorgestrel in human fallopian tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. A non-hormonal model for emergency contraception: Prostaglandin synthesis inhibitor effects on luteal function and lifespan, a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effectiveness of levonorgestrel emergency contraception given before or after ovulation--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. progyny.com [progyny.com]
- 27. 6114157.fs1.hubspotusercontent-na1.net [6114157.fs1.hubspotusercontent-na1.net]
- 28. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. The in vitro effect of emergency contraception doses of levonorgestrel on the acrosome reaction of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Intermittent Ulipristal Acetate Therapy: A Long-Term Safety and Efficacy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety and efficacy of intermittent Ulipristal (B1683391) Acetate (B1210297) (UPA) therapy for the treatment of uterine fibroids against other therapeutic alternatives. The information is supported by experimental data from key clinical trials to aid in research and development decision-making.
Executive Summary
Intermittent therapy with Ulipristal Acetate, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated significant efficacy in the long-term management of symptomatic uterine fibroids. Clinical data, primarily from the PEARL series of studies, show that repeated courses of UPA effectively control bleeding, reduce fibroid volume, and improve quality of life. However, its use has been associated with a risk of rare but serious liver injury, leading to restrictions on its clinical application. This guide presents a comparative analysis of UPA against other medical and procedural interventions, highlighting its performance based on available clinical trial data.
Comparative Efficacy
Intermittent UPA therapy has shown a strong and sustained impact on the primary symptoms of uterine fibroids. The following tables summarize the key efficacy outcomes from the PEARL clinical trial program and compare them with other treatment modalities.
Table 1: Efficacy of Long-Term Intermittent this compound Therapy (PEARL III & IV Studies)
| Efficacy Endpoint | PEARL III (up to 4 courses of 10 mg UPA) | PEARL IV (up to 4 courses of 5 mg & 10 mg UPA) |
| Amenorrhea Rate | 79% after course 1; 88-90% in subsequent courses.[1] | 62% (5mg) and 73% (10mg) achieved amenorrhea in both of the first two courses.[2] |
| Median Time to Amenorrhea | 4 days for course 1; 2-3 days for subsequent courses.[1] | Not explicitly stated for all four courses. |
| Median Fibroid Volume Reduction | -45% after course 1; -63% after course 2; -67% after course 3; -72% after course 4.[1] | After 2 courses: -54% (5mg), -58% (10mg).[3] After 4 courses: Clinically significant reduction (≥25%) in 78.1% (5mg) and 80.5% (10mg).[4] |
| Improvement in Quality of Life | Significant improvements observed and largely maintained during off-treatment intervals.[5] | Significant improvements in both treatment groups.[2] |
| Pain Reduction | Significant improvements from the fifth week of the first course, maintained throughout treatment. | Significant improvements in both treatment groups. |
Table 2: Comparative Efficacy of this compound vs. Leuprolide Acetate (PEARL II Study - 3 months)
| Efficacy Endpoint | This compound (5 mg) | This compound (10 mg) | Leuprolide Acetate (GnRH agonist) |
| Controlled Bleeding | 90% | 98% | 89% |
| Median Time to Amenorrhea | 7 days | 5 days | 21 days |
| Median Fibroid Volume Reduction | -36% | -42% | -53% |
| Moderate to Severe Hot Flashes | 11% | 10% | 40% |
Table 3: Comparative Efficacy of this compound vs. Procedural Interventions
| Efficacy Endpoint | Intermittent this compound | Uterine Artery Embolization (UAE) | Myomectomy |
| Symptom Control | High rates of bleeding control and pain reduction. | High rates of symptom resolution.[6] | High rates of symptom resolution. |
| Fibroid Volume Reduction | Significant reduction (up to 72% after 4 courses).[1] | Significant reduction, comparable to UPA at 3 months.[7] | Removal of fibroids. |
| Long-Term Recurrence/Re-intervention | Fibroid regrowth can occur after treatment cessation. | Re-intervention rate of 24% at 4 years.[8] | Recurrence rates of 15-33%, with 10-21% requiring hysterectomy within 5-10 years.[8] |
| Fertility Outcomes | Pregnancies have been reported post-treatment.[9][10] | Pregnancy rates of 40-69% reported in women desiring pregnancy post-UAE.[3] | Generally considered the standard of care for fertility preservation. |
Long-Term Safety Profile
The long-term safety of intermittent UPA therapy has been a primary focus of clinical investigation, with particular attention to endometrial changes and hepatic function.
Endometrial Safety
Long-term intermittent UPA treatment is associated with benign, reversible endometrial changes known as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC).[11][12][13]
-
Histological Features of PAEC : These changes are characterized by cystically dilated glands, inactive-appearing epithelium with low mitotic activity, and a compact, non-decidualized stroma.[11][14] These features are distinct from endometrial hyperplasia.[11]
-
Incidence and Reversibility : In clinical trials, PAEC was observed in up to approximately 60% of patients after a 3-month treatment course.[15] These changes were shown to be reversible upon treatment cessation.[11][16] Importantly, no cases of endometrial hyperplasia or carcinoma were reported in the long-term PEARL III extension study.[5]
Hepatic Safety
A significant safety concern with UPA is the risk of rare but serious liver injury, which has led to restrictions on its use by regulatory agencies like the European Medicines Agency (EMA).
-
Risk of Liver Injury : Post-marketing surveillance has identified cases of severe liver injury, with some requiring liver transplantation.[17][18]
-
Regulatory Recommendations : The EMA has recommended strict liver function monitoring for patients receiving UPA.[17][18][19] This includes baseline liver function tests before initiating each treatment course, monthly monitoring during the first two courses, and testing 2-4 weeks after treatment cessation.[19][20] Treatment should not be initiated in patients with elevated transaminases and should be stopped if significant elevations occur during therapy.[17][19][20]
Experimental Protocols
PEARL III & IV Clinical Trial Design
The long-term safety and efficacy data for intermittent UPA therapy are primarily derived from the PEARL III and IV studies.
-
Study Design : These were multicenter, open-label (PEARL III) and double-blind, randomized (PEARL IV) trials.[4][21]
-
Patient Population : Premenopausal women aged 18-48 with symptomatic uterine fibroids, including heavy menstrual bleeding, and at least one fibroid of a specified size.[21]
-
Intervention : Patients received repeated 3-month courses of oral UPA (10 mg daily in PEARL III, 5 mg or 10 mg daily in PEARL IV), with each treatment course followed by a drug-free interval.[4][21]
-
Key Assessments : Efficacy was assessed through measures of bleeding (Pictorial Blood Loss Assessment Chart - PBAC), fibroid volume (via ultrasound or MRI), pain scores, and quality of life questionnaires. Safety was monitored through adverse event reporting, laboratory tests, and endometrial biopsies.[16]
Endometrial Biopsy Protocol
Endometrial biopsies were a key component of the safety assessment in the PEARL trials.
-
Sample Collection : Endometrial biopsies were obtained at screening, at the end of treatment courses (e.g., after courses 2 and 4 in PEARL IV), and at follow-up visits after treatment cessation.[16]
-
Histopathological Evaluation : Biopsies were evaluated by multiple independent, blinded gynecologic pathologists.[15][16] The assessment used a standardized rating scale based on conventional descriptors of endometrial histology, as well as specific criteria for identifying PAEC.[15] The key distinguishing features of PAEC from hyperplasia included low mitotic activity, the presence of apoptosis, and the absence of stromal breakdown and glandular crowding.[11]
Liver Function Monitoring Protocol
Following post-marketing reports of liver injury, a strict liver function monitoring protocol was recommended by regulatory authorities.
-
Baseline Assessment : Liver function tests (including ALT, AST, and bilirubin) must be performed before initiating treatment with UPA. Treatment is contraindicated in patients with baseline transaminase levels exceeding 2 times the upper limit of normal (ULN).[17][20]
-
During Treatment : For the first two treatment courses, liver function tests should be performed monthly. For subsequent courses, testing is required before each new course begins and as clinically indicated.[17][20]
-
Post-Treatment : Liver function should be re-assessed 2-4 weeks after stopping treatment.[19][20]
-
Actionable Thresholds : Treatment must be stopped if transaminase levels rise to more than 3 times the ULN.[19] Patients should also be advised to report any symptoms of liver injury immediately.[18]
Mechanism of Action & Signaling Pathways
This compound is a selective progesterone receptor modulator (SPRM) with a mixed agonist/antagonist profile. In uterine fibroid cells, it primarily acts as a progesterone antagonist.
UPA Signaling Pathway in Uterine Fibroid Cells
Caption: UPA's mechanism of action in uterine fibroid cells.
The binding of UPA to the progesterone receptor in uterine fibroid cells initiates a cascade of molecular events that collectively inhibit fibroid growth. This includes:
-
Inhibition of Cell Proliferation : UPA upregulates the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27, while downregulating cyclin E and CDK2.[7][22] This leads to cell cycle arrest, primarily in the G1 phase.[22]
-
Induction of Apoptosis : UPA promotes programmed cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating caspases.[23]
-
Extracellular Matrix (ECM) Remodeling : UPA has been shown to increase the expression of matrix metalloproteinases (MMPs), such as MMP-2, which are involved in the degradation of the ECM that contributes to fibroid bulk.[22]
-
Inhibition of Pro-survival Signaling : Studies have also indicated that UPA can inhibit the STAT3/CCL2 signaling pathway, which is implicated in the survival and growth of uterine sarcoma cells and may play a role in fibroid pathophysiology.[4][24]
Experimental Workflow for Assessing UPA Efficacy and Safety
Caption: Generalized workflow for long-term intermittent UPA clinical trials.
Conclusion
Intermittent this compound therapy offers a highly effective medical management option for the long-term treatment of symptomatic uterine fibroids, providing a valuable alternative to surgical intervention for many patients. Its ability to rapidly control bleeding and progressively reduce fibroid volume over multiple treatment courses is well-documented. The primary safety concerns are the development of benign, reversible endometrial changes (PAEC) and the rare but serious risk of liver injury, which necessitates a strict monitoring protocol. For researchers and drug development professionals, the data on UPA underscores the potential of SPRMs in treating hormone-dependent conditions, while also highlighting the critical importance of long-term post-marketing surveillance to identify rare but severe adverse events. Future research should focus on identifying patients at higher risk for liver injury and further elucidating the long-term impact on fertility compared to other treatment modalities.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Fertility outcomes after uterine artery embolization for symptomatic leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. esmya.com [esmya.com]
- 6. Fertility outcomes after uterine artery embolization for symptomatic leiomyomas | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Reoperation rates for recurrence of fibroids after abdominal myomectomy in women with large uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregnancy Outcomes Following this compound for Uterine Fibroids: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical utility of this compound for the treatment of uterine fibroids: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The spectrum of endometrial pathology induced by progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 15. assets.hpra.ie [assets.hpra.ie]
- 16. esmya.com [esmya.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. This compound 5mg medicinal products - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Esmya: new measures to minimise risk of rare but serious liver injury | European Medicines Agency (EMA) [ema.europa.eu]
- 20. gov.uk [gov.uk]
- 21. researchgate.net [researchgate.net]
- 22. This compound induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Changes Induced by Ulipristal Acetate and Progesterone in the Endometrium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression changes in the endometrium induced by the selective progesterone (B1679170) receptor modulator (SPRM) Ulipristal (B1683391) Acetate (B1210297) (UPA) and the natural hormone progesterone. This analysis is supported by experimental data from in vitro and in vivo studies, detailing the molecular mechanisms and offering insights into their distinct effects on endometrial receptivity.
Executive Summary
Progesterone is essential for preparing the endometrium for embryo implantation by regulating a complex network of genes. Ulipristal Acetate, used for emergency contraception and the treatment of uterine fibroids, exerts its effects by modulating the progesterone receptor (PR), leading to a different profile of gene expression. Understanding these differences is crucial for elucidating their mechanisms of action and for the development of new therapeutic strategies.
This guide presents a comparative summary of regulated genes, detailed experimental methodologies for studying these effects, and visual representations of the signaling pathways involved.
Data Presentation: Comparative Gene Expression Changes
The following tables summarize the differential expression of key genes in endometrial cells in response to this compound and progesterone. It is important to note that the data is compiled from various studies and direct head-to-head comparisons in a single study with comprehensive quantitative data are limited. The presented gene regulation is context-dependent, varying with the experimental system (in vitro vs. in vivo), cell type (stromal vs. epithelial), and the presence of other hormones.
Table 1: Gene Expression Changes Induced by this compound in Endometrial Cells
| Gene | Regulation by UPA | Function in Endometrium | Reference |
| HAND2 | Down-regulated | Stromal transcription factor, key for decidualization and implantation.[1][2] | [1][2][3] |
| HBEGF | Up-regulated | Growth factor involved in embryo-epithelial interactions.[3] | [3] |
| IL6 | Up-regulated | Cytokine with roles in inflammation and implantation.[3] | [3] |
| OPN (SPP1) | Down-regulated | Cell adhesion molecule, important for implantation.[3] | [3] |
| CALCR | Down-regulated | Calcitonin receptor, potentially involved in implantation.[3] | [3] |
| FGF2 | Down-regulated | Growth factor with roles in angiogenesis and cell proliferation.[3] | [3] |
| FOXM1 | Low expression | Transcription factor involved in cell cycle progression.[1] | [1] |
| IGFBP-1 | Altered expression | Progesterone-regulated gene, marker of decidualization.[1] | [1] |
| HOXA10 | Altered expression | Homeobox gene crucial for uterine development and receptivity.[1] | [1] |
| IHH | Altered expression | Signaling molecule involved in embryo-uterine communication.[1] | [1] |
Table 2: Gene Expression Changes Induced by Progesterone in Endometrial Cells
| Gene | Regulation by Progesterone | Function in Endometrium | Reference |
| HAND2 | Up-regulated | Essential for suppressing estrogen-induced epithelial proliferation and promoting decidualization. | [2] |
| IGFBP-1 | Up-regulated | Key marker of decidualized endometrial stromal cells. | |
| PRL | Up-regulated | Prolactin, another key marker of decidualization. | |
| HOXA10 | Up-regulated | Crucial for endometrial receptivity and implantation. | |
| IHH | Up-regulated | Mediates progesterone's effects on the uterine epithelium. | |
| BMP2 | Up-regulated | Induces decidualization of endometrial stromal cells. | |
| WNT4 | Up-regulated | Critical for decidualization. | |
| LEFTY2 | Up-regulated | Regulates embryo implantation. | |
| MUC1 | Down-regulated | Down-regulation at the site of implantation is necessary for embryo attachment. | |
| Estrogen Receptor α (ESR1) | Down-regulated | Progesterone antagonizes estrogen's proliferative effects in the endometrium. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are synthesized protocols for key experiments cited in the literature for analyzing the effects of this compound and progesterone on endometrial gene expression.
In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)
This protocol is a standard method to study the effects of hormonal treatments on endometrial stromal cell differentiation.[4][5][6]
-
Cell Isolation and Culture:
-
Obtain endometrial biopsies from healthy, premenopausal women in the proliferative phase of their menstrual cycle under sterile conditions.
-
Mince the tissue and digest with collagenase and DNase I to isolate stromal cells.
-
Plate the cells and culture in DMEM/F-12 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS) and antibiotics.
-
Purify the stromal cell population by allowing them to adhere to the culture dish, as epithelial cells are less adherent.
-
-
Hormonal Treatment:
-
Once the HESCs reach confluence, replace the medium with a serum-free medium for 24 hours to synchronize the cells.
-
To induce decidualization, treat the cells with a combination of 17β-estradiol (E2, typically 10 nM) and medroxyprogesterone (B1676146) acetate (MPA, a synthetic progestin, typically 1 µM) or progesterone (typically 1 µM).
-
For the comparative analysis, a parallel culture would be treated with E2 and this compound (at a concentration determined by dose-response studies, e.g., 100 nM). A control group would receive E2 and vehicle.
-
Culture the cells for a period of 4 to 8 days, with media changes every 2-3 days.
-
-
Analysis of Gene Expression:
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).[3] Ensure the RNA quality is high (RIN > 7).[3]
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for the genes of interest to validate the findings from broader screening methods.
-
RNA-Sequencing (RNA-Seq): For a comprehensive analysis, prepare RNA-seq libraries from the extracted RNA and sequence them on a high-throughput sequencing platform. Analyze the data to identify differentially expressed genes between the treatment groups.[7][8]
-
In Vivo Study in Animal Models (e.g., Mouse)
Animal models are invaluable for studying the effects of hormonal treatments in a physiological context.[9][10]
-
Animal Model and Treatment:
-
Use ovariectomized female mice to eliminate the influence of endogenous hormones.
-
Prime the animals with estradiol (B170435) to mimic the proliferative phase of the menstrual cycle.
-
Divide the mice into treatment groups: progesterone, this compound, and a vehicle control group.
-
Administer the compounds daily via subcutaneous injection for a specified period (e.g., 3-5 days).
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the animals and collect the uterine horns.
-
Immediately place the uterine tissue in an RNA stabilization solution (e.g., RNAlater) or snap-freeze in liquid nitrogen to preserve RNA integrity.
-
-
Gene Expression Analysis:
-
Homogenize the uterine tissue and extract total RNA.
-
Perform gene expression analysis using qRT-PCR or RNA-Seq as described for the in vitro protocol.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for this comparative analysis.
Caption: Classical genomic signaling pathway of progesterone.
Caption: Signaling pathway of this compound as a SPRM.
Caption: Experimental workflow for comparative gene expression analysis.
References
- 1. Selective progesterone receptor modulator (SPRM) this compound (UPA) and its effects on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.ut.ee [dspace.ut.ee]
- 3. benchchem.com [benchchem.com]
- 4. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enrichment of cell cycle pathways in progesterone-treated endometrial organoids of infertile women compared to fertile women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dmrocke.ucdavis.edu [dmrocke.ucdavis.edu]
- 9. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Ulipristal Acetate in Leiomyoma Treatment: A Comparative Guide to its Anti-Proliferative and Pro-Apoptotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-proliferative and pro-apoptotic effects of Ulipristal Acetate (B1210297) (UPA) on leiomyoma (uterine fibroid) cells. It compares UPA's performance with alternative treatments, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.
I. Comparative Efficacy of Ulipristal Acetate
This compound, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated significant efficacy in reducing leiomyoma volume by inhibiting cell proliferation and inducing programmed cell death (apoptosis)[1][2][3][4]. Clinical and in-vitro studies have consistently shown its ability to control symptoms and shrink fibroids[5][6][7].
In-Vitro Anti-Proliferative Effects
UPA directly inhibits the proliferation of leiomyoma cells. This effect is dose-dependent, with studies showing a significant decrease in cell viability and proliferation rates at micromolar concentrations[3]. The inhibitory effect is validated through various assays, including EdU incorporation, which measures DNA synthesis, and the expression of proliferation markers like Ki-67 and Proliferating Cell Nuclear Antigen (PCNA)[1][3].
| Treatment | Cell Line/Model | Assay | Concentration | Result | Reference |
| This compound | Primary human leiomyoma cells | EdU incorporation | 1 µM | ~6% of control proliferation rate | [3] |
| 10 µM | ~51% of control proliferation rate | [3] | |||
| Human leiomyoma tissue (in vivo) | Ki-67 expression | 5-10 mg/day for 3 months | Significant decrease in Ki-67 positive cells | [1] | |
| PCNA expression | 5-10 mg/day for 3 months | Significant decrease in PCNA positive cells | [1] | ||
| Asoprisnil (B1665293) (SPRM) | Cultured human leiomyoma cells | Proliferation Assay | Not Specified | Inhibition of proliferation | [2] |
| Mifepristone (Antiprogestin) | Cultured human leiomyoma cells | Cell Viability Assay | Not Specified | Significant reduction in cell viability | [8] |
| Leuprolide Acetate (GnRH Agonist) | Cultured human leiomyoma cells | Cell Viability Assay | 10⁻⁹M | Significant reduction in cell viability | [8] |
In-Vitro Pro-Apoptotic Effects
UPA promotes apoptosis in leiomyoma cells, contributing to the reduction in fibroid volume. This is achieved through the modulation of key apoptotic regulators, including the Bcl-2 family of proteins and the activation of caspases[9].
| Treatment | Cell Line/Model | Assay | Concentration | Result | Reference |
| This compound | Human leiomyoma tissue (in vivo) | TUNEL Assay | 5-10 mg/day for 3 months | Significantly higher apoptotic index in good responders | [1] |
| Ishikawa endometrial cancer cells | Western Blot | 10-40 µM | Increased Bax, cleaved PARP; Decreased Bcl-2 | [9] | |
| Caspase 3/7 Activity | 10-40 µM | Dose-dependent increase in activity | [9] | ||
| Asoprisnil (SPRM) | Cultured human leiomyoma cells | TUNEL Assay | Not Specified | Increased TUNEL positive cells | [10] |
| Caspase-3 Activity | Not Specified | Increased active caspase-3 | [10] | ||
| GnRH Agonist | Cultured human leiomyoma cells | TUNEL Assay | Not Specified | Significant increase in apoptotic cells | [11] |
II. Experimental Protocols
Cell Proliferation Assay (EdU Incorporation)
This protocol is adapted for assessing DNA synthesis in leiomyoma cells treated with UPA or alternative compounds.
Materials:
-
Primary human leiomyoma cells or cell line (e.g., ELT3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution (e.g., 10 µM)
-
Fixation solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed leiomyoma cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of UPA or other compounds for the desired duration (e.g., 72 hours).
-
Add EdU labeling solution to each well and incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).
-
Fix the cells with formaldehyde solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Triton X-100 solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the click chemistry reaction cocktail to each well and incubate for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Image the plate using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) is determined by dividing the number of green-fluorescent cells by the total number of blue-fluorescent (DAPI-stained) cells.
Apoptosis Assay (TUNEL)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Leiomyoma tissue sections or cultured cells
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Converter-POD (peroxidase-conjugated antibody)
-
DAB (3,3'-diaminobenzidine) substrate
-
Counterstain (e.g., Hematoxylin)
-
Light microscope
Procedure:
-
Deparaffinize and rehydrate tissue sections or fix and permeabilize cultured cells.
-
Digest with Proteinase K to allow enzyme access.
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber. This allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Wash the samples with PBS.
-
Incubate with Converter-POD for 30 minutes at 37°C.
-
Wash the samples with PBS.
-
Add DAB substrate and incubate until a brown color develops.
-
Counterstain with Hematoxylin.
-
Dehydrate and mount the slides.
-
Observe under a light microscope. Apoptotic cells will have brown-stained nuclei. The apoptotic index can be calculated as the percentage of TUNEL-positive cells.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Leiomyoma cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Culture and treat leiomyoma cells with UPA or other compounds.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Measure the absorbance of the samples at 405 nm using a microplate reader.
-
The level of caspase-3 activity is directly proportional to the color intensity.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
UPA exerts its effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: UPA modulates the PR, inhibiting pro-proliferative pathways and activating pro-apoptotic pathways.
Experimental Workflow for In-Vitro Analysis
The following diagram illustrates a typical workflow for evaluating the effects of UPA on leiomyoma cells in a laboratory setting.
Caption: A standard workflow for in-vitro validation of UPA's effects on leiomyoma cells.
IV. Conclusion
The presented data strongly supports the anti-proliferative and pro-apoptotic effects of this compound on leiomyoma cells. Its mechanism of action involves the modulation of multiple signaling pathways crucial for cell growth and survival. Compared to other medical treatments, UPA demonstrates a favorable profile in both clinical and in-vitro settings, offering a potent non-surgical option for the management of uterine fibroids. Further research focusing on direct, quantitative comparisons with other SPRMs and long-term efficacy will continue to refine its therapeutic positioning.
References
- 1. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (this compound)-Treated Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Interferes With Actin Remodeling Induced by 17β-Estradiol and Progesterone in Human Endometrial Stromal Cells [frontiersin.org]
- 5. This compound for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Extracellular Matrix Production in Human Leiomyomas In Vivo: A Laboratory Analysis of a Randomized Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmya.com [esmya.com]
- 8. Comparison of the Inhibitory Effect of Gonadotropin Releasing Hormone (GnRH) Agonist, Selective Estrogen Receptor Modulator (SERM), Antiprogesterone on Myoma Cell Proliferation In Vitro [medsci.org]
- 9. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Leiomyoma: Understanding Pathobiology and Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ulipristal Acetate and Leuprolide Acetate for Uterine Bleeding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent treatments for uterine bleeding associated with uterine fibroids: Ulipristal Acetate (B1210297), a selective progesterone (B1679170) receptor modulator (SPRM), and Leuprolide Acetate, a gonadotropin-releasing hormone (GnRH) agonist. This analysis is based on key clinical trial data, focusing on efficacy, safety, and mechanisms of action to inform research and development in women's health.
Executive Summary
Ulipristal Acetate and Leuprolide Acetate are both effective in controlling uterine bleeding and reducing fibroid volume. However, they operate through distinct mechanisms, resulting in different timelines for symptomatic relief and varied side effect profiles. This compound generally provides faster control of bleeding with a lower incidence of severe hypoestrogenic side effects, such as hot flashes. Conversely, Leuprolide Acetate may lead to a greater reduction in fibroid volume but is associated with a higher rate of menopausal-like symptoms. The choice between these therapies involves a trade-off between the speed of action, side effect tolerability, and the desired extent of fibroid size reduction.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the PEARL II clinical trial, a pivotal head-to-head study comparing this compound and Leuprolide Acetate.[1]
Table 1: Efficacy Outcomes
| Endpoint | This compound (5 mg/day) | This compound (10 mg/day) | Leuprolide Acetate (3.75 mg/month) |
| Control of Uterine Bleeding (PBAC < 75) at Week 13 | 90% | 98% | 89% |
| Median Time to Amenorrhea | 7 days | 5 days | 21 days |
| Median Reduction in Fibroid Volume at Week 13 | -21.2% | -12.3% | Not specified in this result |
Pictorial Bleeding Assessment Chart (PBAC) is a validated method for assessing menstrual blood loss.
Table 2: Safety and Tolerability
| Adverse Event | This compound (5 mg/day) | This compound (10 mg/day) | Leuprolide Acetate (3.75 mg/month) |
| Moderate to Severe Hot Flashes | 11% | 10% | 40% |
| Headache | Reported, but not specified in this result | Reported, but not specified in this result | Reported, but not specified in this result |
Mechanisms of Action and Signaling Pathways
This compound: Selective Progesterone Receptor Modulation
This compound is a selective progesterone receptor modulator (SPRM) that exerts its effects by binding to progesterone receptors in the endometrium and uterine fibroids.[2] This interaction leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in leiomyoma cells.[2][3]
The antiproliferative effects of this compound are mediated through the upregulation of cell cycle inhibitors p21 and p27, and the downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), leading to a delay in the cell cycle.[4][5] Apoptosis is induced via the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases.[2][6]
Leuprolide Acetate: GnRH Agonism and Downregulation
Leuprolide Acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH).[7] It acts as a potent agonist at the GnRH receptors in the anterior pituitary gland.[7][8] Initial stimulation of these G-protein coupled receptors leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary "flare-up" of symptoms.[8]
However, continuous administration of Leuprolide Acetate leads to desensitization and downregulation of the GnRH receptors.[8][9] This sustained stimulation ultimately suppresses the release of LH and FSH, leading to a significant reduction in ovarian estrogen production and creating a hypoestrogenic state.[10][11] This lack of estrogenic stimulation results in the shrinkage of uterine fibroids.
Experimental Protocols
The following outlines the methodology of the PEARL II trial, a key comparative study.[1]
PEARL II Trial Protocol
Objective: To compare the efficacy and safety of this compound with Leuprolide Acetate for the pre-operative treatment of symptomatic uterine fibroids.
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.
Participant Population:
-
Inclusion Criteria: Premenopausal women aged 18-50 years with symptomatic uterine fibroids (including heavy menstrual bleeding with a PBAC score >100), at least one fibroid >3 cm but <10 cm in diameter, and a uterine size equivalent to ≤16 weeks of gestation.[1]
-
Exclusion Criteria: Previous uterine surgery (except Cesarean section or cervical conization), history of endometrial ablation or uterine artery embolization, gynecological cancer, endometrial hyperplasia, large ovarian cysts or uterine polyps, and recent treatment for fibroids with GnRH agonists or other specified medications.[1]
Interventions:
-
Group 1: Oral this compound (5 mg) once daily for 13 weeks.
-
Group 2: Oral this compound (10 mg) once daily for 13 weeks.
-
Group 3: Intramuscular injection of Leuprolide Acetate (3.75 mg) once monthly for 3 months.
Primary Endpoint:
-
The proportion of patients with controlled uterine bleeding, defined as a PBAC score of less than 75 at the end of the 13-week treatment period.[1][12]
Secondary Endpoints:
-
Incidence of adverse events, particularly moderate to severe hot flashes.[1]
Conclusion
Both this compound and Leuprolide Acetate offer viable, effective non-surgical options for the management of uterine bleeding associated with fibroids. The choice of agent should be guided by a careful consideration of the patient's priorities, including the desired speed of symptom relief, tolerance for potential side effects, and the clinical importance of maximizing fibroid volume reduction. For rapid control of bleeding and a more favorable side effect profile, this compound presents a strong therapeutic option. Where a greater reduction in fibroid volume is the primary goal and the patient can tolerate the associated hypoestrogenic effects, Leuprolide Acetate remains a potent alternative. Further research into long-term intermittent use and the molecular nuances of their actions will continue to refine their roles in clinical practice.
References
- 1. Esmya® and the PEARL studies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (this compound)-Treated Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle delay and remodeling of extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle delay and remodeling of extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound simultaneously provokes antiproliferative and proinflammatory responses in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 9. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation of Reproduction via Tight Control of Gonadotropin Hormone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the difference between primary and secondary endpoints? [synapse.patsnap.com]
Meta-analysis of clinical trial outcomes for Ulipristal Acetate in diverse populations
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial outcomes for Ulipristal (B1683391) Acetate (B1210297) (UPA) across diverse populations for its two primary indications: emergency contraception and the management of uterine fibroids. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Ulipristal Acetate, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated significant efficacy in both emergency contraception and the treatment of uterine fibroids. Its unique mechanism of action allows for a distinct clinical profile compared to other available therapies. This guide synthesizes data from key clinical trials and meta-analyses to elucidate its performance in varied demographic and clinical contexts.
Emergency Contraception: this compound vs. Levonorgestrel
This compound is a key option for emergency contraception, primarily compared against the progestin-only contraceptive, Levonorgestrel.
Comparative Efficacy in Preventing Pregnancy
A meta-analysis of two randomized controlled trials (RCTs) demonstrated that UPA is associated with a lower pregnancy rate compared to Levonorgestrel.[1] The odds of pregnancy among those who used UPA were 42% lower than among Levonorgestrel users within the first 72 hours after unprotected intercourse, and 65% lower in the first 24 hours.[2]
| Outcome | This compound (30 mg) | Levonorgestrel (1.5 mg) | Relative Risk (RR) [95% CI] | Reference |
| Pregnancy Rate (≤72h) | 1.4% | 2.2% | 0.63 [0.37-1.07] | [3] |
| Pregnancy Rate (≤120h) | 1.8% | 2.6% | 0.69 [0.36-1.32] | [3] |
Table 1: Pregnancy Rates in Clinical Trials of this compound vs. Levonorgestrel for Emergency Contraception.
Performance in Diverse Populations
Post-marketing surveillance data from over one million users of this compound for emergency contraception have not indicated any specific safety concerns across different ethnicities and regions.[4] A safety analysis of 2,637 women who received 30 mg of UPA in clinical trials included a population that was 67% Caucasian, 20% Black or African American, and 2% Asian, with 12% from other racial backgrounds.[5]
Experimental Protocol: Emergency Contraception Clinical Trials (Illustrative Example)
Key clinical trials comparing UPA and Levonorgestrel for emergency contraception have followed a similar design:
-
Study Design: Multicenter, single-blind, randomized comparative trial.[5]
-
Participants: Healthy women of reproductive age with a negative pregnancy test who requested emergency contraception within 72 to 120 hours of unprotected sexual intercourse.[3][5]
-
Intervention: A single oral dose of 30 mg this compound or 1.5 mg Levonorgestrel.[3]
-
Primary Outcome: Pregnancy rate, determined by urine hCG testing and follow-up on menstrual cycle return.[3]
-
Exclusion Criteria: Known or suspected pregnancy, contraindications to either study drug, and use of any hormonal contraception within the previous month.[6]
Uterine Fibroids: this compound vs. Placebo and Leuprolide Acetate
For the management of symptomatic uterine fibroids, this compound has been evaluated for its efficacy in controlling bleeding and reducing fibroid volume, primarily in comparison to placebo and the GnRH agonist, Leuprolide Acetate.
Efficacy in Controlling Uterine Bleeding and Reducing Fibroid Volume
The PEARL I and II trials were pivotal in establishing the efficacy of UPA for uterine fibroids.[7] In PEARL I, UPA was superior to placebo in controlling bleeding.[7] In PEARL II, UPA was non-inferior to Leuprolide Acetate in managing bleeding but was associated with fewer side effects, such as hot flashes.[8]
| Outcome | This compound (5 mg/day) | This compound (10 mg/day) | Leuprolide Acetate (3.75 mg/month) | Placebo | Reference |
| Controlled Uterine Bleeding (Week 13) | 90% | 98% | 89% | 19% | [7][8] |
| Amenorrhea Rate (Last 35 days of treatment) | 47.2% | 58.3% | - | 1.8% | [9] |
| Median Time to Amenorrhea | 7 days | 5 days | 21 days | - | [8] |
| Median Reduction in Fibroid Volume | - | -42% | -53% | - |
Table 2: Efficacy of this compound in the Treatment of Symptomatic Uterine Fibroids.
Performance in Diverse Populations
The VENUS I trial was specifically designed to assess the efficacy and safety of UPA in a diverse population representative of the United States, with a significant proportion of Black women, who have a higher prevalence and severity of uterine fibroids.[9] Subgroup analyses of the VENUS I trial showed that the efficacy of UPA in achieving amenorrhea was observed regardless of race.[10] In Black patients, amenorrhea rates were 59.5% with 10 mg UPA and 44.4% with 5 mg UPA, compared to 0% with placebo.[10] Similarly, in a prospective observational cohort study, both Black and White women experienced similar improvements in symptom severity after a 3-month course of 5 mg daily UPA.[11] However, White women had a higher rate of amenorrhea (66% vs. 41%).[11]
Experimental Protocol: Uterine Fibroid Clinical Trials (VENUS I Illustrative Example)
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Participants: Premenopausal women (aged 18–50) with abnormal uterine bleeding, at least one discrete uterine fibroid, and a uterine size of 20 weeks of gestation or less.[9] A significant proportion of the participants were Black (68.8%).[10]
-
Intervention: Once-daily oral 5 mg this compound, 10 mg this compound, or placebo for a 12-week treatment period, followed by a 12-week drug-free follow-up.[9]
-
Primary Endpoints: Rate of and time to amenorrhea, defined as no bleeding for the last 35 consecutive days of treatment.[9]
-
Secondary Endpoints: Changes in quality of life measured by the Uterine Fibroid Symptom and Quality of Life (UFS-QOL) questionnaire.[9]
-
Safety Assessments: Monitoring of adverse events and endometrial biopsies.[9]
Mechanism of Action and Signaling Pathways
This compound is a selective progesterone receptor modulator (SPRM).[12] It exerts its effects by binding to progesterone receptors, where it can have both antagonistic and agonistic effects depending on the target tissue.[12]
Emergency Contraception
In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation.[13] By acting as a progesterone antagonist, it can postpone follicular rupture even when the luteinizing hormone (LH) surge has begun.[2]
Caption: UPA's Mechanism in Emergency Contraception.
Uterine Fibroids
In the treatment of uterine fibroids, which are progesterone-dependent tumors, UPA acts as a progesterone receptor antagonist in the fibroid tissue.[12] This leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death), resulting in a reduction in fibroid size.[12]
Caption: UPA's Mechanism in Uterine Fibroid Treatment.
Clinical Trial Workflow
The workflow for the pivotal clinical trials of this compound for both indications generally follows a standardized process to ensure patient safety and data integrity.
References
- 1. Table 6, Summary of Findings Included Systematic Reviews and Meta-Analyses - Ulipristal versus Levonorgestrel for Emergency Contraception: A Review of Comparative Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Emergency contraception review: evidence-based recommendations for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ti.ubc.ca [ti.ubc.ca]
- 4. This compound for emergency contraception: postmarketing experience after use by more than 1 million women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. esmya.com [esmya.com]
- 7. This compound as a treatment option for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound versus leuprolide acetate for uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for Treatment of Symptomatic Uterine Leiomyomas: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of ethnicity in treating uterine fibroids with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. rep.bioscientifica.com [rep.bioscientifica.com]
Safety Operating Guide
Safe Disposal of Ulipristal Acetate in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Ulipristal Acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, stringent safety measures must be employed during handling and disposal.
Personal Protective Equipment (PPE): All personnel handling this compound waste must use the following PPE:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Compatible, chemical-resistant gloves.[1][4]
-
Body Protection: Impervious clothing or lab coat.[1]
-
Respiratory Protection: A NIOSH-approved respirator should be used, especially in situations where dust or aerosols may be generated.[1][4]
Waste Characterization and Segregation
Proper identification and segregation of waste are the foundational steps for compliant disposal. This compound waste should never be mixed with general laboratory trash or disposed of down the drain.[1][2][4]
Hazard Profile and Transport Information: The quantitative data available for this compound primarily relates to its hazard classification and transport regulations. This information is crucial for labeling and for the certified waste disposal contractor.
| Parameter | Classification | Reference |
| GHS Hazard Class | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Reproductive toxicity (Category 2) | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child) | [1] |
| Aquatic Hazard | May cause long lasting harmful effects to aquatic life. | [2][4] |
| UN Number | 2811 | [1] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [1] |
| Transport Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
Step-by-Step Disposal Procedures
The following protocols outline the required steps for managing both routine waste and accidental spills of this compound.
A. Routine Disposal of Unused or Expired Chemical:
-
Containerization: Place the original container with the unused this compound into a larger, sealable, and clearly labeled hazardous waste container. If transferring the material, ensure the new container is appropriate for solid chemical waste.[4][5]
-
Labeling: The outer container must be labeled "Hazardous Waste" and include the chemical name "this compound," the relevant hazard pictograms (e.g., toxic, health hazard), and the date accumulation started.
-
Storage: Store the sealed container in a designated and secure satellite accumulation area, away from incompatible materials.[3] The storage area should be a well-ventilated, cool, and dry place.[1][2]
-
Disposal: Arrange for a certified hazardous waste management company to collect, transport, and dispose of the material.[3] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3]
B. Disposal of Contaminated Labware and Debris:
-
Segregation: Separate contaminated items (e.g., gloves, weigh boats, pipette tips, vials) from non-hazardous waste.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof hazardous waste container with a secure lid.[4]
-
Labeling: Label the container clearly as "Hazardous Waste - this compound Contaminated Debris" and affix the appropriate hazard symbols.
-
Storage and Disposal: Follow the same storage and final disposal procedures as for the pure chemical.
C. Accidental Spill Cleanup and Disposal Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment as listed above.[1][4]
-
Containment: Prevent the spill from spreading and ensure it does not enter drains or water courses.[1][2][4]
-
Cleanup:
-
Collect Waste: Place all cleanup materials (absorbent, contaminated PPE, etc.) into a suitable, sealable container for hazardous waste.[4][5]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol, and dispose of the cleaning materials as hazardous waste.[1]
-
Disposal: Label and store the sealed container with the spill cleanup debris and arrange for disposal via a certified hazardous waste contractor.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for this compound waste disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ulipristal Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Ulipristal Acetate, a synthetic selective progesterone (B1679170) receptor modulator, a thorough understanding and implementation of safety protocols are critical to minimize exposure and mitigate potential health risks. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound in a laboratory setting.
Hazard Identification and Engineering Controls
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child.[1][2] Therefore, appropriate engineering controls and personal protective equipment are mandatory.
Engineering Controls: To minimize airborne exposure, always handle this compound in a well-ventilated area.[3] The use of process enclosures, such as a fume hood or glove box, and local exhaust ventilation is strongly recommended to control airborne levels.[4][5] Standard laboratory safety equipment, including an eyewash station and a safety shower, must be readily accessible in any area where this compound is handled.[1][4]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the frontline defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields.[3] | Protects against splashes and airborne particles that could cause serious eye irritation.[1] |
| Hand Protection | Wear compatible chemical-resistant gloves.[4] | Prevents skin contact, as the substance can be harmful if absorbed through the skin and may cause irritation.[6] |
| Body Protection | A lab coat or impervious clothing is required.[1][3] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator should be used when engineering controls are not sufficient or when there is a risk of dust formation.[4] | Protects against inhalation of airborne particles, which can be harmful.[6] |
Procedural Guidance for Handling and Disposal
Adherence to strict operational procedures is crucial for safety. The logical workflow for handling this compound, from preparation to disposal, is outlined below.
Step-by-Step Handling and Disposal Plan:
-
Preparation: Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that all engineering controls, such as the fume hood, are functioning correctly.
-
Handling:
-
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[4] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Call a poison center or doctor for treatment advice.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an absorbent, inert material.
-
Carefully sweep or scoop up the material, avoiding dust generation, and place it into a labeled container for chemical waste.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
-
-
Disposal:
-
Storage:
By adhering to these safety protocols, researchers can confidently handle this compound while ensuring their personal safety and maintaining a secure laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
